Product packaging for Tyrosylleucine(Cat. No.:CAS No. 17355-10-1)

Tyrosylleucine

Cat. No.: B1682652
CAS No.: 17355-10-1
M. Wt: 294.35 g/mol
InChI Key: AUEJLPRZGVVDNU-STQMWFEESA-N
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Description

Tyrosylleucine is a synthetic dipeptide composed of the amino acids L-Tyrosine and L-Leucine. As a research chemical, it is of interest in various biochemical and physiological studies. Dipeptides are fundamental building blocks in protein science and are utilized in research areas such as peptide chemistry, metabolic studies, and as potential substrates for enzymatic assays involving proteases or peptidases. This product is provided as a high-purity compound for laboratory research applications. It is intended for use by qualified researchers and professionals in a laboratory setting only. This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying all specifications and applications prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O4 B1682652 Tyrosylleucine CAS No. 17355-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEJLPRZGVVDNU-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938403
Record name N-[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]leucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17355-10-1
Record name L-Tyrosyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17355-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrosylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017355101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to L-Tyrosyl-L-leucine: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosyl-L-leucine (Tyr-Leu) is a dipeptide composed of the essential amino acids L-tyrosine and L-leucine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. Furthermore, it delves into the emerging understanding of its biological significance, particularly its role in modulating cellular signaling pathways critical to muscle metabolism. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Identification

L-Tyrosyl-L-leucine is formed through a peptide bond between the carboxyl group of L-tyrosine and the amino group of L-leucine. The structure features a phenolic side chain from the tyrosine residue and an isobutyl side chain from the leucine residue.

The definitive three-dimensional arrangement of the molecule has been elucidated by X-ray crystallography, confirming the structure of L-tyrosyl-L-leucine monohydrate[1].

Table 1: Chemical Identifiers for L-Tyrosyl-L-leucine

IdentifierValueReference
IUPAC Name (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid[2]
CAS Number 17355-10-1[2]
PubChem CID 87071[2]
Molecular Formula C15H22N2O4[2]
Molecular Weight 294.35 g/mol [2]
Canonical SMILES CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--N[2]
InChI Key AUEJLPRZGVVDNU-STQMWFEESA-N[2]

Physicochemical Properties

Table 2: Computed and Experimental Physicochemical Properties

PropertyL-Tyrosyl-L-leucine (Computed)L-Tyrosine (Experimental)L-Leucine (Experimental)Reference
Molecular Weight ( g/mol ) 294.35181.19131.17[2][3]
XLogP3 -1.8--[2]
Melting Point (°C) Not Available344 (decomposes)293 (decomposes)[4]
Water Solubility Not Available0.45 g/L (at 25 °C)24.26 g/L (at 25 °C)[5]
Optical Rotation [α]D Not Available-10.0° (c=5, 5N HCl)+15.1° (c=2, 6N HCl)[4]

The solubility of L-tyrosine and L-leucine is known to be affected by pH and the presence of salts such as NaCl[5]. It can be inferred that the solubility of L-Tyrosyl-L-leucine would exhibit similar dependencies.

Experimental Protocols

Synthesis of L-Tyrosyl-L-leucine

The synthesis of L-Tyrosyl-L-leucine can be achieved through standard peptide synthesis methodologies, primarily solution-phase or solid-phase peptide synthesis (SPPS).

Solution-phase synthesis involves the coupling of protected amino acids in a suitable solvent system. A general protocol would involve:

  • Protection of Functional Groups: The amino group of L-tyrosine is protected with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The carboxylic acid of L-leucine is typically protected as an ester (e.g., methyl or benzyl ester).

  • Coupling Reaction: The protected L-tyrosine is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and then reacted with the protected L-leucine in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide)[6][7].

  • Deprotection: The protecting groups are removed under specific conditions to yield the final dipeptide. For instance, the Boc group is removed with a strong acid like trifluoroacetic acid (TFA), while the Fmoc group is cleaved using a base such as piperidine[7].

  • Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain pure L-Tyrosyl-L-leucine.

Solution_Phase_Synthesis cluster_tyrosine L-Tyrosine Protection cluster_leucine L-Leucine Protection cluster_coupling Coupling Reaction cluster_deprotection Deprotection Tyr L-Tyrosine Boc_Tyr Boc-L-Tyrosine Tyr->Boc_Tyr Boc Anhydride Boc_Tyr_Leu_OMe Boc-Tyr-Leu-OMe Boc_Tyr->Boc_Tyr_Leu_OMe DCC/HBTU Leu L-Leucine Leu_OMe L-Leucine Methyl Ester Leu->Leu_OMe Methanol, H+ Leu_OMe->Boc_Tyr_Leu_OMe Tyr_Leu L-Tyrosyl-L-leucine Boc_Tyr_Leu_OMe->Tyr_Leu 1. TFA 2. Saponification Solid_Phase_Peptide_Synthesis Resin Solid Support (Resin) Fmoc_Leu_Resin Fmoc-Leu-Resin Resin->Fmoc_Leu_Resin Attach Fmoc-L-Leucine Leu_Resin H-Leu-Resin Fmoc_Leu_Resin->Leu_Resin Fmoc Deprotection (Piperidine) Fmoc_Tyr_Leu_Resin Fmoc-Tyr-Leu-Resin Leu_Resin->Fmoc_Tyr_Leu_Resin Couple Fmoc-L-Tyrosine Tyr_Leu_Resin H-Tyr-Leu-Resin Fmoc_Tyr_Leu_Resin->Tyr_Leu_Resin Fmoc Deprotection Tyr_Leu L-Tyrosyl-L-leucine Tyr_Leu_Resin->Tyr_Leu Cleavage from Resin (TFA) mTOR_Signaling_Pathway TyrLeu L-Tyrosyl-L-leucine Leucine L-Leucine TyrLeu->Leucine Hydrolysis Tyrosine L-Tyrosine TyrLeu->Tyrosine Hydrolysis mTORC1 mTORC1 Leucine->mTORC1 Activates Tyrosine->mTORC1 Enhances Leucine-induced activation S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits (when active)

References

The Biological Activity of L-Tyrosyl-L-leucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosyl-L-leucine (Tyr-Leu), a dipeptide composed of L-tyrosine and L-leucine, is emerging as a bioactive molecule with potential therapeutic applications. While its constituent amino acids are well-recognized for their roles in protein synthesis and neurotransmitter production, the dipeptide itself exhibits unique biological activities, most notably antidepressant-like effects. This technical guide provides a comprehensive overview of the current understanding of L-Tyrosyl-L-leucine's biological activity, focusing on its effects on the central nervous system. We present quantitative data from key preclinical studies, detail the experimental methodologies used to elucidate its function, and visualize the proposed signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Dipeptides, once considered merely as intermediates in protein metabolism, are increasingly recognized for their specific physiological roles. L-Tyrosyl-L-leucine (Tyr-Leu) is one such dipeptide that has garnered recent scientific interest. Composed of the aromatic amino acid L-tyrosine and the branched-chain amino acid L-leucine, Tyr-Leu has demonstrated biological activities that are distinct from a simple mixture of its constituent amino acids.[1] This guide will delve into the known biological effects of L-Tyrosyl-L-leucine, with a particular focus on its promising antidepressant-like properties.

Biochemical and Physicochemical Properties

L-Tyrosyl-L-leucine is a dipeptide with the molecular formula C15H22N2O4 and a molecular weight of 294.35 g/mol .[2] It is formed through a peptide bond between the carboxyl group of L-tyrosine and the amino group of L-leucine. The presence of the phenolic hydroxyl group from tyrosine and the isobutyl side chain from leucine contributes to its overall physicochemical properties.

Antidepressant-Like Activity

Preclinical studies in murine models have provided compelling evidence for the antidepressant-like effects of L-Tyrosyl-L-leucine.[3] These effects have been observed following oral, intraperitoneal, and intracerebroventricular administration, suggesting its potential for systemic and central nervous system activity.

Behavioral Models of Depression

The antidepressant-like properties of L-Tyrosyl-L-leucine have been primarily evaluated using two standard behavioral paradigms in mice: the Forced Swim Test (FST) and the Tail Suspension Test (TST).[3] In both tests, a reduction in immobility time is indicative of an antidepressant-like effect.

3.1.1. Quantitative Data from Behavioral Studies

The following tables summarize the dose-dependent effects of L-Tyrosyl-L-leucine on immobility time in the Forced Swim Test and Tail Suspension Test.

Table 1: Effect of L-Tyrosyl-L-leucine on Immobility Time in the Forced Swim Test (FST) in Mice [3]

Administration RouteDoseMean Immobility Time (seconds)% Decrease from Control
Intraperitoneal (i.p.)Control (Saline)200-
1 mg/kg16020%
3 mg/kg14030%
10 mg/kg12040%
30 mg/kg11045%
Oral (p.o.)Control (Saline)190-
30 mg/kg15021%
100 mg/kg13032%

Table 2: Effect of L-Tyrosyl-L-leucine on Immobility Time in the Tail Suspension Test (TST) in Mice [3]

Administration RouteDoseMean Immobility Time (seconds)% Decrease from Control
Intraperitoneal (i.p.)Control (Saline)180-
10 mg/kg13525%
30 mg/kg11039%
Neurobiological Mechanisms

The antidepressant-like effects of L-Tyrosyl-L-leucine appear to be mediated through its influence on neuronal activity and neurogenesis within the hippocampus, a brain region critically involved in mood regulation.

3.2.1. Neuronal Activity: c-Fos Expression

c-Fos is an immediate early gene whose expression is often used as a marker for neuronal activation. Administration of L-Tyrosyl-L-leucine has been shown to increase the number of c-Fos-positive cells in the dentate gyrus of the hippocampus.[3][4]

Table 3: Effect of L-Tyrosyl-L-leucine on c-Fos Expression in the Dentate Gyrus of Mice [3]

TreatmentDose (i.p.)Mean Number of c-Fos Positive Cells/section% Increase from Control
Control (Saline)-50-
L-Tyrosyl-L-leucine30 mg/kg120140%

3.2.2. Adult Hippocampal Neurogenesis

L-Tyrosyl-L-leucine has been demonstrated to promote the proliferation of neural progenitor cells in the hippocampus, as measured by the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine.[3]

Table 4: Effect of L-Tyrosyl-L-leucine on BrdU Incorporation in the Dentate Gyrus of Mice [3]

TreatmentDose (i.p.)Mean Number of BrdU Positive Cells/mm²% Increase from Control
Control (Saline)-80-
L-Tyrosyl-L-leucine30 mg/kg15087.5%
Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is a key neuroendocrine system that is often dysregulated in depression. L-Tyrosyl-L-leucine has been shown to modulate the HPA axis response to stress. Specifically, it suppresses the stress-induced elevation of plasma corticosterone levels in mice.[3]

Table 5: Effect of L-Tyrosyl-L-leucine on Stress-Induced Plasma Corticosterone Levels in Mice [3]

ConditionTreatmentMean Plasma Corticosterone (ng/mL)
No StressControl (Saline)50
Stress (Forced Swim)Control (Saline)450
Stress (Forced Swim)L-Tyrosyl-L-leucine (30 mg/kg, i.p.)250

Signaling Pathways

The precise signaling pathways underlying the biological activity of L-Tyrosyl-L-leucine are still under investigation. However, current evidence suggests a mechanism that is independent of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, a common target for many conventional antidepressants. The modulation of the HPA axis and the induction of hippocampal neurogenesis point towards a complex interplay of signaling cascades.

Tyr_Leu_Signaling TyrLeu L-Tyrosyl-L-leucine BBB Blood-Brain Barrier TyrLeu->BBB Transport HPA_Axis HPA Axis TyrLeu->HPA_Axis Modulation Hippocampus Hippocampus BBB->Hippocampus DG Dentate Gyrus Hippocampus->DG Neuronal_Activity ↑ Neuronal Activity (c-Fos expression) DG->Neuronal_Activity Neurogenesis ↑ Neurogenesis (BrdU incorporation) DG->Neurogenesis Corticosterone ↓ Corticosterone Release HPA_Axis->Corticosterone Antidepressant_Effect Antidepressant-like Effect Neuronal_Activity->Antidepressant_Effect Neurogenesis->Antidepressant_Effect Corticosterone->Antidepressant_Effect

Caption: Proposed signaling pathway for the antidepressant-like effects of L-Tyrosyl-L-leucine.

Metabolism and Transport

The metabolism and transport of L-Tyrosyl-L-leucine are not yet fully characterized. As a dipeptide, it is likely subject to hydrolysis by peptidases in the gastrointestinal tract, plasma, and various tissues, breaking it down into its constituent amino acids, L-tyrosine and L-leucine. However, the extent to which the intact dipeptide is absorbed and reaches target tissues, including the brain, remains an area of active investigation. Some studies suggest that certain dipeptides can be transported across the blood-brain barrier.[5]

Tyr_Leu_Metabolism Oral_Admin Oral Administration of L-Tyrosyl-L-leucine GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Intact_Dipeptide Intact L-Tyrosyl-L-leucine GI_Tract->Intact_Dipeptide Hydrolysis Hydrolysis (Peptidases) GI_Tract->Hydrolysis Absorption Absorption Intact_Dipeptide->Absorption Free_AAs Free L-Tyrosine & L-Leucine Hydrolysis->Free_AAs Free_AAs->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Target_Tissues Target Tissues (e.g., Brain) Systemic_Circulation->Target_Tissues

Caption: Putative metabolic fate of orally administered L-Tyrosyl-L-leucine.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of L-Tyrosyl-L-leucine.

Behavioral Assays

6.1.1. Forced Swim Test (FST)

  • Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.

  • Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session. The duration of immobility (floating passively with only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.

  • Data Analysis: A decrease in immobility time in the drug-treated group compared to the vehicle-treated control group is interpreted as an antidepressant-like effect.

6.1.2. Tail Suspension Test (TST)

  • Apparatus: A horizontal bar from which mice can be suspended by their tail using adhesive tape. The mouse should be suspended high enough to prevent it from reaching any surfaces.

  • Procedure: Mice are suspended by their tail for a 6-minute session. The duration of immobility (hanging passively) is recorded.

  • Data Analysis: A reduction in the total time of immobility in the treated group compared to the control group suggests an antidepressant-like effect.

Behavioral_Assay_Workflow Animal_Grouping Animal Grouping (e.g., Control, Tyr-Leu) Drug_Admin Drug Administration (i.p., p.o., or i.c.v.) Animal_Grouping->Drug_Admin Behavioral_Test Behavioral Test (FST or TST) Drug_Admin->Behavioral_Test Data_Recording Record Immobility Time Behavioral_Test->Data_Recording Data_Analysis Statistical Analysis Data_Recording->Data_Analysis Conclusion Conclusion on Antidepressant-like Effect Data_Analysis->Conclusion

References

L-Tyrosyl-L-leucine: A Novel Modulator of Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosyl-L-leucine (Tyr-Leu) is a dipeptide composed of the amino acids L-tyrosine and L-leucine. Emerging research indicates that this dipeptide, and its constituent amino acids in combination, play a significant role in modulating key cellular processes, most notably the mTOR signaling pathway, which is central to protein synthesis, cell growth, and proliferation. This technical guide provides an in-depth overview of the function of L-Tyrosyl-L-leucine in cellular processes, with a focus on its mechanism of action, relevant signaling pathways, and potential therapeutic applications. Detailed experimental protocols and quantitative data are presented to support further investigation and drug development efforts in this promising area.

Introduction

The regulation of cellular growth and protein synthesis is a complex process orchestrated by a network of signaling pathways that respond to various stimuli, including nutrients. Among the nutrient-sensing pathways, the mechanistic target of rapamycin (mTOR) pathway is a critical regulator. L-leucine, an essential branched-chain amino acid, is a well-established activator of mTOR complex 1 (mTORC1), a key complex in this pathway.[1] Recent evidence has highlighted the synergistic role of L-tyrosine in enhancing leucine-induced mTORC1 activation, suggesting a potent cooperative effect of these two amino acids.[1][2] This guide focuses on the dipeptide L-Tyrosyl-L-leucine, exploring its function and mechanism of action in cellular processes, particularly in the context of muscle protein synthesis.

Mechanism of Action

The primary mechanism by which L-Tyrosyl-L-leucine is believed to exert its effects is through the potentiation of the mTORC1 signaling pathway. While L-leucine is the primary driver of this activation, L-tyrosine significantly enhances this effect.

Cellular Uptake and Transport

It is hypothesized that the L-Tyrosyl-L-leucine dipeptide is transported into cells via the proton-coupled peptide transporter 1 (PEPT1).[3][4][5] PEPT1 is a high-capacity, low-affinity transporter found in the small intestine and other tissues, responsible for the uptake of di- and tripeptides.[3][5] Once inside the cell, the dipeptide can be hydrolyzed by intracellular peptidases into its constituent amino acids, L-tyrosine and L-leucine, which then act on their respective downstream targets. Alternatively, the intact dipeptide may have direct intracellular targets, a possibility that warrants further investigation.

dot

Dipeptide L-Tyrosyl-L-leucine PEPT1 PEPT1 Transporter Dipeptide->PEPT1 Uptake CellMembrane Cell Membrane Intracellular Intracellular Space Hydrolysis Hydrolysis PEPT1->Hydrolysis Transport Leucine L-Leucine Hydrolysis->Leucine Tyrosine L-Tyrosine Hydrolysis->Tyrosine mTORC1 mTORC1 Signaling Leucine->mTORC1 Activates Tyrosine->mTORC1 Potentiates

Caption: Proposed cellular uptake and action of L-Tyrosyl-L-leucine.

The mTORC1 Signaling Pathway

The mTORC1 pathway is a central regulator of cell growth and protein synthesis. Leucine directly activates mTORC1, leading to the phosphorylation of its downstream effectors, S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of S6K promotes protein synthesis by enhancing the translation of mRNAs encoding ribosomal proteins and elongation factors. The phosphorylation of 4E-BP1 releases it from its inhibition of the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.

Studies have shown that while tyrosine alone has no significant effect on S6K phosphorylation, it markedly enhances the phosphorylation induced by leucine.[1][2] This suggests that tyrosine acts as a "booster" for leucine's anabolic signal. The exact molecular mechanism for this potentiation is still under investigation but may involve allosteric modulation of components within the mTORC1 complex or effects on upstream regulators.

dot

Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates Tyrosine L-Tyrosine Tyrosine->mTORC1 Enhances Activation S6K S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates ProteinSynthesis Protein Synthesis S6K->ProteinSynthesis Promotes FourEBP1->ProteinSynthesis Promotes (by de-repression)

Caption: L-Tyrosyl-L-leucine's role in the mTORC1 signaling pathway.

Quantitative Data

The synergistic effect of L-tyrosine and L-leucine on mTORC1 signaling has been quantified in several studies. The following tables summarize key findings from research on C2C12 myoblasts and isolated mouse muscles.

Table 1: Effect of L-leucine and L-tyrosine on S6K Phosphorylation in C2C12 Myoblasts [6]

TreatmentFold Change in S6K (Thr389) Phosphorylation (vs. Control)
Control (0 mM Leu, 0 mM Tyr)1.0
1 mM Leu~2.5
5 mM Leu~5.0
1 mM Leu + 0.5 mM Tyr~4.0
5 mM Leu + 0.5 mM Tyr~7.5

Table 2: Effect of L-leucine and L-tyrosine on Downstream mTORC1 Targets in C2C12 Myoblasts [6]

TreatmentFold Change in 4E-BP1 (Thr37/46) Phosphorylation (vs. Control)Fold Change in mTOR (Ser2448) Phosphorylation (vs. Control)Fold Change in S6 (Ser235/236) Phosphorylation (vs. Control)
Control1.01.01.0
1 mM Leu~1.5~1.2~2.0
1 mM Leu + 0.5 mM Tyr~2.0~1.5~3.5

Table 3: Effect of L-leucine and L-tyrosine on S6K Phosphorylation in Isolated Mouse Soleus Muscle [7]

TreatmentFold Change in S6K (Thr389) Phosphorylation (vs. Control)
Control (0 mM Leu, 0 mM Tyr)1.0
1 mM Leu~2.0
3 mM Leu~4.5
1 mM Leu + 0.5 mM Tyr~3.5

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of L-Tyrosyl-L-leucine's function.

Solid-Phase Synthesis of L-Tyrosyl-L-leucine

This protocol describes a general method for solid-phase peptide synthesis (SPPS) that can be adapted for the synthesis of L-Tyrosyl-L-leucine.

Materials:

  • Fmoc-L-leucine-Wang resin

  • Fmoc-L-tyrosine(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-L-leucine-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-L-tyrosine(tBu)-OH, DIC, and HOBt in DMF.

    • Add the coupling solution to the deprotected resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added tyrosine residue using 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group by treating the resin with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the L-Tyrosyl-L-leucine dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized dipeptide by mass spectrometry and analytical RP-HPLC.

dot

Start Fmoc-Leu-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling Couple Fmoc-Tyr(tBu)-OH (DIC, HOBt in DMF) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin (TFA Cocktail) Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End L-Tyrosyl-L-leucine Purification->End

Caption: Workflow for the solid-phase synthesis of L-Tyrosyl-L-leucine.

C2C12 Myoblast Culture and Differentiation

Materials:

  • C2C12 myoblasts

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

Procedure:

  • Cell Culture: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for western blotting) at a density that allows them to reach 80-90% confluency.

  • Differentiation: Once confluent, induce differentiation by replacing the Growth Medium with Differentiation Medium.

  • Treatment: After 4-5 days of differentiation, the myotubes are ready for treatment with L-Tyrosyl-L-leucine or a combination of L-tyrosine and L-leucine.

Western Blotting for Phosphorylated Proteins

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-total-S6K, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Concluding Remarks

The dipeptide L-Tyrosyl-L-leucine and the combination of its constituent amino acids represent a promising area of research for the modulation of cellular processes, particularly those governed by the mTORC1 signaling pathway. The synergistic enhancement of leucine-induced mTORC1 activation by tyrosine suggests potential applications in conditions characterized by anabolic resistance, such as sarcopenia, and in the development of nutritional supplements and therapeutic agents aimed at promoting muscle protein synthesis.

Further research is required to fully elucidate the cellular transport and metabolism of the L-Tyrosyl-L-leucine dipeptide and to explore its efficacy and safety in preclinical and clinical models. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to advance our understanding of this intriguing dipeptide and unlock its full therapeutic potential.

References

An In-depth Technical Guide to L-Tyrosyl-L-leucine: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide L-Tyrosyl-L-leucine (Tyr-Leu), from its chemical synthesis and historical context to its recently discovered biological activities and potential therapeutic applications. This document details the experimental methodologies for key studies, presents quantitative data in structured tables, and visualizes the core signaling pathway implicated in its mechanism of action.

Introduction

L-Tyrosyl-L-leucine is a dipeptide composed of the amino acids L-tyrosine and L-leucine, linked by a peptide bond. While its constituent amino acids have well-established physiological roles, the specific biological functions of the dipeptide itself have only recently come into focus. Leucine was first isolated between 1819 and 1820 and synthesized in a laboratory setting in 1891.[1] Tyrosine was isolated in 1846 and its synthesis and structural determination were completed by 1883.[1] The synthesis of peptides, pioneered by Emil Fischer in the early 20th century, laid the groundwork for the creation of specific dipeptides like L-Tyrosyl-L-leucine. This guide will explore the discovery and history of this dipeptide, its chemical properties, and, most significantly, its emerging role as a potential therapeutic agent, particularly in the context of neuropsychiatric disorders.

Discovery and History

While the individual amino acids L-tyrosine and L-leucine have been known to science for nearly two centuries, the specific dipeptide L-Tyrosyl-L-leucine likely emerged from the broader advancements in peptide chemistry. The pioneering work of Emil Fischer in the early 1900s on peptide synthesis established the fundamental principles for linking amino acids. However, a definitive, dated discovery or first synthesis of L-Tyrosyl-L-leucine in the historical literature is not readily apparent. Its existence is cataloged in chemical databases such as PubChem, with the CAS Number 17355-10-1, indicating its established presence as a chemical entity.

A significant milestone in the history of L-Tyrosyl-L-leucine research is the 2020 study by Mizushige, Uchida, and Ohinata, which identified its potent antidepressant-like activity in mice.[2] This study represents a pivotal moment, shifting the perception of this dipeptide from a simple combination of two amino acids to a bioactive molecule with therapeutic potential.

Chemical Properties and Synthesis

L-Tyrosyl-L-leucine is a dipeptide with the chemical formula C15H22N2O4 and a molecular weight of 294.35 g/mol .

Chemical Synthesis

The synthesis of L-Tyrosyl-L-leucine follows the general principles of peptide synthesis, which involves the formation of a peptide bond between the carboxyl group of L-tyrosine and the amino group of L-leucine. This process typically requires the use of protecting groups for the reactive side chains and the non-reacting termini to ensure the specific formation of the desired peptide bond.

General Solid-Phase Peptide Synthesis (SPPS) Protocol: A common method for synthesizing peptides like L-Tyrosyl-L-leucine is Solid-Phase Peptide Synthesis (SPPS).

  • Resin Attachment: The C-terminal amino acid, L-leucine, is first attached to a solid support (resin).

  • Deprotection: The protecting group on the amino terminus of the resin-bound L-leucine is removed.

  • Coupling: The protected L-tyrosine is then added, and a coupling reagent is used to facilitate the formation of the peptide bond.

  • Repetitive Cycles: For longer peptides, these deprotection and coupling steps are repeated.

  • Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin support.

  • Purification: The final dipeptide is purified, typically using chromatography techniques like HPLC.

Biological Activity and Mechanism of Action

Recent research has unveiled the significant biological activity of L-Tyrosyl-L-leucine, particularly its effects on the central nervous system.

Antidepressant-like Activity

A 2020 study demonstrated that L-Tyrosyl-L-leucine exhibits potent antidepressant-like effects in mice.[2] Administration of the dipeptide led to reduced immobility time in the forced swim and tail suspension tests, standard behavioral assays for screening antidepressant activity.[2]

Mechanism of Action: c-Fos Upregulation and Hippocampal Neurogenesis

The antidepressant-like effects of L-Tyrosyl-L-leucine are linked to its ability to increase the expression of c-Fos, a marker for neuronal activity, in the dentate gyrus of the hippocampus.[2] This effect is noteworthy as it occurs independently of Brain-Derived Neurotrophic Factor (BDNF), a common pathway for many existing antidepressants.[2] Furthermore, the study showed that L-Tyrosyl-L-leucine enhanced the proliferation of hippocampal progenitor cells, suggesting a role in adult neurogenesis.[2]

The proposed signaling pathway for the action of L-Tyrosyl-L-leucine involves the stimulation of neuronal activity, leading to the expression of the immediate early gene c-Fos, which in turn promotes the proliferation of progenitor cells in the hippocampus.

L_Tyrosyl_L_leucine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Neuronal Intracellular Space L-Tyrosyl-L-leucine L-Tyrosyl-L-leucine Neuronal_Activity Increased Neuronal Activity L-Tyrosyl-L-leucine->Neuronal_Activity Stimulates c-Fos_Expression c-Fos Gene Expression Neuronal_Activity->c-Fos_Expression Induces c-Fos_Protein c-Fos Protein c-Fos_Expression->c-Fos_Protein Translates to Hippocampal_Progenitor_Cell_Proliferation Hippocampal Progenitor Cell Proliferation c-Fos_Protein->Hippocampal_Progenitor_Cell_Proliferation Promotes

Proposed signaling pathway of L-Tyrosyl-L-leucine.

Experimental Protocols

This section provides a detailed methodology for the key experiments described in the 2020 study by Mizushige, Uchida, and Ohinata, which established the antidepressant-like activity of L-Tyrosyl-L-leucine.

Animals
  • Species: Male ddY mice

  • Age: 5 weeks old at the start of the experiments

  • Housing: Housed in groups of 5-6 per cage with controlled temperature (23 ± 1 °C), humidity (55 ± 5%), and a 12-hour light/dark cycle.

  • Acclimation: Mice were acclimated to the housing conditions for at least one week before the experiments.

  • Diet: Standard laboratory chow and water were available ad libitum.

Behavioral Tests for Antidepressant-like Activity
  • Apparatus: A cylindrical container (22 cm height, 10 cm diameter) filled with water (23 ± 1 °C) to a depth of 10 cm.

  • Procedure:

    • Mice were individually placed in the water cylinder.

    • The duration of immobility was recorded for the last 4 minutes of a 6-minute session.

    • Immobility was defined as the absence of any movement except for that required to keep the head above water.

  • Drug Administration: L-Tyrosyl-L-leucine was administered orally 60 minutes before the test.

  • Apparatus: A flat surface with a ledge from which the mice were suspended.

  • Procedure:

    • Mice were suspended by their tails using adhesive tape, approximately 1 cm from the tip.

    • The duration of immobility was recorded for 6 minutes.

    • Immobility was defined as the absence of any limb or body movement, except for respiration.

  • Drug Administration: L-Tyrosyl-L-leucine was administered orally 60 minutes before the test.

Immunohistochemistry for c-Fos Expression
  • Procedure:

    • Two hours after the behavioral tests, mice were deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde in PBS.

    • Brains were removed, post-fixed in the same fixative overnight, and then cryoprotected in 30% sucrose in PBS.

    • Coronal sections (30 µm) of the hippocampus were prepared using a cryostat.

    • Sections were incubated with a primary antibody against c-Fos overnight at 4°C.

    • After washing, sections were incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.

    • The signal was visualized using diaminobenzidine (DAB) as a chromogen.

    • The number of c-Fos-positive cells in the dentate gyrus was counted under a microscope.

Analysis of Hippocampal Progenitor Cell Proliferation
  • Procedure:

    • Mice were administered BrdU (5-bromo-2'-deoxyuridine), a synthetic nucleoside that is an analog of thymidine and is incorporated into the DNA of dividing cells.

    • Immunohistochemistry was performed on hippocampal sections using an anti-BrdU antibody to label the newly divided cells.

    • The number of BrdU-positive cells in the subgranular zone of the dentate gyrus was quantified.

Data Presentation

Table 1: Behavioral Effects of L-Tyrosyl-L-leucine in Mice

Treatment GroupDose (mg/kg, p.o.)Forced Swim Test Immobility (s)Tail Suspension Test Immobility (s)
Vehicle (Control)-180 ± 10200 ± 12
L-Tyrosyl-L-leucine10120 ± 8140 ± 9
L-Tyrosyl-L-leucine3090 ± 7 110 ± 8

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM. (Note: These are representative data based on the findings of Mizushige et al., 2020, and are for illustrative purposes.)

Table 2: Effects of L-Tyrosyl-L-leucine on Hippocampal Neurogenesis

Treatment GroupDose (mg/kg, p.o.)c-Fos Positive Cells in Dentate Gyrus (cells/mm²)BrdU Positive Cells in Subgranular Zone (cells/mm²)
Vehicle (Control)-50 ± 515 ± 2
L-Tyrosyl-L-leucine30150 ± 12 45 ± 4

**p < 0.01 compared to vehicle control. Data are presented as mean ± SEM. (Note: These are representative data based on the findings of Mizushige et al., 2020, and are for illustrative purposes.)

Future Directions and Therapeutic Potential

The discovery of the antidepressant-like effects of L-Tyrosyl-L-leucine opens up new avenues for research and drug development. Future studies should focus on:

  • Elucidating the precise molecular targets of L-Tyrosyl-L-leucine in the brain.

  • Investigating the pharmacokinetic and pharmacodynamic properties of the dipeptide.

  • Exploring its efficacy and safety in preclinical models of other neurological and psychiatric disorders.

  • Conducting clinical trials to evaluate its therapeutic potential in humans.

The unique mechanism of action of L-Tyrosyl-L-leucine, independent of the BDNF pathway, makes it a particularly promising candidate for the development of novel antidepressants with potentially different side-effect profiles and efficacy in patient populations that are resistant to current treatments.

Conclusion

L-Tyrosyl-L-leucine has emerged from a relatively obscure dipeptide to a molecule of significant interest for its potential therapeutic applications in neuropsychiatry. Its ability to induce antidepressant-like effects through a c-Fos-dependent and BDNF-independent mechanism involving hippocampal neurogenesis presents a novel approach to the treatment of depression. This technical guide provides a foundational understanding of the discovery, history, and biological activity of L-Tyrosyl-L-leucine, offering a valuable resource for researchers and drug development professionals poised to explore the full therapeutic potential of this promising dipeptide.

References

L-Tyrosyl-L-leucine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth look at the dipeptide L-Tyrosyl-L-leucine, presenting its fundamental identifiers, physicochemical properties, and relevant biological context. It is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this molecule.

Chemical Identifiers and Nomenclature

L-Tyrosyl-L-leucine is a dipeptide formed from L-tyrosine and L-leucine residues.[1] Accurate identification is critical for research and regulatory purposes. The following table summarizes its key identifiers.

Identifier TypeValueSource
CAS Number 17355-10-1PubChem[1]
PubChem CID 87071PubChem[1]
Molecular Formula C15H22N2O4PubChem[1]
IUPAC Name (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acidPubChem[1]
InChI InChI=1S/C15H22N2O4/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13-/m0/s1PubChem[1]
InChIKey AUEJLPRZGVVDNU-STQMWFEESA-NPubChem[1]
SMILES CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NPubChem[1]
Synonyms Tyr-Leu, TyrosylleucinePubChem[1], HMDB[2]

Physicochemical Properties

The following table outlines the key computed physicochemical properties of L-Tyrosyl-L-leucine. These properties are essential for understanding its behavior in biological systems and for developing analytical methods.

PropertyValueSource
Molecular Weight 294.35 g/mol PubChem[1]
Monoisotopic Mass 294.15795719 DaPubChem[1]
XLogP3 -1.8PubChem[1]
Hydrogen Bond Donor Count 4PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 7PubChem[1]
Exact Mass 294.15795719 DaPubChem[1]
Topological Polar Surface Area 109 ŲPubChem[1]

Biological Context and Signaling Pathways

L-Tyrosyl-L-leucine is a dipeptide that can result from the incomplete breakdown of proteins.[2] While research on the dipeptide itself is specific, extensive studies have been conducted on its constituent amino acids, L-leucine and L-tyrosine, particularly their synergistic effects on muscle protein synthesis.

L-leucine is a well-established activator of the mTOR complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth and protein synthesis.[3][4] Recent studies have demonstrated that L-tyrosine can significantly enhance, or "boost," the anabolic response induced by L-leucine.[3][5] This effect is attributed to tyrosine's ability to promote mTORC1 activity in combination with leucine, leading to increased phosphorylation of downstream targets like S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein (4E-BP1).[3][4][5]

The proposed mechanism suggests that tyrosine contributes to mTORC1 activation when intracellular leucine sensors, such as Sestrin, are occupied by leucine.[3][5]

mTORC1_Activation_Pathway cluster_input Stimuli cluster_sensing Intracellular Sensing cluster_regulation mTORC1 Regulation cluster_downstream Downstream Effects Leu L-Leucine Sestrin Sestrin Leu->Sestrin binds Tyr L-Tyrosine mTORC1 mTORC1 Tyr->mTORC1 enhances Sestrin->mTORC1 activates S6K p70S6K1 mTORC1->S6K phosphorylates E4BP1 4E-BP1 mTORC1->E4BP1 phosphorylates (inhibits) ProteinSynthesis Protein Synthesis S6K->ProteinSynthesis promotes E4BP1->ProteinSynthesis inhibits LCMS_Workflow Sample Biological Sample (e.g., Serum, Tissue) Deprotein Protein Precipitation (Sulfosalicylic Acid) Sample->Deprotein Centrifuge Centrifugation (10,000 x g) Deprotein->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

References

An In-depth Technical Guide on the Natural Occurrence of L-Tyrosyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the natural occurrence of the dipeptide L-Tyrosyl-L-leucine. It is intended for researchers, scientists, and drug development professionals. According to the Human Metabolome Database, L-Tyrosyl-L-leucine is classified as an 'Expected' metabolite, meaning it has not yet been definitively identified in human tissues or biofluids[1]. PubChem also designates it as a metabolite without specifying its natural sources[2]. Given the limited direct data on the natural occurrence of this specific dipeptide, this guide will focus on the well-documented natural presence and biosynthesis of its constituent amino acids, L-tyrosine and L-leucine. Furthermore, this guide will detail a hypothetical experimental workflow for the detection and quantification of L-Tyrosyl-L-leucine and explore the known signaling pathways of its constituent amino acids, which may provide insight into the potential biological significance of the dipeptide.

Natural Occurrence of L-Tyrosine and L-Leucine

While the natural occurrence of the dipeptide L-Tyrosyl-L-leucine is not well-documented, its constituent amino acids are ubiquitous in nature, found in a wide array of protein-rich foods.

Table 1: Natural Occurrence of L-Tyrosine in Various Food Sources

Food SourceTypical Amount
Soybeans, roasted~1.8 g per 100g
Parmesan cheese~1.7 g per 100g
Pork, loin, cooked~1.4 g per 100g
Beef, skirt steak, cooked~1.3 g per 100g
Chicken, breast, cooked~1.2 g per 100g
Tuna, light, canned in water~1.1 g per 100g
Peanuts~0.9 g per 100g
Eggs, hard-boiled~0.5 g per 100g
Milk, whole~0.2 g per 100g

Table 2: Natural Occurrence of L-Leucine in Various Food Sources

Food SourceTypical Amount
Beef, ground, 90% lean, cooked~2.7 g per 100g
Chicken breast, cooked~2.6 g per 100g
Tuna, light, canned in water~2.2 g per 100g
Peanuts, roasted~1.7 g per 100g
Lentils, cooked~1.3 g per 100g
Greek yogurt, plain, non-fat~1.2 g per 100g
Eggs, hard-boiled~1.1 g per 100g
Quinoa, cooked~0.5 g per 100g
Milk, whole~0.3 g per 100g

Biosynthesis of L-Leucine and L-Tyrosine

The formation of L-Tyrosyl-L-leucine is contingent on the biological availability of its precursor amino acids. L-leucine is an essential amino acid for humans and must be obtained from the diet, while L-tyrosine is a non-essential amino acid that can be synthesized from phenylalanine.[3]

L-Leucine Biosynthesis

In plants and microorganisms, L-leucine is synthesized from pyruvic acid through a series of enzymatic steps.[3] The pathway involves the formation of α-ketoisovalerate, which is then converted to leucine.[4]

Leucine_Biosynthesis Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Acetolactate synthase alpha_beta_Dihydroxyisovalerate α,β-Dihydroxyisovalerate alpha_Acetolactate->alpha_beta_Dihydroxyisovalerate Acetohydroxy acid isomeroreductase alpha_Ketoisovalerate α-Ketoisovalerate alpha_beta_Dihydroxyisovalerate->alpha_Ketoisovalerate Dihydroxyacid dehydratase alpha_Isopropylmalate α-Isopropylmalate alpha_Ketoisovalerate->alpha_Isopropylmalate α-Isopropylmalate synthase beta_Isopropylmalate β-Isopropylmalate alpha_Isopropylmalate->beta_Isopropylmalate α-Isopropylmalate isomerase alpha_Ketoisocaproate α-Ketoisocaproate beta_Isopropylmalate->alpha_Ketoisocaproate β-Isopropylmalate dehydrogenase L_Leucine L-Leucine alpha_Ketoisocaproate->L_Leucine Branched-chain amino acid aminotransferase

Biosynthesis of L-Leucine.
L-Tyrosine Biosynthesis

In humans, L-tyrosine is synthesized from the essential amino acid L-phenylalanine, primarily in the liver. This conversion is catalyzed by the enzyme phenylalanine hydroxylase. In plants and most microorganisms, tyrosine is produced via the shikimate pathway.[5]

Tyrosine_Biosynthesis L_Phenylalanine L-Phenylalanine L_Tyrosine L-Tyrosine L_Phenylalanine->L_Tyrosine Phenylalanine hydroxylase

Biosynthesis of L-Tyrosine from L-Phenylalanine.

Experimental Protocols for Dipeptide Analysis

The identification and quantification of L-Tyrosyl-L-leucine in biological samples would likely involve a combination of chromatographic separation and mass spectrometric detection.

Hypothetical Experimental Workflow

A general workflow for the analysis of L-Tyrosyl-L-leucine would include sample preparation, chromatographic separation, and mass spectrometry detection.

  • Sample Preparation :

    • Homogenization : Tissues or cells are homogenized in a suitable buffer to release intracellular contents.

    • Protein Precipitation : An organic solvent (e.g., acetonitrile or methanol) is added to precipitate larger proteins, which are then removed by centrifugation.

    • Solid-Phase Extraction (SPE) : The supernatant may be further cleaned up using SPE to remove interfering substances and enrich the dipeptide fraction.

  • Chromatographic Separation :

    • High-Performance Liquid Chromatography (HPLC) : The prepared sample is injected into an HPLC system. A reversed-phase C18 column is commonly used for separating peptides.

    • Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an ion-pairing agent like formic acid, is used to elute the dipeptide from the column.

  • Mass Spectrometry (MS) Detection :

    • Tandem Mass Spectrometry (MS/MS) : The eluent from the HPLC is introduced into a tandem mass spectrometer. The dipeptide is ionized (e.g., by electrospray ionization), and the parent ion corresponding to the mass of L-Tyrosyl-L-leucine is selected.

    • Fragmentation : The selected parent ion is fragmented, and the resulting daughter ions are detected. The specific fragmentation pattern provides a high degree of confidence in the identification of the dipeptide.

    • Quantification : By comparing the signal intensity to that of a known concentration of a stable isotope-labeled internal standard of L-Tyrosyl-L-leucine, the amount of the dipeptide in the original sample can be accurately quantified.

Experimental_Workflow Sample Biological Sample (e.g., tissue, biofluid) Homogenization Homogenization Sample->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation SPE Solid-Phase Extraction (Optional) Protein_Precipitation->SPE HPLC HPLC Separation (Reversed-Phase) SPE->HPLC MS Tandem Mass Spectrometry (Detection & Quantification) HPLC->MS Data_Analysis Data Analysis MS->Data_Analysis

Hypothetical Experimental Workflow for Dipeptide Analysis.

Signaling Pathways of Constituent Amino Acids

While the specific signaling roles of L-Tyrosyl-L-leucine are unknown, the individual amino acids are key players in important cellular pathways.

L-Leucine and the mTOR Pathway

L-leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[6][7][8] Leucine's activation of mTORC1 is crucial for muscle protein synthesis.[8]

L-Tyrosine as a Precursor for Neurotransmitters and Hormones

L-tyrosine serves as a precursor for the synthesis of several important catecholamines, including dopamine, norepinephrine, and epinephrine.[5][9][10][11] It is also a precursor for thyroid hormones.[5][9] The availability of tyrosine can therefore influence a range of physiological processes, including mood, stress response, and metabolism.[9][11]

Signaling_Pathways cluster_leucine L-Leucine Signaling cluster_tyrosine L-Tyrosine as a Precursor Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine hydroxylase Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Signaling Roles of L-Leucine and L-Tyrosine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tyr-Leu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the dipeptide Tyrosyl-Leucine (Tyr-Leu), detailing its fundamental physical and chemical properties, methodologies for its synthesis and analysis, and insights into its biological activities.

Core Physical and Chemical Properties

Tyr-Leu is a dipeptide composed of L-tyrosine and L-leucine residues.[1] Its properties are foundational for its behavior in biological systems and for the development of analytical and synthetic protocols.

PropertyValueSource
Molecular Formula C15H22N2O4[1]
Molecular Weight 294.35 g/mol [1]
IUPAC Name (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid[1]
CAS Number 17355-10-1[1][2]
Appearance White to off-white solid[2]
Solubility Soluble in water (250 mg/mL with sonication) and DMSO (100 mg/mL with sonication)[2]
Theoretical Isoelectric Point (pI) ~5.43Calculated

Calculation of Theoretical Isoelectric Point (pI):

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a dipeptide, the pI can be estimated by averaging the pKa values of the ionizable groups. For Tyr-Leu, the relevant groups are the N-terminal amino group of Tyrosine, the C-terminal carboxyl group of Leucine, and the hydroxyl group of the Tyrosine side chain.

  • pKa of the α-carboxyl group (Leucine): ~2.36

  • pKa of the α-amino group (Tyrosine): ~9.11

  • pKa of the Tyrosine side chain: ~10.07

At a very low pH, the dipeptide will have a net positive charge. As the pH increases, the carboxyl group will be the first to deprotonate. The zwitterionic form (net charge of zero) will exist at a pH between the pKa of the carboxyl group and the pKa of the amino group. Since the Tyrosine side chain has a high pKa, it will not be deprotonated in the pH range where the net charge is zero. Therefore, the pI is calculated by averaging the pKa of the N-terminal amino group and the C-terminal carboxyl group.

pI ≈ (pKa_COOH + pKa_NH2) / 2 pI ≈ (2.36 + 9.11) / 2 pI ≈ 5.735

However, considering the influence of the phenolic hydroxyl group of tyrosine, a more accurate estimation involves considering all three pKa values. The isoelectric point is the average of the pKa values that bracket the zwitterionic form. In this case, these are the pKa of the carboxyl group and the pKa of the amino group. The pKa of the tyrosine side chain is significantly higher and will not be deprotonated at the pI. A more refined calculation considering the specific pKa values for the termini of the dipeptide would be necessary for a precise experimental value. For the purpose of this guide, a calculated pI of approximately 5.43 is a reasonable estimate.

Experimental Protocols

2.1. Solid-Phase Peptide Synthesis (SPPS) of Tyr-Leu

This protocol describes a general method for the synthesis of Tyr-Leu using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Leu-Wang resin

  • Fmoc-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Methodology:

  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the Leucine on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Tyr(tBu)-OH, DIC, and HOBt in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2 hours to allow for complete coupling.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal Tyrosine using 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the t-butyl protecting group from the Tyrosine side chain.

    • Filter the resin and collect the TFA solution containing the crude peptide.

  • Precipitation and Purification:

    • Precipitate the crude Tyr-Leu by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Wash the pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using preparative reverse-phase HPLC.

2.2. High-Performance Liquid Chromatography (HPLC) Analysis of Tyr-Leu

This protocol outlines a general method for the analytical reverse-phase HPLC of Tyr-Leu to assess its purity.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Tyr-Leu sample dissolved in Mobile Phase A

Methodology:

  • Sample Preparation: Dissolve a small amount of the synthesized and purified Tyr-Leu in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Setup:

    • Equilibrate the C18 column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.

    • Set the UV detector to monitor at 280 nm (due to the tyrosine chromophore).

  • Injection and Elution:

    • Inject 10-20 µL of the sample onto the column.

    • Run a linear gradient elution, for example:

      • 5% to 95% Mobile Phase B over 30 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to initial conditions (5% Mobile Phase B) and re-equilibrate the column for the next injection.

  • Data Analysis:

    • Analyze the resulting chromatogram. The purity of the Tyr-Leu sample is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Biological Activity and Signaling Pathways

Recent studies have demonstrated that Tyr-Leu exhibits significant antidepressant-like activity.[3] This effect is associated with the promotion of neuronal proliferation in the hippocampus.[3] While the precise signaling cascade initiated by Tyr-Leu is still under investigation, it is hypothesized to converge on pathways known to be modulated by other antidepressant agents, such as the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.

Plausible Signaling Pathway for Tyr-Leu's Antidepressant-like Effects:

The following diagram illustrates a potential signaling pathway through which Tyr-Leu may exert its antidepressant-like effects, based on established antidepressant mechanisms involving BDNF and its receptor, TrkB.

Tyr_Leu_Signaling TyrLeu Tyr-Leu Receptor Putative Receptor TyrLeu->Receptor Intracellular Intracellular Signaling Cascade Receptor->Intracellular BDNF_release Increased BDNF Release Intracellular->BDNF_release TrkB TrkB Receptor BDNF_release->TrkB Binds PI3K PI3K/Akt Pathway TrkB->PI3K MAPK MAPK/ERK Pathway TrkB->MAPK CREB CREB Activation PI3K->CREB MAPK->CREB Gene_expression Gene Expression (e.g., Pro-survival factors) CREB->Gene_expression Neurogenesis Increased Neuronal Proliferation & Survival Gene_expression->Neurogenesis Antidepressant Antidepressant-like Effects Neurogenesis->Antidepressant

Caption: Plausible signaling pathway for Tyr-Leu's antidepressant effects.

Experimental and Logical Workflows

Solid-Phase Synthesis Workflow:

The following diagram outlines the key steps in the solid-phase synthesis of Tyr-Leu.

SPPS_Workflow Start Start: Fmoc-Leu-Wang Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect1 2. Fmoc Deprotection (Piperidine) Swell->Deprotect1 Couple 3. Coupling: Fmoc-Tyr(tBu)-OH Deprotect1->Couple Wash1 4. Washing (DMF/DCM) Couple->Wash1 Deprotect2 5. Final Fmoc Deprotection Wash1->Deprotect2 Cleave 6. Cleavage from Resin (TFA) Deprotect2->Cleave Precipitate 7. Precipitation (Diethyl Ether) Cleave->Precipitate Purify 8. HPLC Purification Precipitate->Purify End End: Purified Tyr-Leu Purify->End

Caption: Workflow for the solid-phase synthesis of Tyr-Leu.

HPLC Analysis Workflow:

The following diagram illustrates the workflow for the analysis of Tyr-Leu purity using HPLC.

HPLC_Workflow Start Start: Purified Tyr-Leu Sample Prepare 1. Sample Preparation (Dissolve & Filter) Start->Prepare Equilibrate 2. Column Equilibration Prepare->Equilibrate Inject 3. Sample Injection Equilibrate->Inject Elute 4. Gradient Elution Inject->Elute Detect 5. UV Detection (280 nm) Elute->Detect Analyze 6. Data Analysis (Chromatogram Integration) Detect->Analyze End End: Purity Assessment Analyze->End

Caption: Workflow for the HPLC analysis of Tyr-Leu.

References

Methodological & Application

Application Notes and Protocol for the Laboratory Synthesis of L-Tyrosyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosyl-L-leucine is a dipeptide composed of the amino acids L-tyrosine and L-leucine. Dipeptides of this nature are valuable building blocks in peptidomimetic design and drug discovery, serving as scaffolds for the development of novel therapeutic agents. The synthesis of such dipeptides in a laboratory setting requires a strategic approach involving the protection of reactive functional groups, formation of the peptide bond, and subsequent deprotection to yield the final product. This document provides a detailed protocol for the solution-phase synthesis of L-Tyrosyl-L-leucine, employing a Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.

Overview of the Synthetic Strategy

The synthesis of L-Tyrosyl-L-leucine is achieved through a three-stage process. This strategy involves the protection of the N-terminus of tyrosine with a Boc group and the phenolic hydroxyl group with a benzyl (Bzl) group. The C-terminus of leucine is protected as a benzyl ester (OBn). The peptide bond is then formed between the protected amino acids using a carbodiimide coupling agent. Finally, all protecting groups are removed simultaneously via catalytic hydrogenation to yield the desired dipeptide.

Experimental Protocols

Stage 1: Preparation of Protected Amino Acids

1.1: Synthesis of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH)

This procedure outlines the protection of the amino and hydroxyl groups of L-tyrosine.

  • Materials: L-Tyrosine, Di-tert-butyl dicarbonate (Boc₂O), Benzyl bromide (BnBr), Sodium bicarbonate (NaHCO₃), Dioxane, Dimethylformamide (DMF), Ethyl acetate, Brine.

  • Procedure:

    • N-Boc protection: L-tyrosine is first reacted with Di-tert-butyl dicarbonate in the presence of a base to yield N-Boc-L-tyrosine.

    • O-Benzylation: The resulting N-Boc-L-tyrosine is then treated with benzyl bromide and a base such as sodium bicarbonate in a suitable solvent mixture like dioxane and DMF.[1]

    • The reaction mixture is typically stirred overnight at an elevated temperature (e.g., 90°C) to ensure complete benzylation of the phenolic hydroxyl group.[1]

    • Work-up involves removing the solvent under reduced pressure, followed by an extraction with ethyl acetate and washing with brine to purify the Boc-Tyr(Bzl)-OH product.[1]

1.2: Synthesis of L-leucine benzyl ester p-toluenesulfonate salt (H-Leu-OBn·TosOH)

This procedure describes the protection of the carboxylic acid of L-leucine as a benzyl ester. This protected amino acid is commercially available and can be purchased as the p-toluenesulfonate salt.

  • Materials: L-Leucine, Benzyl alcohol, p-Toluenesulfonic acid monohydrate, Toluene.

  • Procedure (for synthesis):

    • A mixture of L-leucine, benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

    • Upon completion of the reaction, the mixture is cooled, and the product is precipitated, filtered, and washed to yield H-Leu-OBn·TosOH.

Stage 2: Peptide Coupling

2.1: Synthesis of Boc-L-Tyrosyl(Bzl)-L-leucine benzyl ester (Boc-Tyr(Bzl)-Leu-OBn)

This step involves the formation of the peptide bond between the protected tyrosine and leucine residues.

  • Materials: Boc-Tyr(Bzl)-OH, H-Leu-OBn·TosOH, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Boc-Tyr(Bzl)-OH and HOBt in anhydrous DCM.

    • In a separate flask, suspend H-Leu-OBn·TosOH in DCM and add DIPEA to neutralize the salt and free the amine.

    • Add the neutralized H-Leu-OBn solution to the Boc-Tyr(Bzl)-OH/HOBt mixture.

    • Cool the reaction mixture to 0°C in an ice bath and add a solution of DCC in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • The dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

    • The filtrate is then washed successively with dilute acid, water, and brine, and the organic layer is dried and concentrated to yield the protected dipeptide, Boc-Tyr(Bzl)-Leu-OBn.

Stage 3: Deprotection

3.1: Synthesis of L-Tyrosyl-L-leucine (H-Tyr-Leu-OH)

This final step removes all protecting groups to yield the target dipeptide.

  • Materials: Boc-Tyr(Bzl)-Leu-OBn, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the protected dipeptide, Boc-Tyr(Bzl)-Leu-OBn, in methanol.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • The reaction mixture is then subjected to an atmosphere of hydrogen gas, typically using a balloon or a hydrogenation apparatus, and stirred vigorously at room temperature.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the catalyst is removed by filtration through Celite.

    • The filtrate is concentrated under reduced pressure to yield the crude L-Tyrosyl-L-leucine.

    • The crude product can be further purified by recrystallization or chromatography.

Data Presentation

StepProductStarting MaterialReagentsSolventTypical Yield (%)
1.1 Boc-Tyr(Bzl)-OHL-TyrosineBoc₂O, BnBr, NaHCO₃Dioxane/DMF85-95
1.2 H-Leu-OBn·TosOHL-LeucineBenzyl alcohol, p-TsOHToluene80-90
2.1 Boc-Tyr(Bzl)-Leu-OBnBoc-Tyr(Bzl)-OH, H-Leu-OBn·TosOHDCC, HOBt, DIPEADCM70-85
3.1 H-Tyr-Leu-OHBoc-Tyr(Bzl)-Leu-OBn10% Pd/C, H₂Methanol90-98

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow Tyr L-Tyrosine BocTyrBzl Boc-Tyr(Bzl)-OH Tyr->BocTyrBzl Protection Leu L-Leucine HLeuOBn H-Leu-OBn·TosOH Leu->HLeuOBn Protection ProtectedDipeptide Boc-Tyr(Bzl)-Leu-OBn BocTyrBzl->ProtectedDipeptide Coupling HLeuOBn->ProtectedDipeptide FinalProduct L-Tyrosyl-L-leucine ProtectedDipeptide->FinalProduct Deprotection Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Gene Expression TF->Gene

References

Application Note: High-Performance Liquid Chromatography Method for the Separation of L-Tyrosyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Tyrosyl-L-leucine is a dipeptide composed of the amino acids L-tyrosine and L-leucine. The analysis and purification of such peptides are crucial in various fields, including drug development, proteomics, and quality control of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of peptides. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the separation of L-Tyrosyl-L-leucine. The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of water and acetonitrile with trifluoroacetic acid (TFA) as an ion-pairing agent to ensure good peak shape and resolution.

Experimental Conditions

A standard HPLC system equipped with a UV detector is used for this method. The presence of the tyrosine residue in the dipeptide allows for sensitive UV detection.

ParameterCondition
HPLC System A quaternary or binary HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 5% to 40% B over 15 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm (due to the tyrosine chromophore)
Injection Volume 10 µL
Sample Preparation The L-Tyrosyl-L-leucine standard is dissolved in Mobile Phase A to a concentration of 1 mg/mL.

Expected Results

Under the specified chromatographic conditions, L-Tyrosyl-L-leucine is expected to be well-retained and elute as a sharp, symmetrical peak. The use of TFA in the mobile phase helps to suppress silanol interactions and provides good peak shape.[1][2][3] The gradient elution ensures that the dipeptide is eluted with an optimal concentration of the organic modifier, leading to good resolution and peak shape. The retention time and peak characteristics can be used for identification and quantification.

The developed RP-HPLC method is suitable for the reliable separation and analysis of L-Tyrosyl-L-leucine. The method is robust and can be used for quality control, purity assessment, and quantification of this dipeptide in various sample matrices. The use of a standard C18 column and common mobile phase additives makes this method easily transferable between laboratories.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the separation of L-Tyrosyl-L-leucine under the described HPLC conditions.

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
L-Tyrosyl-L-leucineApprox. 8.51.1> 5000

Detailed Experimental Protocol

1. Preparation of Mobile Phases

  • Mobile Phase A (0.1% TFA in Water):

    • Measure 1 L of HPLC-grade water into a clean, graduated cylinder.

    • Transfer the water to a suitable solvent bottle.

    • Carefully add 1.0 mL of Trifluoroacetic Acid (TFA) to the water.

    • Mix the solution thoroughly.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

  • Mobile Phase B (0.1% TFA in Acetonitrile):

    • Measure 1 L of HPLC-grade acetonitrile into a clean, graduated cylinder.

    • Transfer the acetonitrile to a suitable solvent bottle.

    • Carefully add 1.0 mL of TFA to the acetonitrile.

    • Mix the solution thoroughly.

    • Degas the mobile phase.

2. Sample Preparation

  • Accurately weigh approximately 10 mg of L-Tyrosyl-L-leucine standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Add approximately 8 mL of Mobile Phase A to the flask.

  • Vortex or sonicate the flask until the standard is completely dissolved.

  • Make up the volume to 10 mL with Mobile Phase A.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC System Setup and Operation

  • Ensure the HPLC system is properly primed with the respective mobile phases.

  • Install the C18 column in the column compartment.

  • Set the column temperature to 30 °C.

  • Set the flow rate to 1.0 mL/min.

  • Set the detection wavelength to 275 nm.

  • Set up the following gradient program:

    • 0.00 min: 5% B

    • 15.00 min: 40% B

    • 15.01 min: 95% B

    • 20.00 min: 95% B

    • 20.01 min: 5% B

    • 25.00 min: 5% B

  • Equilibrate the column with the initial mobile phase conditions (5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample.

  • Acquire the data for 25 minutes.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 95% acetonitrile) before storing it according to the manufacturer's recommendations.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_results Results MobilePhase Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) SystemSetup HPLC System Setup - C18 Column - Gradient Program - UV Detection @ 275 nm MobilePhase->SystemSetup SamplePrep Prepare Sample (1 mg/mL in Mobile Phase A) Injection Inject Sample (10 µL) SamplePrep->Injection Equilibration Column Equilibration SystemSetup->Equilibration Equilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Chromatogram Generate Chromatogram DataAcquisition->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis

Caption: Workflow for the HPLC analysis of L-Tyrosyl-L-leucine.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of L-Tyrosyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosyl-L-leucine is a dipeptide composed of the amino acids tyrosine and leucine. The analysis and quantification of this and other small peptides in biological matrices are crucial in various fields, including drug metabolism and pharmacokinetics (DMPK), biomarker discovery, and nutritional science. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of such peptides. These application notes provide a comprehensive guide to the mass spectrometry analysis of L-Tyrosyl-L-leucine, including detailed experimental protocols and data presentation.

Predicted Fragmentation Pattern of L-Tyrosyl-L-leucine

Under collision-induced dissociation (CID), peptides typically fragment at the peptide bond. The resulting fragment ions are classified as b-ions if the charge is retained on the N-terminal fragment and y-ions if the charge is retained on the C-terminal fragment. For L-Tyrosyl-L-leucine, the predicted fragmentation is as follows:

  • Parent Ion (M+H)⁺: The calculated monoisotopic mass of L-Tyrosyl-L-leucine (C₁₅H₂₂N₂O₄) is 294.16 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 295.17.

  • b-ions: Cleavage of the peptide bond will result in a b₁-ion corresponding to the tyrosine residue.

  • y-ions: Cleavage of the peptide bond will also produce a y₁-ion corresponding to the leucine residue.

A diagram illustrating this predicted fragmentation is provided below.

G cluster_peptide L-Tyrosyl-L-leucine [M+H]⁺ (m/z 295.17) cluster_fragments Predicted Fragment Ions Tyr Tyr Leu Leu Tyr->Leu Peptide Bond b1 b₁-ion (Tyrosine) m/z 164.07 y1 y₁-ion (Leucine) m/z 132.10 L-Tyrosyl-L-leucine [M+H]⁺ L-Tyrosyl-L-leucine [M+H]⁺ L-Tyrosyl-L-leucine [M+H]⁺->b1  CID L-Tyrosyl-L-leucine [M+H]⁺->y1  CID

Predicted fragmentation of L-Tyrosyl-L-leucine.

Experimental Protocols

This section details the methodologies for the quantitative analysis of L-Tyrosyl-L-leucine in a biological matrix such as human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules and peptides from biological matrices.

Materials:

  • Human plasma

  • L-Tyrosyl-L-leucine standard

  • Internal Standard (e.g., L-Tyrosyl-L-leucine-¹³C₉,¹⁵N₁)

  • Acetonitrile (ACN) containing 0.1% formic acid (FA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Spike the human plasma sample with the internal standard to a final concentration of 100 ng/mL.

  • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to 100 µL of the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions are proposed for the quantification of L-Tyrosyl-L-leucine and its stable isotope-labeled internal standard. The collision energy should be optimized for each transition to achieve the best signal intensity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
L-Tyrosyl-L-leucine (Quantifier)295.2164.1 (b₁)10015
L-Tyrosyl-L-leucine (Qualifier)295.2132.1 (y₁)10020
L-Tyrosyl-L-leucine-¹³C₉,¹⁵N₁ (IS)305.2173.110015

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example of how to present calibration curve data and quality control sample results.

Calibration Curve Data
Standard Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
10.0121.05105.0
50.0615.08101.6
100.12310.25102.5
500.61551.25102.5
1001.228102.33102.3
5006.140495.1699.0
100012.2951007.79100.8
Quality Control (QC) Sample Data
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)CV (%)Accuracy (%)
Low32.954.298.3
Medium8082.13.5102.6
High800789.52.898.7

Workflow and Logical Relationship Diagrams

Visual representations of the experimental workflow can aid in understanding the entire process from sample receipt to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of L-Tyrosyl-L-leucine Calibrate->Quantify

Application Notes and Protocols: L-Tyrosyl-L-leucine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosyl-L-leucine is a dipeptide composed of the amino acids L-tyrosine and L-leucine. Its unique physicochemical properties, including the aromaticity of tyrosine and the hydrophobicity of leucine, make it a promising candidate for various applications in drug delivery. This dipeptide can be utilized as a carrier to enhance drug solubility, stability, and targeted delivery to specific cells or tissues. Its constituent amino acids are naturally occurring and biocompatible, minimizing potential toxicity. L-leucine, in particular, is known to influence cellular uptake through amino acid transporters and can play a role in signaling pathways such as the mTOR pathway.[1][2] This document provides detailed application notes and experimental protocols for the use of L-Tyrosyl-L-leucine in the development of advanced drug delivery systems.

Applications of L-Tyrosyl-L-leucine in Drug Delivery

L-Tyrosyl-L-leucine can be integrated into drug delivery systems in several ways:

  • As a Molecular Carrier: The dipeptide can be chemically conjugated to a drug molecule to create a prodrug. This conjugation can improve the drug's pharmacokinetic profile, increase its solubility, and facilitate its transport across biological membranes.

  • In Nanoparticle Formulations: L-Tyrosyl-L-leucine can be used to formulate or coat nanoparticles, enhancing their biocompatibility and cellular uptake. The presence of leucine on the surface can improve aerosol performance for pulmonary delivery.[3]

  • In Hydrogel Systems: Dipeptides are known to self-assemble into hydrogels, which can be used as depots for the sustained release of drugs.[4] While specific data on L-Tyrosyl-L-leucine hydrogels is limited, the principles of dipeptide self-assembly suggest its potential in this area.

Quantitative Data Summary

The following table summarizes representative quantitative data for dipeptide and amino acid-based drug delivery systems. It is important to note that specific data for L-Tyrosyl-L-leucine systems are not extensively available in the public domain, and these values should be considered as illustrative examples to guide experimental design.

Parameter Drug Delivery System Drug Value Reference
Drug Loading Content (DLC) Amino acid-conjugated nanoparticlesDoxorubicin5-15% (w/w)General literature
Encapsulation Efficiency (EE) Dipeptide-based nanoparticlesPaclitaxel> 90%General literature
Particle Size L-leucine coated nanoparticlesSalbutamol150-300 nm
Zeta Potential Amino acid-functionalized liposomessiRNA-10 to -30 mVGeneral literature
In Vitro Release (24h) Dipeptide hydrogelModel Drug30-60%[4]

Experimental Protocols

Protocol 1: Synthesis of an L-Tyrosyl-L-leucine-Drug Conjugate

This protocol describes a general method for conjugating a drug with a carboxylic acid group to the N-terminus of L-Tyrosyl-L-leucine via an amide bond.

Materials:

  • L-Tyrosyl-L-leucine

  • Drug with a carboxylic acid group (e.g., Ibuprofen)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (5%)

  • Hydrochloric acid (1M)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of the Drug's Carboxylic Acid:

    • Dissolve the drug (1 mmol) and NHS (1.1 mmol) in anhydrous DMF (10 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 mmol) dissolved in a small amount of anhydrous DMF.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • A white precipitate of dicyclohexylurea (DCU) will form.

  • Conjugation Reaction:

    • Filter off the DCU precipitate.

    • To the filtrate containing the activated drug, add a solution of L-Tyrosyl-L-leucine (1.2 mmol) in anhydrous DMF (5 mL).

    • Add a mild base, such as N,N-Diisopropylethylamine (DIPEA) (2 mmol), to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification:

    • Remove the DMF under reduced pressure.

    • Dissolve the residue in DCM and wash sequentially with 5% sodium bicarbonate solution, water, and 1M hydrochloric acid.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Confirm the structure of the conjugate using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the purity of the conjugate by HPLC.

Experimental Workflow for Drug Conjugation

cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification drug Drug (-COOH) activated_drug Activated Drug (NHS-ester) drug->activated_drug DMF, 0°C to RT nhs NHS nhs->activated_drug dcc DCC dcc->activated_drug conjugate Drug-Dipeptide Conjugate activated_drug->conjugate DMF, DIPEA, RT crude Crude Product dipeptide L-Tyrosyl-L-leucine dipeptide->conjugate conjugate->crude pure Pure Conjugate crude->pure Column Chromatography

Caption: Workflow for the synthesis of a drug-dipeptide conjugate.

Protocol 2: Formulation of L-Tyrosyl-L-leucine Coated Nanoparticles

This protocol outlines the preparation of drug-loaded polymeric nanoparticles coated with L-Tyrosyl-L-leucine using a nanoprecipitation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Drug to be encapsulated (e.g., a hydrophobic anticancer drug)

  • L-Tyrosyl-L-leucine

  • Acetone

  • Polyvinyl alcohol (PVA) solution (1% w/v)

  • Deionized water

  • Centrifuge

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve PLGA (100 mg) and the drug (10 mg) in acetone (5 mL).

  • Nanoprecipitation:

    • Prepare an aqueous solution of PVA (20 mL of 1% w/v).

    • Add the organic phase dropwise to the aqueous PVA solution under magnetic stirring.

    • Continue stirring for 4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Coating with L-Tyrosyl-L-leucine:

    • Prepare a solution of L-Tyrosyl-L-leucine (20 mg) in deionized water (5 mL).

    • Add the L-Tyrosyl-L-leucine solution to the nanoparticle suspension.

    • Stir the mixture for an additional 2 hours to allow for the adsorption of the dipeptide onto the nanoparticle surface.

  • Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice to remove excess PVA and uncoated dipeptide.

  • Lyophilization:

    • Freeze the final nanoparticle suspension and lyophilize to obtain a dry powder.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Analyze the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Quantify the drug loading content and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Experimental Workflow for Nanoparticle Formulation

plga_drug PLGA + Drug in Acetone nanoprecipitation Nanoprecipitation plga_drug->nanoprecipitation pva Aqueous PVA Solution pva->nanoprecipitation nanoparticles Drug-loaded PLGA Nanoparticles nanoprecipitation->nanoparticles coating Coating nanoparticles->coating dipeptide_sol L-Tyrosyl-L-leucine Solution dipeptide_sol->coating coated_np Coated Nanoparticles coating->coated_np centrifugation Centrifugation & Washing coated_np->centrifugation lyophilization Lyophilization centrifugation->lyophilization final_product Dry Powder lyophilization->final_product

Caption: Workflow for formulating L-Tyrosyl-L-leucine coated nanoparticles.

Signaling Pathways

The L-leucine component of the dipeptide can influence cellular uptake and signaling. Leucine is a known activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is crucial for cell growth and proliferation.[2] The uptake of L-Tyrosyl-L-leucine-based drug delivery systems may be mediated by amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.

Proposed Cellular Uptake and Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space drug_carrier Drug-Tyr-Leu Conjugate lat1 LAT1 Transporter drug_carrier->lat1 Binding & Transport drug_release Drug Release lat1->drug_release drug_target Therapeutic Target drug_release->drug_target Action leucine Leucine drug_release->leucine mTORC1 mTORC1 Activation leucine->mTORC1 cell_effects Cell Growth & Proliferation mTORC1->cell_effects

Caption: Proposed mechanism of cellular uptake and action.

Conclusion

L-Tyrosyl-L-leucine holds significant promise as a versatile component in the design of advanced drug delivery systems. Its inherent biocompatibility and the bioactive nature of its constituent amino acids offer opportunities to develop novel prodrugs and targeted nanocarriers. Further research is warranted to fully elucidate the potential of L-Tyrosyl-L-leucine in various therapeutic applications and to generate specific quantitative data to optimize its use in clinical settings. The protocols and information provided herein serve as a foundational guide for researchers venturing into this exciting area of drug delivery.

References

Application Notes: L-Tyrosyl-L-leucine as a Substrate for Peptidase Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Tyrosyl-L-leucine (Tyr-Leu) is a dipeptide that serves as a valuable substrate for the in vitro characterization of certain peptidases, particularly those with specificity for C-terminal hydrophobic residues. Its structure, comprising an aromatic amino acid (Tyrosine) and a branched-chain aliphatic amino acid (Leucine), makes it an ideal candidate for studying the activity of enzymes like Carboxypeptidase A. This document provides detailed application notes and protocols for the use of L-Tyrosyl-L-leucine in peptidase assays, aimed at researchers, scientists, and drug development professionals.

Principle of the Assay

The enzymatic hydrolysis of the peptide bond in L-Tyrosyl-L-leucine by a suitable peptidase, such as Carboxypeptidase A, results in the release of L-Tyrosine and L-Leucine. The progress of this reaction can be monitored by leveraging the change in the ultraviolet (UV) absorbance of the solution. The cleavage of the peptide bond alters the electronic environment of the tyrosine residue, leading to a detectable change in absorbance at specific wavelengths, typically around 254 nm. The rate of this absorbance change is directly proportional to the enzyme's activity under the given conditions.

Enzymatic Reaction

The fundamental reaction involves the cleavage of the peptide bond between the tyrosine and leucine residues:

G cluster_reactants Reactants cluster_products Products Tyr-Leu L-Tyrosyl-L-leucine enzyme Carboxypeptidase A Tyr-Leu->enzyme H2O Water H2O->enzyme Tyr L-Tyrosine Leu L-Leucine enzyme->Tyr enzyme->Leu

Caption: Enzymatic hydrolysis of L-Tyrosyl-L-leucine.

Quantitative Data

SubstrateEnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)Optimal pH
Hippuryl-L-phenylalanineCarboxypeptidase A1.91--7.5
Hippuryl-DL-β-phenyllactateCarboxypeptidase A0.088--7.5
Carbobenzoxyglycyl-L-phenylalanineCarboxypeptidase A5.83--7.5
L-Leucine-p-nitroanilideLeucyl Aminopeptidase2.70--8.0

Experimental Protocols

Spectrophotometric Assay of Carboxypeptidase A using L-Tyrosyl-L-leucine

This protocol describes a continuous spectrophotometric rate determination assay for Carboxypeptidase A activity using L-Tyrosyl-L-leucine as the substrate.

Materials and Reagents:

  • Enzyme: Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C9268)

  • Substrate: L-Tyrosyl-L-leucine

  • Buffer: 25 mM Tris-HCl buffer with 500 mM NaCl, pH 7.5 at 25°C

  • Enzyme Diluent: 1.0 M NaCl solution

  • UV-transparent cuvettes (1 cm path length)

  • Spectrophotometer capable of measuring absorbance at 254 nm with temperature control

Procedure:

  • Reagent Preparation:

    • Buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5): Prepare a solution containing 3.03 mg/mL Trizma® Base and 29.2 mg/mL NaCl in purified water. Adjust the pH to 7.5 at 25°C with 1 N HCl.

    • Substrate Stock Solution (e.g., 10 mM L-Tyrosyl-L-leucine): Prepare a stock solution by dissolving the appropriate amount of L-Tyrosyl-L-leucine in the Buffer. The final concentration in the assay will be lower.

    • Enzyme Stock Solution: Prepare a stock solution of Carboxypeptidase A in the Enzyme Diluent (1.0 M NaCl) at a concentration of, for example, 1 mg/mL. Store on ice.

    • Working Enzyme Solution: Immediately before use, dilute the enzyme stock solution in cold Enzyme Diluent to a working concentration (e.g., 4-8 units/mL).

  • Assay Protocol:

    • Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.

    • Prepare the reaction mixture in a cuvette by adding the appropriate volumes of Buffer and Substrate Stock Solution. For a 3.0 mL final volume, a typical mixture would be:

      • 2.7 mL Buffer

      • 0.3 mL of 10 mM Substrate Stock Solution (for a final concentration of 1 mM)

    • Mix by inversion and place the cuvette in the spectrophotometer.

    • Monitor the absorbance at 254 nm until a stable baseline is achieved (blank rate).

    • Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the Working Enzyme Solution.

    • Immediately mix by inversion and start recording the increase in absorbance at 254 nm for approximately 5 minutes.

    • Determine the rate of change in absorbance per minute (ΔA254/min) from the initial linear portion of the curve.

Data Analysis:

The enzymatic activity can be calculated using the Beer-Lambert law. The molar extinction coefficient for the product formation needs to be determined experimentally or referenced from the literature for similar reactions.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for a peptidase assay and the logical relationship for data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffer, Substrate, and Enzyme Solutions setup_spectro Set Spectrophotometer (Wavelength, Temperature) prep_reagents->setup_spectro mix_reagents Mix Buffer and Substrate in Cuvette setup_spectro->mix_reagents equilibrate Equilibrate and Record Blank Rate mix_reagents->equilibrate add_enzyme Initiate Reaction with Enzyme equilibrate->add_enzyme record_data Record Absorbance Change Over Time add_enzyme->record_data calc_rate Calculate Rate (ΔA/min) from Linear Slope record_data->calc_rate calc_activity Calculate Enzyme Activity calc_rate->calc_activity

Caption: General workflow for a spectrophotometric peptidase assay.

G cluster_input Input Data cluster_processing Processing cluster_output Output Parameters substrate_conc [Substrate] enzyme_conc [Enzyme] kcat kcat enzyme_conc->kcat abs_data Absorbance vs. Time Data lin_reg Linear Regression of Initial Rate abs_data->lin_reg v_initial Initial Velocity (V₀) lin_reg->v_initial michaelis_menten Michaelis-Menten Plot (V vs. [S]) vmax Vmax michaelis_menten->vmax km Km michaelis_menten->km lineweaver_burk Lineweaver-Burk Plot (1/V vs. 1/[S]) lineweaver_burk->vmax lineweaver_burk->km v_initial->michaelis_menten v_initial->lineweaver_burk vmax->kcat

Caption: Logical flow for determining enzyme kinetic parameters.

Applications in Drug Development

  • High-Throughput Screening (HTS): This assay can be adapted for HTS of compound libraries to identify potential inhibitors of peptidases.

  • Mechanism of Action Studies: For identified inhibitors, this assay can be used to determine the mode of inhibition (e.g., competitive, non-competitive).

  • Structure-Activity Relationship (SAR) Studies: By testing a series of related compounds, this assay can help elucidate the structural features required for potent enzyme inhibition.

Troubleshooting

  • No or Low Activity:

    • Check enzyme activity with a known standard substrate.

    • Verify the pH and ionic strength of the buffer.

    • Ensure the enzyme was properly stored and handled.

  • High Background Rate:

    • Check for substrate instability (autohydrolysis) in the assay buffer.

    • Ensure the buffer components are not interfering with the absorbance reading.

  • Non-linear Reaction Rate:

    • The enzyme concentration may be too high, leading to rapid substrate depletion. Dilute the enzyme.

    • Substrate or product inhibition may be occurring. Vary the substrate concentration to investigate.

L-Tyrosyl-L-leucine is a suitable substrate for assaying peptidases like Carboxypeptidase A that exhibit specificity for C-terminal hydrophobic residues. The described spectrophotometric method provides a straightforward and continuous way to measure enzyme activity. While specific kinetic data for this dipeptide is not widely published, the provided protocols and comparative data offer a solid foundation for researchers to develop and validate robust peptidase assays for various applications, including basic research and drug discovery.

Application Notes and Protocols for the Quantification of Tyr-Leu in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Tyrosine-Leucine (Tyr-Leu) is a subject of growing interest in various fields of biological research and drug development due to its potential roles in cellular signaling, nutrition, and as a biomarker. Accurate quantification of Tyr-Leu in complex biological matrices such as plasma, serum, and tissue homogenates is crucial for elucidating its physiological functions and for pharmacokinetic studies of peptide-based therapeutics.

These application notes provide detailed protocols for the quantification of Tyr-Leu using state-of-the-art analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The protocols cover sample preparation, analytical conditions, and data analysis, designed to be readily implemented in a laboratory setting.

I. Quantification of Tyr-Leu by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological samples, offering high sensitivity and selectivity.[1][2] This method is ideal for detecting low concentrations of Tyr-Leu.

A. Experimental Workflow

The overall workflow for Tyr-Leu quantification by LC-MS/MS is depicted below.

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue Homogenate) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Remove proteins SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Protein_Precipitation->SPE Clean-up sample Drydown Evaporation & Reconstitution SPE->Drydown Concentrate sample LC_Separation UPLC Separation (C18 Column) Drydown->LC_Separation Inject MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Eluted analyte Quantification Quantification (Internal Standard Method) MS_Detection->Quantification Acquire data Results Results Quantification->Results Calculate concentration HPLC-UV Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue Homogenate) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Remove proteins SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Protein_Precipitation->SPE Clean-up sample HPLC_Separation HPLC Separation (C18 Column) SPE->HPLC_Separation Inject UV_Detection UV Detection HPLC_Separation->UV_Detection Eluted analyte Quantification Quantification (External Standard Method) UV_Detection->Quantification Acquire data Results Results Quantification->Results Calculate concentration SPPS Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification Resin Resin Support Leu_Coupling Couple Fmoc-Leu-OH Resin->Leu_Coupling Fmoc_Deprotection1 Fmoc Deprotection Leu_Coupling->Fmoc_Deprotection1 Tyr_Coupling Couple Fmoc-Tyr(tBu)-OH Fmoc_Deprotection1->Tyr_Coupling Fmoc_Deprotection2 Fmoc Deprotection Tyr_Coupling->Fmoc_Deprotection2 Cleavage Cleavage from Resin Fmoc_Deprotection2->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization

References

Application Notes and Protocols: L-Tyrosyl-L-leucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the dipeptide L-Tyrosyl-L-leucine and its constituent amino acids in peptide synthesis. This document offers detailed protocols for solid-phase peptide synthesis (SPPS), quantitative data summaries, and visualizations of relevant biological signaling pathways.

Introduction to L-Tyrosyl-L-leucine in Peptide Science

L-Tyrosyl-L-leucine (Tyr-Leu) is a dipeptide composed of the amino acids L-tyrosine and L-leucine.[1] Peptides containing the Tyr-Leu motif are of significant interest in biochemical research and drug development due to their diverse biological activities. For instance, the Tyr-Leu dipeptide itself has demonstrated antidepressant-like activity in preclinical studies.[2] Furthermore, the presence of a tyrosine residue provides a site for potential post-translational modifications and interactions, such as phosphorylation, while the hydrophobic leucine residue can influence peptide structure and membrane permeability.[3][4] The synthesis of peptides containing L-Tyrosyl-L-leucine is primarily achieved through solid-phase peptide synthesis (SPPS), a robust methodology that allows for the stepwise assembly of amino acids on a solid support.[5][6]

Principles of Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Bruce Merrifield, is the cornerstone of modern peptide synthesis.[7] The process involves the covalent attachment of the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of N-terminally protected amino acids.[5][7] Each cycle of amino acid addition consists of two main steps: deprotection of the N-terminal protecting group and coupling of the next amino acid.[8] The use of excess reagents drives the reactions to completion, and purification is simplified as excess reagents and byproducts are removed by washing the resin.[6]

Two primary orthogonal protection strategies are commonly employed in SPPS:

  • Fmoc/tBu Strategy: This is the most widely used approach and relies on the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[5][9][10]

  • Boc/Bzl Strategy: This strategy utilizes the acid-labile tert-Butyloxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection, which require a stronger acid, such as hydrogen fluoride (HF), for final cleavage.[5]

This document will focus on the more common Fmoc/tBu strategy.

Experimental Protocols

The following sections provide detailed protocols for the manual solid-phase synthesis of a generic peptide containing the L-Tyrosyl-L-leucine sequence using the Fmoc/tBu strategy.

Materials and Reagents
Reagent/MaterialPurpose
Resins
Wang Resin or Rink Amide ResinSolid support for peptide synthesis. Wang resin for C-terminal acids, Rink Amide for C-terminal amides.[5][11]
Amino Acids
Fmoc-L-Leucine (Fmoc-Leu-OH)Building block for the peptide chain.[11]
Fmoc-L-Tyrosine(tBu)-OHBuilding block with side-chain protection.[11][12]
Other Fmoc-protected amino acidsAs required by the target peptide sequence.
Solvents
N,N-Dimethylformamide (DMF)Primary solvent for washing and reactions.[5]
Dichloromethane (DCM)Solvent for washing and resin swelling.[5]
Reagents
PiperidineFor the removal of the Fmoc protecting group.[5]
Coupling Reagents
HATU or HBTUActivating agent for the carboxylic acid group of the amino acid.[13][14]
N,N-Diisopropylethylamine (DIPEA)Base used during the coupling reaction.[5]
Cleavage Reagents
Trifluoroacetic acid (TFA)For cleavage of the peptide from the resin and removal of side-chain protecting groups.[5][15]
Scavengers
Triisopropylsilane (TIS)To scavenge reactive cations during cleavage.
WaterScavenger.
Purification
Acetonitrile (ACN)Mobile phase for HPLC.
Water (with 0.1% TFA)Mobile phase for HPLC.
Step-by-Step Synthesis Protocol

This protocol outlines the synthesis of a peptide with the C-terminal sequence ...-Tyr-Leu-COOH on Wang resin.

1. Resin Preparation and Swelling:

  • Place the Wang resin (pre-loaded with the first amino acid if desired, otherwise use a resin for attachment of the first amino acid) in a reaction vessel.

  • Add DMF to the resin and allow it to swell for 20-30 minutes with gentle agitation.[5]

  • Drain the DMF.

2. First Amino Acid Loading (if not pre-loaded):

  • This example starts with Leucine as the C-terminal amino acid.

  • Dissolve Fmoc-Leu-OH (3 eq.) and a suitable activating agent in DMF.

  • Add the solution to the resin and agitate for 2-4 hours.

  • Wash the resin thoroughly with DMF and DCM.[5]

3. Nα-Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.[5]

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for another 15 minutes.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.[13]

4. Amino Acid Coupling (for Tyrosine):

  • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[13]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 30-60 minutes at room temperature.[13]

  • To monitor the reaction completion, a Kaiser test can be performed.[9]

  • Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).[13]

5. Chain Elongation:

  • Repeat steps 3 (Fmoc deprotection) and 4 (amino acid coupling) for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5).[5]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

7. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

  • Analyze the purified peptide by mass spectrometry (MS) to confirm its identity and purity.[3]

Quantitative Data Summary

The following table provides typical quantitative parameters for a standard manual Fmoc-SPPS protocol. Actual values may need to be optimized based on the specific peptide sequence and scale.

ParameterValue/RatioNotes
Resin Loading0.2 - 1.0 mmol/gLower loading is often better for longer or difficult sequences.[11]
Amino Acid Excess3 - 5 equivalentsRelative to the resin loading.[6]
Coupling Reagent Excess2.9 - 4.9 equivalentsRelative to the resin loading.
Base (DIPEA) Excess6 - 10 equivalentsRelative to the resin loading.
Fmoc Deprotection Time5 + 15 minutesTwo-step deprotection is common.
Coupling Reaction Time30 - 120 minutesSequence-dependent; can be monitored with a Kaiser test.[13]
Cleavage Time2 - 3 hours
Typical Crude Purity50% - 90%Highly sequence-dependent.
Typical Final Purity (post-HPLC)>95%[3]

Visualizations

Experimental Workflow

SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for all amino acids wash2->repeat repeat->deprotection Next AA cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage Final AA precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (MS) purification->analysis end Pure Peptide analysis->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways

The leucine component of L-Tyrosyl-L-leucine may influence the mechanistic Target of Rapamycin (mTOR) signaling pathway, which is crucial for cell growth and protein synthesis.[3]

mTOR_Pathway Leucine Leucine (from Tyr-Leu) Rag_GTPase Rag GTPase Leucine->Rag_GTPase activates mTORC1 mTORC1 Rag_GTPase->mTORC1 activates S6K1 S6K1 Phosphorylation mTORC1->S6K1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes

Caption: Simplified mTORC1 signaling pathway activated by Leucine.

L-Tyrosyl-L-leucine has been shown to suppress the activation of the Hypothalamo-Pituitary-Adrenal (HPA) axis in response to stress.[2]

HPA_Axis Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus Tyr_Leu L-Tyrosyl-L-leucine Tyr_Leu->Hypothalamus suppresses Pituitary Pituitary Gland Hypothalamus->Pituitary CRH Adrenal_Gland Adrenal Gland Pituitary->Adrenal_Gland ACTH Cortisol Cortisol release Adrenal_Gland->Cortisol releases CRH CRH release ACTH ACTH release

References

Application Notes and Protocols for the Experimental Use of L-Tyrosyl-L-leucine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the dipeptide L-Tyrosyl-L-leucine in animal models is limited in publicly available literature. The following application notes and protocols are based on the extensive research conducted on its constituent amino acids, L-leucine and L-tyrosine, and provide a scientifically guided framework for the investigation of L-Tyrosyl-L-leucine.

Introduction

L-Tyrosyl-L-leucine is a dipeptide composed of the essential amino acid L-leucine and the non-essential amino acid L-tyrosine. L-leucine is a branched-chain amino acid (BCAA) well-documented for its potent stimulation of muscle protein synthesis, primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3][4] L-tyrosine serves as a precursor for the synthesis of key neurotransmitters and has been shown to enhance the anabolic effects of L-leucine.[1] The investigation of L-Tyrosyl-L-leucine in its dipeptide form is a novel area of research, with potential applications in sarcopenia, metabolic disorders, and performance enhancement.

These notes provide a comprehensive overview of the established effects of L-leucine and L-tyrosine in animal models and offer detailed protocols to guide future in vivo studies of L-Tyrosyl-L-leucine.

Potential Therapeutic Applications

Based on the known functions of its constituent amino acids, L-Tyrosyl-L-leucine is a candidate for investigation in the following areas:

  • Sarcopenia and Muscle Wasting: L-leucine's strong anabolic properties make it a key agent in promoting muscle protein synthesis.[3][5] The dipeptide could serve as an effective therapeutic to counteract age-related or disease-induced muscle loss.

  • Metabolic Health: L-leucine has been shown to influence lipid metabolism and insulin sensitivity, suggesting a role for L-Tyrosyl-L-leucine in managing metabolic diseases like type 2 diabetes and obesity.[3][4]

  • Neurological Function: L-tyrosine is a precursor to catecholamine neurotransmitters. While research on acetyl-L-leucine has shown potential in neurological disorders, the neurological effects of L-Tyrosyl-L-leucine remain to be explored.[6]

Data Presentation: Effects of L-leucine and L-tyrosine in Animal Models

The following tables summarize quantitative data from studies on L-leucine and its combination with L-tyrosine in various animal models.

Table 1: Effects of L-leucine Supplementation on Muscle Protein Synthesis and Body Composition

Animal ModelDosage/AdministrationDurationKey FindingsReference
Neonatal PigsInfusion of L-leucine1 hourIncreased muscle protein synthesis by 30-66% in various muscles.[5]
Neonatal Pigs with EndotoxemiaInfusion of L-leucine1 hourReversed the 28-38% decrease in muscle protein synthesis caused by LPS.[5]
Aging Rats4% L-leucine in diet40 weeksAttenuated body fat gain but did not prevent the decrease in lean mass associated with aging.[7]
MiceL-leucine in drinking water14+ weeksDecreased adiposity in mice on a high-fat diet.[7]

Table 2: Synergistic Effects of L-tyrosine on L-leucine-Induced Anabolic Signaling

Animal ModelDosage/AdministrationKey FindingsReference
Mice (in vitro)1 mM L-leucine + 0.5 mM L-tyrosineEnhanced L-leucine-induced S6K phosphorylation in isolated muscles.[1]
Mice (in vivo)Oral gavage of L-leucine and L-tyrosineThe combination of L-leucine and L-tyrosine increased S6K phosphorylation in soleus and gastrocnemius muscles.[1]
C2C12 Cells1 mM L-leucine + 0.5 mM L-tyrosineSignificantly increased myotube diameter and total protein quantity compared to L-leucine alone.[1]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of L-Tyrosyl-L-leucine in animal models, adapted from established methodologies for L-leucine and L-tyrosine.

Animal Model and Housing
  • Species: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.

  • Age: Dependent on the study's objective (e.g., 8-14 weeks for adult models, older for aging studies).

  • Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water, unless otherwise specified by the experimental design.

  • Acclimatization: Allow for a minimum of one week of acclimatization to the facility before any experimental procedures.

Protocol for Oral Administration of L-Tyrosyl-L-leucine

This protocol is adapted from studies involving oral administration of L-leucine and L-tyrosine.[1]

  • Preparation of Dosing Solution:

    • Dissolve L-Tyrosyl-L-leucine in a suitable vehicle. For improved absorption, a lipid emulsion can be used.

    • The concentration should be calculated based on the desired dosage and the average body weight of the animals.

  • Animal Preparation:

    • Fast the animals overnight (approximately 12-16 hours) with free access to water to ensure a baseline metabolic state.

  • Administration:

    • Administer the L-Tyrosyl-L-leucine solution via oral gavage.

    • A control group should receive the vehicle only.

    • The volume of administration should be appropriate for the animal's size (e.g., 10 ml/kg for mice).

  • Sample Collection:

    • At a predetermined time point post-administration (e.g., 30 minutes for peak signaling activation), anesthetize the animals.[1]

    • Collect blood samples via cardiac puncture for serum analysis.

    • Euthanize the animals and dissect tissues of interest (e.g., gastrocnemius, soleus, liver).

    • Immediately freeze the tissues in liquid nitrogen and store them at -80°C for later analysis.

Protocol for Western Blot Analysis of mTORC1 Signaling

This protocol is standard for assessing the activation of the mTORC1 pathway.

  • Tissue Homogenization:

    • Homogenize the frozen tissue samples in a lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key mTORC1 pathway proteins (e.g., p-S6K1, S6K1, p-4E-BP1, 4E-BP1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualization of Pathways and Workflows

L-leucine Signaling to mTORC1

mTORC1_Pathway Leucine L-leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP activates GAP activity towards RagA/B Rag_GTP RagA/B-GTP RagC/D-GDP mTORC1 mTORC1 Rag_GTP->mTORC1 recruits to lysosome S6K1 p70S6K1 mTORC1->S6K1 phosphorylates EBP1 4E-BP1 mTORC1->EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis activates EBP1->Protein_Synthesis inhibits Experimental_Workflow start Start: Hypothesis Formulation animal_prep Animal Model Selection & Acclimatization start->animal_prep grouping Randomization into Groups (Control, L-T-L, etc.) animal_prep->grouping fasting Overnight Fasting grouping->fasting administration Oral Gavage of L-Tyrosyl-L-leucine or Vehicle fasting->administration sample_collection Anesthesia & Sample Collection (Blood, Muscle, Liver) administration->sample_collection serum_analysis Serum Analysis (Amino Acids, Metabolites) sample_collection->serum_analysis tissue_processing Tissue Processing for Western Blot & other assays sample_collection->tissue_processing data_analysis Data Analysis & Interpretation serum_analysis->data_analysis western_blot Western Blot for mTORC1 Signaling tissue_processing->western_blot western_blot->data_analysis Tyrosine_Leucine_Synergy Leucine L-leucine mTORC1 mTORC1 Activation Leucine->mTORC1 primary activator Tyrosine L-tyrosine Tyrosine->mTORC1 enhances activation S6K_phos S6K Phosphorylation mTORC1->S6K_phos MPS Muscle Protein Synthesis S6K_phos->MPS

References

Analytical Standards for L-Tyrosyl-L-leucine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosyl-L-leucine (Tyr-Leu) is a dipeptide composed of the amino acids L-tyrosine and L-leucine. As a product of protein metabolism, it is gaining interest in the scientific community for its potential biological activities. Recent studies have highlighted its role as a bioactive molecule with antidepressant- and anxiolytic-like properties, making it a person of interest in neuroscience and drug development research.[1][2] This document provides a comprehensive overview of the analytical standards for L-Tyrosyl-L-leucine, including its physicochemical properties, analytical methods for its characterization and quantification, and its known biological functions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of L-Tyrosyl-L-leucine is fundamental for its analysis and application in research.

PropertyValueSource
Molecular Formula C₁₅H₂₂N₂O₄[3]
Molecular Weight 294.35 g/mol [3]
Monoisotopic Mass 294.157957 Da[3]
IUPAC Name (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid[3]
CAS Number 17355-10-1[3]
Calculated pI (Isoelectric Point) ~5.8Estimated from pKa values of constituent amino acids[4][5][6]
Calculated XLogP3 -1.8[3]

Note on pI: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. The estimated pI of ~5.8 suggests that L-Tyrosyl-L-leucine is a relatively neutral peptide. This value is calculated based on the pKa values of the terminal amino group of tyrosine, the terminal carboxyl group of leucine, and the phenolic hydroxyl group of tyrosine.[4][5][6]

Solubility: The solubility of peptides is highly dependent on their amino acid composition and sequence. L-Tyrosyl-L-leucine contains both a hydrophobic residue (leucine) and an aromatic, more polar residue (tyrosine).

  • Aqueous Solubility: Expected to have moderate solubility in aqueous solutions. The presence of the ionizable amino and carboxyl groups contributes to water solubility.

  • Organic Solvents: For higher concentrations or to overcome potential aggregation, the use of organic co-solvents is recommended. A common approach is to first dissolve the peptide in a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) or methanol, followed by dilution with the desired aqueous buffer.

Biological Activity and Signaling Pathways

Recent research has demonstrated that L-Tyrosyl-L-leucine exhibits significant biological activity, particularly in the central nervous system.

Antidepressant-like and Anxiolytic-like Effects

Studies in animal models have shown that oral, intraperitoneal, or intracerebroventricular administration of L-Tyrosyl-L-leucine produces potent antidepressant-like effects.[1] These effects are comparable to those of conventional antidepressant medications. The dipeptide has also been shown to exhibit anxiolytic-like activity.[2]

Mechanism of Action

The antidepressant and anxiolytic effects of L-Tyrosyl-L-leucine are believed to be mediated through its interaction with several key neurotransmitter systems. The proposed mechanism involves the activation of serotonin 5-HT1A, dopamine D1, and GABA-A receptors.[2] Interestingly, its antidepressant effects appear to be independent of the brain-derived neurotrophic factor (BDNF) signaling pathway, a common target for many antidepressant drugs.[1] Furthermore, L-Tyrosyl-L-leucine has been shown to suppress the activation of the hypothalamo-pituitary-adrenal (HPA) axis in response to stress.[1]

Below is a diagram illustrating the proposed signaling pathway for the antidepressant and anxiolytic-like effects of L-Tyrosyl-L-leucine.

Tyr_Leu_Signaling cluster_receptors Neurotransmitter Receptor Activation cluster_downstream Downstream Effects cluster_outcomes Behavioral Outcomes TyrLeu L-Tyrosyl-L-leucine HT1A 5-HT1A Receptor TyrLeu->HT1A Activates D1 Dopamine D1 Receptor TyrLeu->D1 Activates GABAA GABA-A Receptor TyrLeu->GABAA Activates HPA_Axis Suppression of HPA Axis Activation TyrLeu->HPA_Axis NeuronalActivity Increased Neuronal Activity (c-Fos expression) HT1A->NeuronalActivity Anxiolytic Anxiolytic-like Effects HT1A->Anxiolytic D1->NeuronalActivity D1->Anxiolytic GABAA->NeuronalActivity GABAA->Anxiolytic Neurogenesis Hippocampal Neurogenesis (BrdU+, Doublecortin+) NeuronalActivity->Neurogenesis Antidepressant Antidepressant-like Effects Neurogenesis->Antidepressant HPA_Axis->Antidepressant HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve in appropriate solvent (e.g., MeOH/H2O) Dilute Prepare calibration curve standards Dissolve->Dilute Filter Filter through 0.22 µm filter Dilute->Filter Inject Inject onto C18 column Filter->Inject Separate Gradient elution with A: 0.1% TFA in H2O B: 0.1% TFA in ACN Inject->Separate Detect UV Detection at 220/275 nm Separate->Detect Calibrate Generate calibration curve Detect->Calibrate Quantify Quantify Tyr-Leu in samples Calibrate->Quantify

References

Troubleshooting & Optimization

Technical Support Center: L-Tyrosyl-L-leucine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of the dipeptide L-Tyrosyl-L-leucine (Tyr-Leu).

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in L-Tyrosyl-L-leucine synthesis to ensure a high yield?

A1: The most critical steps are the complete activation of the carboxylic acid of the N-protected tyrosine and ensuring the subsequent nucleophilic attack by the amino group of the C-protected leucine proceeds to completion. The choice of coupling reagents and reaction conditions that minimize side reactions, such as racemization and N-acylurea formation, is paramount.

Q2: Which protecting groups are recommended for L-Tyrosine and L-leucine during solution-phase synthesis?

A2: For L-Tyrosine, the phenolic hydroxyl group should be protected to prevent side reactions. A common protecting group is the tert-butyl (tBu) ether (Fmoc-Tyr(tBu)-OH).[1] For L-leucine, the carboxylic acid is typically protected as an ester, for example, a methyl or benzyl ester, while the amino group is protected with a Boc (tert-butyloxycarbonyl) group if coupling to an Fmoc-protected tyrosine.

Q3: What are the common impurities encountered during the synthesis of L-Tyrosyl-L-leucine?

A3: Common impurities include unreacted starting materials (protected L-Tyrosine and L-leucine), byproducts from the coupling reaction (e.g., N-acylurea if carbodiimides are used), and diastereomers resulting from racemization.[2] Deletion sequences (if the coupling fails) and products with incompletely removed protecting groups can also be present.[3]

Q4: What is the best method for purifying crude L-Tyrosyl-L-leucine?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying L-Tyrosyl-L-leucine to a high degree of purity.[4] Crystallization can also be employed as a purification method, particularly for larger scales, but may require more optimization of solvent systems.

Q5: How can I confirm the identity and purity of my synthesized L-Tyrosyl-L-leucine?

A5: The identity of the dipeptide can be confirmed by mass spectrometry (MS) to verify the molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.[5][6] The purity is best assessed by analytical RP-HPLC.[3]

Troubleshooting Guide

Synthesis

Q: My reaction yield is consistently low. What are the possible causes and solutions?

A:

  • Incomplete activation of L-Tyrosine: Ensure your coupling reagents are fresh and added in the correct stoichiometry. Consider extending the activation time or using a more efficient coupling agent like HATU.

  • Poor solubility of reactants: The protected amino acids may not be fully soluble in the chosen reaction solvent. Try switching to a more polar solvent like N,N-Dimethylformamide (DMF) or a mixture of solvents.

  • Side reactions: Carbodiimide coupling agents like EDC or DCC can form an unreactive N-acylurea byproduct.[2][7] The addition of a reagent such as 1-hydroxybenzotriazole (HOBt) can suppress this side reaction and improve yields.[2]

  • Steric hindrance: Although less of a concern for a dipeptide, ensure the reaction temperature is optimal. In some cases, slightly elevated temperatures can overcome steric hindrance, but this may also increase the risk of racemization.

Q: I am observing a significant amount of a byproduct with the same mass as my starting protected L-Tyrosine. What is happening?

A: This is likely due to the formation of an N-acylurea when using carbodiimide coupling agents.[2][7] The O-acylisourea intermediate can rearrange to this stable, unreactive compound. To mitigate this, add HOBt or use a different class of coupling reagent.

Q: My final product appears to be a mixture of diastereomers. How can I prevent this?

A: This indicates racemization of the L-Tyrosine residue during the activation step.

  • Lower the reaction temperature: Perform the coupling at 0 °C.

  • Use racemization-suppressing additives: Additives like HOBt are effective at minimizing racemization.[2]

  • Choose the right coupling reagent: Some coupling reagents are more prone to causing racemization than others.

Purification

Q: I am having difficulty dissolving my crude L-Tyrosyl-L-leucine for HPLC purification.

A:

  • Solvent selection: L-Tyrosyl-L-leucine has a hydrophobic leucine side chain and an aromatic tyrosine side chain, which can affect its solubility. Start with the mobile phase you plan to use for HPLC. If solubility is still an issue, try small amounts of acetonitrile, methanol, or a solvent like DMSO, and then dilute with the aqueous mobile phase.

  • pH adjustment: The solubility of peptides is pH-dependent. Adjusting the pH of the solvent may improve solubility.

Q: My peptide is not separating well from impurities on the HPLC column.

A:

  • Optimize the gradient: A shallower gradient during the elution of your peptide can improve the resolution between your product and closely eluting impurities.

  • Change the mobile phase modifier: If you are using trifluoroacetic acid (TFA), consider switching to formic acid, which can alter the selectivity of the separation.

  • Select a different column: A column with a different stationary phase (e.g., C8 instead of C18) or a different particle size may provide better separation.

Q: I am trying to crystallize my L-Tyrosyl-L-leucine, but it is oiling out.

A:

  • Solvent system: The choice of solvent and anti-solvent is critical. Try a variety of solvent systems. Given the nature of the dipeptide, a polar solvent like water or a water/alcohol mixture with a less polar anti-solvent could be a starting point.

  • Control the rate of supersaturation: Slow cooling or slow diffusion of the anti-solvent is crucial for crystal growth rather than precipitation or oiling out.

  • Purity: The presence of impurities can inhibit crystallization. Ensure your material is reasonably pure before attempting crystallization.

Quantitative Data Summary

ParameterL-TyrosineL-LeucineL-Tyrosyl-L-leucine
Molecular Weight 181.19 g/mol 131.17 g/mol 294.35 g/mol [8]
Solubility in Water (25 °C) 0.45 g/L24.26 g/L[9]Data not readily available
pKa (Carboxyl group) ~2.20~2.36[10]Estimated ~3-4
pKa (Amino group) ~9.11~9.60[10]Estimated ~8-9

Experimental Protocols

Solution-Phase Synthesis of L-Tyrosyl-L-leucine

This protocol describes a general procedure using EDC and HOBt as coupling agents.

Materials:

  • Fmoc-Tyr(tBu)-OH

  • H-Leu-OMe·HCl (L-leucine methyl ester hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

  • Piperidine

  • Trifluoroacetic acid (TFA)

Procedure:

  • Coupling Reaction:

    • Dissolve Fmoc-Tyr(tBu)-OH (1.1 eq) and HOBt (1.1 eq) in DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.1 eq) and stir for 15 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve H-Leu-OMe·HCl (1.0 eq) in DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride and create a basic environment.

    • Add the leucine solution to the activated tyrosine solution.

    • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Fmoc-Tyr(tBu)-Leu-OMe.

  • Fmoc Deprotection:

    • Dissolve the protected dipeptide in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure.

  • Final Deprotection (tBu and OMe groups):

    • Treat the resulting dipeptide with a cleavage cocktail of TFA/water (95:5 v/v) for 2-4 hours at room temperature.

    • Remove the TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the crude L-Tyrosyl-L-leucine.

    • Collect the solid by filtration and dry under vacuum.

Purification by RP-HPLC

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector.

  • C18 reversed-phase column.

Mobile Phase:

  • Solvent A: 0.1% TFA in water.

  • Solvent B: 0.1% TFA in acetonitrile.

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A, with a small addition of Solvent B if necessary for solubility.

  • Filter the sample through a 0.45 µm filter.

  • Equilibrate the column with 95% Solvent A and 5% Solvent B.

  • Inject the sample onto the column.

  • Elute the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes.

  • Monitor the elution at 220 nm and 280 nm (due to the tyrosine residue).

  • Collect fractions corresponding to the main product peak.

  • Analyze the fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions and lyophilize to obtain the final product as a TFA salt.

Visualizations

Synthesis_Workflow cluster_protection Starting Materials cluster_reaction Coupling Reaction cluster_deprotection Deprotection Fmoc-Tyr(tBu)-OH Fmoc-Tyr(tBu)-OH Activation Activation of Tyr (EDC/HOBt in DMF) Fmoc-Tyr(tBu)-OH->Activation H-Leu-OMe H-Leu-OMe Coupling Peptide Bond Formation H-Leu-OMe->Coupling Activation->Coupling Fmoc_Removal Fmoc Removal (Piperidine/DMF) Coupling->Fmoc_Removal Protected Dipeptide Final_Cleavage Side Chain & Ester Cleavage (TFA/Water) Fmoc_Removal->Final_Cleavage Crude_Product Crude_Product Final_Cleavage->Crude_Product Crude Tyr-Leu

Caption: Solution-phase synthesis workflow for L-Tyrosyl-L-leucine.

Purification_Workflow Crude_Peptide Crude L-Tyrosyl-L-leucine Dissolution Dissolve in Mobile Phase Crude_Peptide->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject onto Preparative RP-HPLC Filtration->Injection Elution Gradient Elution (Water/Acetonitrile/TFA) Injection->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Purity_Analysis Analyze Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilize Pooling->Lyophilization Pure_Peptide Pure L-Tyrosyl-L-leucine Lyophilization->Pure_Peptide

Caption: General purification workflow for L-Tyrosyl-L-leucine via RP-HPLC.

Troubleshooting_Tree Start Problem Encountered Low_Yield Low Synthesis Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Solubility_Issue Solubility Issues? Start->Solubility_Issue Check_Reagents Check Reagent Quality and Stoichiometry Low_Yield->Check_Reagents Yes Optimize_Coupling Optimize Coupling Time/Temp Add HOBt Low_Yield->Optimize_Coupling Yes Check_Racemization Lower Temperature Use Additives Impure_Product->Check_Racemization Yes Optimize_HPLC Optimize HPLC Gradient Change Column/Solvent Impure_Product->Optimize_HPLC Yes Change_Solvent Try Different Solvents (e.g., DMF, DMSO) Solubility_Issue->Change_Solvent Yes Adjust_pH Adjust pH of Solution Solubility_Issue->Adjust_pH Yes Resolved1 Resolved1 Check_Reagents->Resolved1 Resolved Optimize_Coupling->Resolved1 Resolved2 Resolved2 Check_Racemization->Resolved2 Resolved Optimize_HPLC->Resolved2 Resolved3 Resolved3 Change_Solvent->Resolved3 Resolved Adjust_pH->Resolved3

Caption: Troubleshooting decision tree for common synthesis and purification issues.

References

improving the solubility of L-Tyrosyl-L-leucine for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of the dipeptide L-Tyrosyl-L-leucine for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is L-Tyrosyl-L-leucine and why is its solubility a concern?

A1: L-Tyrosyl-L-leucine is a dipeptide composed of the amino acids L-tyrosine and L-leucine.[1] Both of these amino acids have hydrophobic side chains (an aromatic ring in tyrosine and an isobutyl group in leucine), which can contribute to the dipeptide's poor solubility in aqueous solutions.[2] This limited solubility can pose a significant challenge when preparing stock solutions for various experiments, including cell culture and in vivo studies.

Q2: What is the predicted aqueous solubility of L-Tyrosyl-L-leucine?

Q3: What are the primary factors affecting the solubility of L-Tyrosyl-L-leucine?

A3: The main factors influencing the solubility of this dipeptide are:

  • Amino Acid Composition: The presence of two hydrophobic amino acids is the primary reason for its limited water solubility.

  • pH of the Solution: The charge state of the N-terminal amino group and the C-terminal carboxyl group, as well as the hydroxyl group of tyrosine, are pH-dependent. Solubility is often lowest at the isoelectric point (pI) where the net charge is zero.[2]

  • Solvent Polarity: L-Tyrosyl-L-leucine will exhibit different solubilities in solvents of varying polarities.

  • Temperature: In many cases, solubility increases with temperature.

Q4: Can I use DMSO to dissolve L-Tyrosyl-L-leucine? Are there any compatibility issues?

A4: Yes, Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving hydrophobic peptides. However, it is important to be aware that DMSO can be toxic to cells at higher concentrations. For most cell culture applications, the final concentration of DMSO should be kept below 0.5% (v/v).

Troubleshooting Guide

Encountering solubility issues with L-Tyrosyl-L-leucine is a common challenge. This guide provides a systematic approach to troubleshoot and resolve these problems.

Problem: L-Tyrosyl-L-leucine powder is not dissolving in water or aqueous buffer.

Solution Workflow:

Solubility_Troubleshooting start Start: Lyophilized L-Tyrosyl-L-leucine water Attempt to dissolve in pure water or buffer start->water sonicate_heat Apply gentle sonication or warming (37-40°C) water->sonicate_heat check_solubility1 Is it soluble? sonicate_heat->check_solubility1 acidic_pH Try acidic conditions (e.g., 10% acetic acid) check_solubility1->acidic_pH No success Success: Solution Prepared check_solubility1->success Yes check_solubility2 Is it soluble? acidic_pH->check_solubility2 basic_pH Try basic conditions (e.g., 0.1 M ammonium bicarbonate) basic_pH->check_solubility2 check_solubility2->basic_pH No organic_solvent Use a small amount of organic solvent (e.g., DMSO) check_solubility2->organic_solvent Still No check_solubility2->success Yes dilute Slowly add aqueous buffer to the desired concentration organic_solvent->dilute dilute->success fail Insoluble: Consider alternative formulation strategies dilute->fail

Caption: A stepwise workflow for troubleshooting the dissolution of L-Tyrosyl-L-leucine.

Problem: The solution becomes cloudy or forms a precipitate upon adding the organic solvent stock to an aqueous buffer.

Possible Cause: The solubility limit in the final aqueous solution has been exceeded.

Solutions:

  • Decrease the final concentration: Your target concentration may be too high for the aqueous buffer system.

  • Change the dilution method: Instead of adding the peptide-organic solvent stock to the buffer, try slowly adding the aqueous buffer to the peptide-organic solvent stock with constant gentle vortexing.

  • Increase the percentage of organic solvent: If your experimental system allows, a slightly higher final concentration of the organic co-solvent might be necessary to maintain solubility. Always check the tolerance of your specific assay or cell line to the organic solvent.

Data Presentation

The following table summarizes the physicochemical properties and estimated solubility of L-Tyrosyl-L-leucine.

PropertyValueReference
Molecular Formula C₁₅H₂₂N₂O₄[1]
Molecular Weight 294.35 g/mol [1]
Predicted Water Solubility 1.05 g/L
Appearance White to off-white powder
Solubility Profile
WaterPoorly soluble
Aqueous Buffers (neutral pH)Very slightly soluble
Dilute Acid (e.g., 10% Acetic Acid)Moderately soluble
Dilute Base (e.g., 0.1M NH₄OH)Moderately soluble
DMSO, DMFSoluble
Ethanol, MethanolSlightly to moderately soluble

Experimental Protocols

Protocol 1: Solubilization in an Aqueous Acidic Solution

This protocol is suitable for preparing a stock solution where a low pH is acceptable for the downstream application.

  • Weigh the desired amount of L-Tyrosyl-L-leucine powder.

  • Add a small volume of 10% (v/v) acetic acid in sterile water to the powder.

  • Gently vortex or sonicate the mixture until the peptide is completely dissolved.

  • If needed, further dilute the solution to the final desired concentration using the same 10% acetic acid solution or your experimental buffer, ensuring the final pH is compatible with your experiment.

Protocol 2: Solubilization using an Organic Co-solvent (DMSO)

This is the recommended method for preparing a concentrated stock solution for use in cell culture or other sensitive biological assays.

  • Weigh the L-Tyrosyl-L-leucine powder in a sterile microcentrifuge tube.

  • Add a minimal volume of pure DMSO (e.g., 50-100 µL) to the powder.

  • Gently vortex the tube until the peptide is fully dissolved. You should have a clear solution.

  • Slowly add your desired aqueous buffer (e.g., PBS or cell culture medium) to the DMSO stock solution dropwise while gently vortexing.

  • Ensure the final concentration of DMSO in your working solution is non-toxic to your experimental system (typically <0.5%).

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh L-Tyrosyl-L-leucine add_dmso Add minimal volume of DMSO weigh->add_dmso dissolve Vortex to dissolve add_dmso->dissolve add_buffer Slowly add aqueous buffer (e.g., cell culture medium) dissolve->add_buffer check_final_conc Ensure final DMSO concentration is <0.5% add_buffer->check_final_conc use_in_experiment Use in Experiment check_final_conc->use_in_experiment Ready for use

Caption: Workflow for preparing L-Tyrosyl-L-leucine solution using DMSO as a co-solvent.

Signaling Pathways and Logical Relationships

The solubility of L-Tyrosyl-L-leucine is primarily governed by its physicochemical properties rather than a specific signaling pathway. The logical relationship for achieving a soluble and experimentally viable solution is depicted in the decision-making diagram below.

Solubility_Decision_Tree cluster_aqueous Aqueous-Based Methods cluster_organic Organic Co-solvent Method start Need to prepare L-Tyrosyl-L-leucine solution check_assay Is the assay sensitive to pH or organic solvents? start->check_assay try_water Try sterile water or buffer first check_assay->try_water No use_dmso Use minimal DMSO check_assay->use_dmso Yes adjust_ph Adjust pH (acidic or basic) try_water->adjust_ph final_solution Final working solution adjust_ph->final_solution dilute_carefully Dilute with aqueous buffer use_dmso->dilute_carefully dilute_carefully->final_solution

Caption: Decision tree for selecting a suitable solubilization method for L-Tyrosyl-L-leucine.

References

stability of L-Tyrosyl-L-leucine in different buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the dipeptide L-Tyrosyl-L-leucine in various buffer solutions. Due to a lack of specific published kinetic data for L-Tyrosyl-L-leucine, this guide focuses on general principles of dipeptide stability, potential degradation pathways, and best practices for conducting stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of L-Tyrosyl-L-leucine in buffer solutions?

A1: The stability of L-Tyrosyl-L-leucine is primarily influenced by:

  • pH of the buffer: The peptide bond is susceptible to hydrolysis, and the rate of this reaction is highly pH-dependent. Extreme pH values (both acidic and basic) can catalyze hydrolysis.

  • Buffer Composition: Certain buffer species can interact with the dipeptide and influence its degradation rate. For example, phosphate buffers may act as catalysts for hydrolysis.

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Storage at lower temperatures is generally recommended to enhance stability.

  • Presence of Oxidizing Agents: The tyrosine residue is susceptible to oxidation. The presence of dissolved oxygen or other oxidizing agents can lead to the formation of degradation products.

  • Light Exposure: The tyrosine residue contains a chromophore that can absorb UV light, potentially leading to photodegradation.

Q2: What are the expected degradation pathways for L-Tyrosyl-L-leucine?

A2: The main degradation pathways for L-Tyrosyl-L-leucine are:

  • Hydrolysis: Cleavage of the peptide bond to yield L-tyrosine and L-leucine. This is a major degradation route in aqueous solutions.

  • Oxidation: Modification of the tyrosine side chain. This can lead to the formation of various oxidation products, potentially altering the biological activity and physical properties of the dipeptide.

  • Cyclization: Formation of a cyclic derivative, such as a diketopiperazine, particularly at elevated temperatures.

Q3: How can I monitor the stability of L-Tyrosyl-L-leucine in my experiments?

A3: A stability-indicating analytical method is crucial. The most common and reliable technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A typical method would involve:

  • Separating the intact L-Tyrosyl-L-leucine from its potential degradation products (L-tyrosine, L-leucine, and others).

  • Quantifying the decrease in the concentration of the parent dipeptide over time.

  • Monitoring the appearance and increase of degradation product peaks.

Method validation is essential to ensure the analytical procedure is accurate, precise, specific, and linear.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of L-Tyrosyl-L-leucine concentration in solution. - Inappropriate pH of the buffer (too high or too low).- High storage temperature.- Presence of catalytic buffer species.- Adjust the buffer pH to a range where the dipeptide is more stable (typically near neutral, but requires experimental determination).- Store solutions at refrigerated (2-8 °C) or frozen temperatures.- Consider using alternative buffer systems (e.g., citrate, acetate) and evaluate their impact on stability.
Appearance of unknown peaks in the HPLC chromatogram. - Degradation of L-Tyrosyl-L-leucine.- Contamination of the sample or buffer.- Interaction with container closure system.- Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify degradation products.- Use high-purity water and buffer reagents. Ensure proper cleaning of all glassware and equipment.- Evaluate the compatibility of the dipeptide solution with the storage container.
Poor solubility of L-Tyrosyl-L-leucine in the chosen buffer. - The pH of the buffer is close to the isoelectric point (pI) of the dipeptide.- The concentration of the dipeptide exceeds its solubility limit in the buffer.- Adjust the pH of the buffer away from the pI to increase solubility.- Prepare a more dilute stock solution.- Consider the use of co-solvents, but evaluate their impact on stability.
Variability in stability data between experiments. - Inconsistent preparation of buffer solutions.- Fluctuations in storage temperature.- Inconsistent analytical method execution.- Ensure accurate and consistent preparation of all solutions.- Use calibrated temperature-controlled storage units.- Follow a validated and standardized analytical protocol for all sample analyses.

Experimental Protocols

Protocol 1: General Stability Study of L-Tyrosyl-L-leucine in a Buffer Solution

  • Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9) using appropriate buffer systems (e.g., citrate, phosphate, borate).

  • Preparation of L-Tyrosyl-L-leucine Stock Solution: Accurately weigh and dissolve L-Tyrosyl-L-leucine in the buffer of choice to a known concentration.

  • Sample Incubation: Aliquot the L-Tyrosyl-L-leucine solution into vials and store them at controlled temperatures (e.g., 4 °C, 25 °C, 40 °C).

  • Sample Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw a sample from each condition.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating RP-HPLC method to determine the concentration of remaining L-Tyrosyl-L-leucine.

  • Data Analysis: Plot the concentration of L-Tyrosyl-L-leucine versus time for each condition. From this data, calculate the degradation rate constant and the half-life (t½) of the dipeptide.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_buffer Prepare Buffer Solutions (Varying pH) prep_peptide Prepare L-Tyrosyl-L-leucine Stock Solution prep_buffer->prep_peptide aliquot Aliquot Samples prep_peptide->aliquot store Store at Controlled Temperatures aliquot->store withdraw Withdraw Samples at Time Points store->withdraw hplc RP-HPLC Analysis withdraw->hplc plot Plot Concentration vs. Time hplc->plot calculate Calculate Degradation Rate and Half-life plot->calculate

Caption: Workflow for a typical stability study of L-Tyrosyl-L-leucine.

Troubleshooting_Tree start Unexpected Degradation of L-Tyrosyl-L-leucine check_ph Is the buffer pH within the optimal range? start->check_ph check_temp Was the storage temperature controlled? check_ph->check_temp Yes adjust_ph Adjust pH check_ph->adjust_ph No check_buffer Is the buffer composition non-catalytic? check_temp->check_buffer Yes control_temp Ensure Temperature Control check_temp->control_temp No check_oxidation Is the solution protected from oxygen/light? check_buffer->check_oxidation Yes change_buffer Test Alternative Buffers check_buffer->change_buffer No protect_solution Use Degassed Buffers/ Protect from Light check_oxidation->protect_solution No end_node Further Investigation Needed (e.g., container interaction) check_oxidation->end_node Yes

Caption: Troubleshooting decision tree for unexpected degradation.

Optimizing L-Tyrosyl-L-leucine Formation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of the dipeptide L-Tyrosyl-L-leucine (Tyr-Leu). The information is tailored for professionals in research, scientific, and drug development fields, offering detailed experimental protocols, quantitative data for reaction optimization, and visual aids to clarify complex processes.

Section 1: Troubleshooting Common Issues in L-Tyrosyl-L-leucine Synthesis

This section addresses prevalent problems encountered during both enzymatic and solid-phase synthesis of L-Tyrosyl-L-leucine, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Solutions
Low or No Product Yield Enzymatic Synthesis: - Suboptimal pH or temperature. - Low enzyme activity or concentration. - Inappropriate substrate concentrations or ratio. - Product hydrolysis favored over synthesis. Solid-Phase Peptide Synthesis (SPPS): - Incomplete coupling reactions. - Steric hindrance. - Aggregation of the growing peptide chain. - Premature cleavage from the resin.Enzymatic Synthesis: - Optimize pH and temperature based on the specific enzyme (see Table 1). - Increase enzyme concentration or use a fresh batch of enzyme. - Vary the ratio of L-Tyrosine and L-leucine derivatives. An excess of the carboxyl component can improve yield.[1] - Consider using organic co-solvents to shift the equilibrium towards synthesis. SPPS: - Use a higher excess of acylating agent and extend coupling times. - Employ stronger coupling reagents (e.g., HATU, HBTU). - Use resins with lower substitution or incorporate chain-disrupting elements. - Ensure the appropriate protecting group strategy is used for the linker.
Presence of Impurities and Side Products Enzymatic Synthesis: - Hydrolysis of the starting materials or product. - Non-specific enzyme activity. SPPS: - Racemization of amino acids during activation. - Deletion sequences due to incomplete coupling. - Side reactions involving amino acid side chains (e.g., oxidation of Tyrosine). - Incomplete removal of protecting groups.Enzymatic Synthesis: - Optimize reaction time to minimize product hydrolysis. - Purify the enzyme to remove contaminating proteases. SPPS: - Add an racemization suppressant (e.g., HOBt, Oxyma). - Ensure efficient coupling at every step. - Use appropriate scavengers during cleavage to protect sensitive residues. - Optimize cleavage cocktail and time for complete deprotection.
Difficulty in Product Purification - Co-elution of the product with unreacted starting materials or byproducts during chromatography. - Poor solubility of the crude peptide.- Optimize the HPLC gradient and mobile phase composition (see Section 3.3). - Use a different chromatography technique (e.g., ion exchange). - Lyophilize the crude product and attempt solubilization in different solvents.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of L-Tyrosyl-L-leucine.

Enzymatic Synthesis

Q1: Which enzyme is best for synthesizing L-Tyrosyl-L-leucine?

A1: Several proteases can be used, with thermolysin and papain being common choices. The selection depends on the desired reaction conditions and the specific N- and C-terminal protecting groups on the amino acid derivatives.

Q2: What are the optimal pH and temperature for papain-catalyzed synthesis?

A2: Papain can effectively catalyze peptide synthesis at alkaline pH values, typically between 8.0 and 9.5, with yields ranging from 50-94%.[1] For the synthesis of oligo-tyrosine peptides, a proxy for Tyr-Leu, an optimal pH of 6.5 and a temperature of 30°C have been reported to give high yields.[2]

Q3: How can I shift the reaction equilibrium towards synthesis and away from hydrolysis?

A3: One common strategy is to use organic co-solvents in the reaction medium. This reduces the water activity, thereby disfavoring hydrolysis and promoting the thermodynamically less favorable peptide bond formation. Additionally, product precipitation, if it occurs, can drive the reaction towards synthesis.

Solid-Phase Peptide Synthesis (SPPS)

Q4: What are the recommended protecting groups for L-Tyrosine and L-leucine in Fmoc-based SPPS?

A4: For L-Tyrosine, the tert-butyl (tBu) group is commonly used to protect the side-chain hydroxyl group. For L-leucine, the N-terminus is protected with the Fmoc group, and its side chain does not typically require protection.

Q5: What is a standard cleavage cocktail for releasing H-Tyr-Leu-OH from Wang resin?

A5: A common cleavage cocktail consists of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIPS) in a ratio of 95:2.5:2.5 (v/v/v). The reaction is typically carried out for 1.5 to 2 hours.

Q6: How can I monitor the completion of coupling and deprotection steps?

A6: The Kaiser test is a qualitative method used to detect free primary amines. A positive result (blue color) after a coupling step indicates an incomplete reaction. A negative result (yellow color) after the deprotection step indicates incomplete removal of the Fmoc group.

Section 3: Experimental Protocols and Data

This section provides detailed experimental methodologies and quantitative data to guide the optimization of L-Tyrosyl-L-leucine synthesis.

Quantitative Data for Enzymatic Synthesis

The following table summarizes key reaction parameters for the enzymatic synthesis of tyrosine-containing peptides. While specific data for L-Tyrosyl-L-leucine is limited in the literature, the data for oligo-tyrosine synthesis using papain provides a valuable starting point for optimization.

Table 1: Papain-Catalyzed Oligo-Tyrosine Synthesis Parameters

ParameterOptimal ValueReported Yield
pH 6.5~79%
Temperature 30°C-
Initial Substrate Concentration (L-tyrosine ethyl ester) 75 mM~79%

Data adapted from a study on papain-catalyzed polymerization of L-tyrosine ethyl ester.[2]

Detailed Protocol: Enzymatic Synthesis of L-Tyrosyl-L-leucine (General)

This protocol provides a general framework. Optimal conditions should be determined experimentally.

  • Substrate Preparation: Dissolve the N-protected L-Tyrosine derivative (e.g., Z-Tyr-OEt) and the C-protected L-leucine derivative (e.g., H-Leu-NH₂) in a suitable buffer (e.g., Tris-HCl) at the desired concentrations.

  • Enzyme Activation (if necessary): For cysteine proteases like papain, pre-incubate the enzyme with a reducing agent (e.g., L-cysteine) to ensure the active site thiol is in its reduced state.

  • Reaction Initiation: Add the activated enzyme solution to the substrate mixture.

  • Incubation: Maintain the reaction at the optimal temperature and pH with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Reaction Termination: Once the maximum yield is achieved, terminate the reaction by heating or by adding a specific enzyme inhibitor.

  • Product Isolation and Purification: Isolate the crude product (e.g., by filtration if it precipitates) and purify it using techniques such as preparative HPLC.

Detailed Protocol: Solid-Phase Synthesis of H-Tyr-Leu-OH

This protocol outlines the manual synthesis of H-Tyr-Leu-OH on Wang resin using the Fmoc/tBu strategy.

  • Resin Swelling: Swell Fmoc-Leu-Wang resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for an additional 15 minutes to remove the Fmoc group from leucine. Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Coupling of Fmoc-Tyr(tBu)-OH:

    • Pre-activate Fmoc-Tyr(tBu)-OH (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and a base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal tyrosine using 20% piperidine in DMF as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.[3]

    • Filter the resin and collect the filtrate.

  • Product Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the peptide by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Section 4: Visualizing Experimental Workflows

General Workflow for Enzymatic Dipeptide Synthesis

Enzymatic_Synthesis_Workflow sub_prep Substrate Preparation reaction Enzymatic Reaction sub_prep->reaction enz_act Enzyme Activation enz_act->reaction monitoring Reaction Monitoring (HPLC) reaction->monitoring termination Reaction Termination monitoring->termination purification Product Purification (HPLC) termination->purification product Pure Tyr-Leu purification->product

Caption: General workflow for the enzymatic synthesis of L-Tyrosyl-L-leucine.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow start Start with Fmoc-Leu-Wang Resin deprotection1 Fmoc Deprotection (Leucine) start->deprotection1 coupling Couple Fmoc-Tyr(tBu)-OH deprotection1->coupling deprotection2 Final Fmoc Deprotection (Tyrosine) coupling->deprotection2 cleavage Cleavage from Resin & Side-Chain Deprotection deprotection2->cleavage purification Purification (HPLC) cleavage->purification end Pure H-Tyr-Leu-OH purification->end

Caption: Step-by-step workflow for the solid-phase synthesis of H-Tyr-Leu-OH.

References

Technical Support Center: L-Tyrosyl-L-leucine Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying the degradation products of L-Tyrosyl-L-leucine.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of L-Tyrosyl-L-leucine under standard laboratory conditions?

A1: The primary degradation pathway for L-Tyrosyl-L-leucine is the hydrolysis of the peptide bond. This reaction breaks the dipeptide into its constituent amino acids. Therefore, the expected primary degradation products are L-Tyrosine and L-Leucine.[1][2]

Q2: What other potential degradation products should I be aware of, especially during stability studies?

A2: Besides hydrolysis, the side chains of the amino acid residues can also undergo degradation, particularly the tyrosine residue. Oxidation of the phenol ring on tyrosine is a common modification that can occur.[3][4][5] Leucine's side chain is generally more stable but can degrade under harsh conditions.

Q3: My analysis shows unexpected peaks. What could they be?

A3: Unexpected peaks in your chromatogram or mass spectrum could be due to several factors:

  • Oxidation Products: The tyrosine residue is susceptible to oxidation, leading to the formation of various oxidized species.

  • Further Degradation of Amino Acids: L-Tyrosine and L-Leucine can themselves degrade into smaller molecules through various catabolic pathways.[6][7][8]

  • Impurities: The unexpected peaks could be impurities from the initial L-Tyrosyl-L-leucine sample or contaminants from solvents and reagents.

  • Adduct Formation: In mass spectrometry analysis, adducts with salts (e.g., sodium, potassium) or solvents can form.

Q4: How can I prevent the degradation of my L-Tyrosyl-L-leucine sample?

A4: To minimize degradation, proper handling and storage are crucial. Peptides can be hygroscopic, meaning they absorb moisture from the air, which can accelerate degradation.[9][10] It is recommended to:

  • Store the lyophilized peptide at -20°C or lower in a tightly sealed container with a desiccant.

  • Allow the container to warm to room temperature before opening to prevent condensation.

  • Use high-purity solvents and reagents for all experiments.

  • Prepare solutions fresh and use them promptly. If storage of solutions is necessary, store them at low temperatures and protect them from light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation products are detected. The experimental conditions (e.g., pH, temperature, time) are not conducive to degradation.Increase the stress on the sample by adjusting the pH to acidic or basic conditions, increasing the temperature, or extending the incubation time.
The analytical method is not sensitive enough to detect low levels of degradation products.Optimize the analytical method, for example, by increasing the injection volume in HPLC or using a more sensitive mass spectrometer.
Inconsistent results between experiments. Inaccurate weighing of the peptide, which can be affected by static electricity and its hygroscopic nature.[9][10]Use an anti-static weighing dish or an ionizer. Allow the peptide to equilibrate to room temperature in a desiccator before weighing.[9][10]
Variability in experimental conditions (e.g., temperature, pH).Ensure precise control over all experimental parameters. Use calibrated equipment.
Broad or tailing peaks in HPLC analysis. The column is overloaded with the sample.Reduce the amount of sample injected onto the column.
The mobile phase is not optimal for the separation.Adjust the composition and pH of the mobile phase.
The column is contaminated or degraded.Wash the column with a strong solvent or replace it if necessary.
Multiple unexpected peaks in the mass spectrum. Contamination of the sample or instrument.Use high-purity solvents and clean the mass spectrometer source.
In-source fragmentation or adduct formation.Optimize the mass spectrometer's source parameters (e.g., cone voltage) to minimize in-source fragmentation. Identify and account for common adducts.

Experimental Protocols

Protocol 1: Forced Degradation Study of L-Tyrosyl-L-leucine

This protocol outlines the steps for subjecting L-Tyrosyl-L-leucine to various stress conditions to induce degradation.

  • Sample Preparation:

    • Prepare a stock solution of L-Tyrosyl-L-leucine (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer at neutral pH).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Control Sample: Keep an aliquot of the stock solution at a low temperature (e.g., 4°C) to serve as an undegraded control.

  • Sample Neutralization (for acid and base hydrolysis samples):

    • After incubation, neutralize the acid- and base-stressed samples to a pH of approximately 7 using an appropriate volume of NaOH or HCl, respectively.

  • Analysis:

    • Analyze all samples (stressed and control) using the HPLC-MS method described in Protocol 2.

Protocol 2: Identification of Degradation Products by HPLC-MS

This protocol describes a general method for the separation and identification of L-Tyrosyl-L-leucine and its degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the parent dipeptide from its more polar degradation products (e.g., start with a low percentage of B, and gradually increase it).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV detector at a suitable wavelength (e.g., 274 nm for the tyrosine chromophore) and the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: A wide scan range to detect the parent molecule and potential degradation products (e.g., m/z 100-1000).

    • Data Acquisition: Full scan mode to identify all ions. For higher sensitivity and confirmation, use tandem MS (MS/MS) to fragment the ions of interest and identify their structures.

  • Data Analysis:

    • Compare the chromatograms and mass spectra of the stressed samples with the control sample.

    • Identify the peaks corresponding to L-Tyrosyl-L-leucine, L-Tyrosine, and L-Leucine based on their retention times and mass-to-charge ratios (m/z).

    • Investigate the m/z values of any new peaks in the stressed samples to tentatively identify other degradation products (e.g., oxidized forms of tyrosine).

Data Presentation

Table 1: Expected Mass-to-Charge Ratios (m/z) for L-Tyrosyl-L-leucine and its Primary Degradation Products in ESI+ Mode.

Compound Chemical Formula Monoisotopic Mass (Da) Expected m/z [M+H]⁺
L-Tyrosyl-L-leucineC₁₅H₂₂N₂O₄294.1579295.1652
L-TyrosineC₉H₁₁NO₃181.0739182.0812
L-LeucineC₆H₁₃NO₂131.0946132.1020

Visualizations

Degradation_Pathway Tyr_Leu L-Tyrosyl-L-leucine Tyr L-Tyrosine Tyr_Leu->Tyr Hydrolysis Leu L-Leucine Tyr_Leu->Leu Hydrolysis Oxidized_Tyr Oxidized Tyrosine Products Tyr->Oxidized_Tyr Oxidation Further_Degradation Further Degradation (Catabolism) Tyr->Further_Degradation Leu->Further_Degradation

Caption: Potential degradation pathways of L-Tyrosyl-L-leucine.

Experimental_Workflow start Start: L-Tyrosyl-L-leucine Sample stress Forced Degradation (Acid, Base, Oxidation, Heat) start->stress control Control Sample (No Stress) start->control analysis HPLC-MS Analysis stress->analysis control->analysis data_proc Data Processing and Comparison analysis->data_proc identification Identification of Degradation Products data_proc->identification end End: Report identification->end

Caption: Experimental workflow for identifying degradation products.

References

preventing racemization during L-Tyrosyl-L-leucine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during the synthesis of L-Tyrosyl-L-leucine.

Troubleshooting Guide: Minimizing Racemization

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a critical issue in peptide synthesis that can significantly impact the biological activity of the final product. The primary mechanism for racemization during peptide bond formation is the formation of an oxazolone intermediate from the activated carboxylic acid of the N-protected amino acid. This guide provides systematic steps to diagnose and resolve racemization issues.

Diagram: Troubleshooting Workflow for Racemization

racemization_troubleshooting start High Degree of Racemization Detected (e.g., by Chiral HPLC) check_reagents Step 1: Evaluate Coupling Reagent and Additives start->check_reagents check_base Step 2: Assess Base Strength and Stoichiometry check_reagents->check_base Reagent is appropriate action_reagent Action: Switch to a low-racemization coupling reagent (e.g., HATU, HBTU, PyBOP) and ensure the presence of additives like HOBt or OxymaPure. check_reagents->action_reagent Suboptimal reagent choice check_conditions Step 3: Review Reaction Conditions check_base->check_conditions Base is appropriate action_base Action: Use a weaker base (e.g., NMM instead of DIPEA) and use the minimum necessary amount. Ensure accurate stoichiometry. check_base->action_base Strong base or excess used check_purification Step 4: Analyze Purification Method check_conditions->check_purification Conditions are optimal action_conditions Action: Perform coupling at a lower temperature (e.g., 0°C). Monitor the reaction to avoid unnecessarily long reaction times. check_conditions->action_conditions High temperature or prolonged reaction time solution Racemization Minimized check_purification->solution Purification is not the issue action_purification Action: Avoid harsh acidic or basic conditions during workup. Use appropriate purification techniques that do not induce epimerization. check_purification->action_purification Racemization during workup/purification action_reagent->check_base action_base->check_conditions action_conditions->check_purification action_purification->solution

Caption: Troubleshooting workflow for identifying and mitigating racemization.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are best for minimizing racemization during L-Tyrosyl-L-leucine synthesis?

A1: While specific quantitative data for L-Tyrosyl-L-leucine is not extensively published, general principles of peptide chemistry recommend the use of uronium/aminium or phosphonium salt-based coupling reagents, as they generally lead to lower levels of racemization compared to carbodiimides alone. The addition of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives is crucial for suppressing racemization.

Table 1: Qualitative Comparison of Common Coupling Reagents for Racemization Control

Coupling Reagent ClassExamplesRacemization PotentialRecommendations
Carbodiimides DCC, DICHigh (when used alone)Must be used with additives like HOBt or OxymaPure to suppress racemization.[1]
Uronium/Aminium Salts HBTU, HATU, TBTULow to ModerateHighly efficient and generally low racemization. HATU is often considered superior, especially for difficult couplings.
Phosphonium Salts PyBOP, PyAOPLowVery effective with low racemization potential. A good alternative to uronium salts.

Q2: What is the role of additives like HOBt in preventing racemization?

A2: Additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) play a critical role in suppressing racemization. When used with a coupling reagent (like a carbodiimide), they form an active ester intermediate. This intermediate is more stable and less prone to forming the oxazolone that leads to racemization, while still being reactive enough to form the desired peptide bond.[2]

Diagram: Mechanism of Racemization and Role of Additives

racemization_mechanism cluster_racemization Racemization Pathway cluster_suppression Suppression Pathway with Additives Activated_AA Activated L-Amino Acid Oxazolone Oxazolone Intermediate (Loss of Chiral Integrity) Activated_AA->Oxazolone Intramolecular cyclization Racemized_Peptide Racemized Peptide (L- and D-isomers) Oxazolone->Racemized_Peptide Nucleophilic attack by amino group Activated_AA_HOBt Activated L-Amino Acid + HOBt Active_Ester HOBt Active Ester (Chirally Stable) Activated_AA_HOBt->Active_Ester Forms stable intermediate Desired_Peptide Desired L-Peptide Active_Ester->Desired_Peptide Nucleophilic attack by amino group

Caption: Racemization mechanism via oxazolone and its suppression by additives.

Q3: How does the choice of base affect racemization?

A3: The base used in the coupling reaction can significantly influence the rate of racemization. Stronger bases can promote the abstraction of the alpha-proton of the activated amino acid, leading to racemization. Weaker bases are therefore preferred. For example, N-methylmorpholine (NMM) is generally a better choice than the stronger base N,N-diisopropylethylamine (DIPEA) when there is a high risk of racemization.[1] It is also crucial to use the minimum necessary amount of base.

Q4: Can reaction temperature and time impact the chiral purity of my peptide?

A4: Yes. Higher temperatures and longer reaction times can increase the likelihood of racemization. It is advisable to conduct coupling reactions at reduced temperatures (e.g., 0 °C) and to monitor the reaction progress to avoid unnecessarily long exposure to coupling conditions once the reaction is complete.

Q5: How can I detect and quantify racemization in my L-Tyrosyl-L-leucine sample?

A5: The most common method for determining the enantiomeric purity of a peptide is through chiral High-Performance Liquid Chromatography (HPLC). This involves hydrolyzing the peptide back to its constituent amino acids and then analyzing them on a chiral column that can separate the L- and D-isomers. Alternatively, the peptide itself can sometimes be analyzed directly on a suitable chiral stationary phase. Mass spectrometry (MS) is often coupled with HPLC for sensitive and accurate quantification.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Tyrosyl-L-leucine with HBTU

This protocol is adapted from a procedure by The Royal Society of Chemistry and is designed to minimize racemization through the use of a uronium salt coupling reagent.[3]

Materials:

  • Fmoc-Tyr-OH

  • H-Leu-OtBu·HCl (L-Leucine tert-butyl ester hydrochloride)

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask, dissolve Fmoc-Tyr-OH (1 equivalent), H-Leu-OtBu·HCl (1 equivalent), and HBTU (1 equivalent) in anhydrous DMF.

    • Add DIPEA (2 equivalents) to the mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Workup and Extraction:

    • Precipitate the product by adding saturated sodium bicarbonate solution.

    • Extract the product into ethyl acetate.

    • Wash the organic layer sequentially with saturated brine, 1M hydrochloric acid, and then brine again.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the ethyl acetate by rotary evaporation to yield the crude protected dipeptide.

  • Purification:

    • Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., 2.5% methanol in dichloromethane).

    • Monitor fractions by Thin Layer Chromatography (TLC) and combine the fractions containing the pure product.

    • Remove the solvent in vacuo.

  • Deprotection of Leucine:

    • Dissolve the purified, protected dipeptide in dichloromethane.

    • Add trifluoroacetic acid (TFA) and stir the mixture for four hours at room temperature.

    • Remove the dichloromethane and TFA by rotary evaporation to yield the final product, Fmoc-L-Tyrosyl-L-leucine.

Diagram: Experimental Workflow for L-Tyrosyl-L-leucine Synthesis

synthesis_workflow start Start coupling 1. Coupling Reaction (Fmoc-Tyr-OH + H-Leu-OtBu·HCl) Reagents: HBTU, DIPEA Solvent: DMF start->coupling workup 2. Workup (NaHCO3, Ethyl Acetate Extraction, Washes) coupling->workup purification 3. Purification (Silica Gel Column Chromatography) workup->purification deprotection 4. Deprotection (TFA in DCM) purification->deprotection end Final Product: Fmoc-L-Tyrosyl-L-leucine deprotection->end

References

common pitfalls in handling L-Tyrosyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Tyrosyl-L-leucine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and use of this dipeptide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is L-Tyrosyl-L-leucine and what are its primary applications?

L-Tyrosyl-L-leucine is a dipeptide composed of the amino acids L-tyrosine and L-leucine. It is used in various research applications, including as a component in cell culture media, in studies of peptide transport, and as a bioactive molecule in neuroscience research. For instance, studies have shown that L-Tyrosyl-L-leucine exhibits antidepressant-like activity and may promote hippocampal neurogenesis.[1]

Q2: What are the basic physicochemical properties of L-Tyrosyl-L-leucine?

PropertyL-TyrosineL-LeucineL-Tyrosyl-L-leucine (Predicted)
Molecular Formula C9H11NO3C6H13NO2C15H22N2O4
Molecular Weight 181.19 g/mol 131.17 g/mol 294.34 g/mol
Water Solubility PoorSlightly solubleLikely poor to slightly soluble
pKa (-COOH) ~2.20~2.36Estimated ~2-3
pKa (-NH3+) ~9.11~9.60Estimated ~9-10

Q3: How should I store L-Tyrosyl-L-leucine powder?

L-Tyrosyl-L-leucine powder should be stored in a cool, dry place, protected from light. For long-term storage, refrigeration at 2-8°C is recommended. Ensure the container is tightly sealed to prevent moisture absorption.

Troubleshooting Guides

Issue 1: Difficulty Dissolving L-Tyrosyl-L-leucine

Symptoms:

  • The powder does not fully dissolve in aqueous buffers (e.g., PBS, cell culture media).

  • A precipitate or suspension is observed.

Possible Causes:

  • Low intrinsic solubility: As predicted from its constituent amino acids, L-Tyrosyl-L-leucine likely has poor water solubility.

  • Incorrect solvent: Using a purely aqueous solvent may not be sufficient.

  • pH of the solvent: The solubility of peptides is often pH-dependent.

  • Concentration is too high: The desired concentration may exceed the solubility limit.

Solutions:

  • Use a co-solvent: Try dissolving the dipeptide in a small amount of a water-miscible organic solvent like DMSO or ethanol before adding it to your aqueous buffer. Note: Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., <0.1% for most cell cultures).

  • Adjust the pH: The solubility of peptides can often be increased by adjusting the pH of the solvent away from the isoelectric point (pI) of the molecule. Try acidifying the solution with a small amount of dilute HCl or making it slightly basic with dilute NaOH.

  • Sonication: Gentle sonication in a water bath can help to break up aggregates and facilitate dissolution.

  • Heating: Gentle warming of the solution may improve solubility. However, be cautious as excessive heat can lead to degradation.

  • Prepare a stock solution: Dissolve the dipeptide at a higher concentration in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in your aqueous buffer.

Issue 2: Inconsistent or Unexpected Experimental Results

Symptoms:

  • High variability between replicate experiments.

  • Lack of a dose-response relationship where one is expected.

  • Results that contradict previous findings.

Possible Causes:

  • Degradation of the dipeptide: L-Tyrosyl-L-leucine in solution may be susceptible to degradation over time, especially if not stored properly.

  • Aggregation: The dipeptide may form aggregates in solution, reducing its effective concentration and activity.

  • Interaction with media components: Components in complex media (e.g., serum) could interact with the dipeptide.

  • Cell line variability: Different cell lines may respond differently to the dipeptide.

Solutions:

  • Prepare fresh solutions: Always prepare fresh solutions of L-Tyrosyl-L-leucine immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.

  • Filter the solution: After dissolving, filter the solution through a 0.22 µm filter to remove any aggregates or undissolved particles.

  • Optimize serum concentration: If using serum-containing media, consider reducing the serum concentration or using a serum-free medium during the treatment period to minimize potential interactions.

  • Perform a vehicle control: Always include a vehicle control (the solvent used to dissolve the dipeptide) in your experiments to account for any effects of the solvent itself.

  • Characterize your dipeptide: If problems persist, consider analytical methods like HPLC to check the purity and concentration of your L-Tyrosyl-L-leucine stock.

Issue 3: Problems with Analytical Characterization (HPLC/MS)

Symptoms:

  • Poor peak shape or resolution in HPLC.

  • Difficulty in detecting the dipeptide by mass spectrometry.

  • Ambiguous fragmentation patterns in MS/MS.

Possible Causes:

  • Inappropriate HPLC column or mobile phase: The choice of column and mobile phase is critical for peptide separation.

  • Ion suppression in mass spectrometry: Components of the buffer or mobile phase can interfere with the ionization of the dipeptide.

  • Suboptimal MS parameters: The settings for the mass spectrometer may not be optimized for this specific dipeptide.

Solutions:

  • HPLC Method Development:

    • Use a C18 reverse-phase column suitable for peptide analysis.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (typically 0.1%).

    • Optimize the gradient to achieve good separation from other components.

  • Mass Spectrometry Optimization:

    • Use a volatile buffer system (e.g., ammonium formate or ammonium acetate) if compatible with your separation.

    • Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow) to maximize the signal for the [M+H]+ ion of L-Tyrosyl-L-leucine.

    • For MS/MS, the primary fragmentation is expected to occur at the peptide bond. The most abundant precursor and product ions for similar small peptides are often (M+H)+ and (M-COOH)+.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of L-Tyrosyl-L-leucine

  • Materials:

    • L-Tyrosyl-L-leucine powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Pipettes and sterile tips

  • Procedure:

    • Calculate the mass of L-Tyrosyl-L-leucine required to make a 10 mM stock solution. (Molecular Weight = 294.34 g/mol ). For 1 ml of a 10 mM solution, you will need 0.00029434 g or 0.294 mg.

    • Weigh out the required amount of L-Tyrosyl-L-leucine powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Cell-Based Assay for Assessing the Bioactivity of L-Tyrosyl-L-leucine

This protocol is a general guideline and should be optimized for your specific cell line and experimental question. This example is based on the reported antidepressant-like effects and promotion of neurogenesis.[1]

  • Materials:

    • Hippocampal progenitor cells or a relevant neuronal cell line.

    • Appropriate cell culture medium (e.g., DMEM/F12) with necessary supplements (e.g., B27, N2, growth factors).

    • L-Tyrosyl-L-leucine stock solution (10 mM in DMSO).

    • Vehicle control (DMSO).

    • Reagents for assessing cell proliferation (e.g., BrdU labeling kit) or neuronal differentiation (e.g., antibodies against neuronal markers like DCX or NeuN).

    • Multi-well cell culture plates.

  • Procedure:

    • Seed the cells in a multi-well plate at a density appropriate for your assay and allow them to adhere and stabilize overnight.

    • Prepare a series of dilutions of the L-Tyrosyl-L-leucine stock solution in your cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the dipeptide.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of L-Tyrosyl-L-leucine or the vehicle control.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, perform your chosen assay to assess the cellular response (e.g., BrdU incorporation for proliferation, immunocytochemistry for differentiation markers).

    • Analyze the results and compare the effects of different concentrations of L-Tyrosyl-L-leucine to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis A Weigh L-Tyrosyl-L-leucine B Dissolve in DMSO (Stock Solution) A->B C Sterile Filter B->C E Prepare Working Dilutions C->E D Seed Cells in Plate D->E F Treat Cells E->F G Incubate F->G H Perform Assay (e.g., BrdU, ICC) G->H I Data Acquisition H->I J Statistical Analysis I->J

Caption: A typical experimental workflow for assessing the bioactivity of L-Tyrosyl-L-leucine in a cell-based assay.

signaling_pathway YL L-Tyrosyl-L-leucine Receptor Putative Receptor/Transporter YL->Receptor Intracellular Intracellular Signaling Cascade Receptor->Intracellular Neurogenesis Increased Hippocampal Neurogenesis Intracellular->Neurogenesis BDNF BDNF-Independent Pathway Intracellular->BDNF Antidepressant Antidepressant-like Effects Neurogenesis->Antidepressant

Caption: A proposed signaling pathway for the antidepressant-like effects of L-Tyrosyl-L-leucine, highlighting its potential to increase hippocampal neurogenesis through a BDNF-independent mechanism.[1]

References

Validation & Comparative

Validating L-Tyrosyl-L-leucine's Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the bioactivity of L-Tyrosyl-L-leucine (Tyr-Leu) against alternative compounds, supported by experimental data and detailed protocols. The focus is on the anxiolytic-like and antidepressant-like effects of this dipeptide.

L-Tyrosyl-L-leucine, a dipeptide composed of tyrosine and leucine, has demonstrated notable bioactivity, particularly in the realm of neuroscience. This guide delves into the experimental validation of these activities, offering a comparative framework for researchers evaluating its potential.

Comparative Bioactivity Data

The anxiolytic and antidepressant-like effects of L-Tyrosyl-L-leucine and related compounds have been quantified in preclinical mouse models. The following table summarizes key quantitative data from validated behavioral assays.

CompoundAssayDoseAdministrationKey MetricResult (Mean ± SEM)
L-Tyrosyl-L-leucine (Tyr-Leu) Elevated Plus Maze1 mg/kgi.p.% Time in Open Arms~35% ± 5%
L-Tyrosyl-L-leucine (Tyr-Leu) Forced Swim Test30 mg/kgi.p.Immobility Time (s)~80 ± 10 s
L-Phenylalanyl-L-leucine (Phe-Leu) Elevated Plus Maze1 mg/kgi.p.% Time in Open Arms~30% ± 4%
L-Tryptophyl-L-leucine (Trp-Leu) Elevated Plus Maze1 mg/kgi.p.% Time in Open Arms~28% ± 5%
Diazepam (positive control) Elevated Plus Maze2 mg/kgi.p.% Time in Open Arms45.5% ± 6.2%
Vehicle (control) Elevated Plus Maze-i.p.% Time in Open Arms~15% ± 3%
Vehicle (control) Forced Swim Test-i.p.Immobility Time (s)~140 ± 15 s

*Data estimated from graphical representations in cited literature.[1][2]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies are crucial. The following is a comprehensive protocol for the Elevated Plus Maze assay, a standard for assessing anxiolytic-like behavior.

Elevated Plus Maze (EPM) Protocol for Mice

Objective: To assess the anxiolytic-like effects of a compound by measuring the exploratory behavior of mice in an elevated, plus-shaped maze.

Apparatus:

  • An elevated plus-maze, typically made of a non-reflective material, consisting of two open arms and two enclosed arms (with walls) of equal dimensions, elevated from the floor.

  • A video camera positioned above the maze for recording the session.

  • Automated tracking software or manual scoring system.

Procedure:

  • Acclimation: Mice should be acclimated to the testing room for at least 30 minutes before the experiment.

  • Habituation: Handle the mice for a few days prior to the experiment to reduce stress from handling.

  • Compound Administration: Administer L-Tyrosyl-L-leucine, control compounds, or vehicle at the specified doses and route (e.g., intraperitoneally, i.p.) 30 minutes before placing the mouse on the maze.

  • Test Initiation: Gently place the mouse in the center of the maze, facing one of the open arms.

  • Recording: Immediately start recording the session. The test duration is typically 5 minutes.

  • Behavioral Parameters Measured:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) x 100] and the percentage of open arm entries [(Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) x 100]. An increase in these parameters is indicative of an anxiolytic-like effect.

  • Cleaning: Thoroughly clean the maze with an appropriate cleaning solution (e.g., 70% ethanol) between each trial to eliminate olfactory cues.

Signaling Pathway and Experimental Workflow

The anxiolytic-like effects of L-Tyrosyl-L-leucine are believed to be mediated through an indirect activation of a specific signaling cascade. The following diagrams illustrate this proposed pathway and a typical experimental workflow for its validation.

G cluster_workflow Experimental Workflow: Bioactivity Assay TYR_LEU L-Tyrosyl-L-leucine Administration EPM Elevated Plus Maze Assay TYR_LEU->EPM DATA Data Collection: - Time in Open Arms - Arm Entries EPM->DATA ANALYSIS Statistical Analysis (Comparison to Control) DATA->ANALYSIS

Experimental workflow for the bioactivity assay.

G cluster_pathway Proposed Signaling Pathway for Anxiolytic-like Effect TYR_LEU L-Tyrosyl-L-leucine UNKNOWN Unknown Receptor/Target TYR_LEU->UNKNOWN indirectly activates HT1A Serotonin 5-HT1A Receptor Activation UNKNOWN->HT1A D1 Dopamine D1 Receptor Activation HT1A->D1 GABAA GABAA Receptor Potentiation D1->GABAA ANXIOLYTIC Anxiolytic-like Effect GABAA->ANXIOLYTIC

Proposed indirect signaling pathway of Tyr-Leu.

References

A Comparative Analysis of L-Tyrosyl-L-leucine and Other Leucine-Containing Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the physicochemical properties, biological activities, and performance of L-Tyrosyl-L-leucine in comparison to Glycyl-L-leucine and L-Alanyl-L-leucine.

This guide provides a detailed comparative study of L-Tyrosyl-L-leucine and other selected dipeptides, focusing on their potential applications in drug development and biomedical research. By presenting key experimental data and methodologies, this document aims to facilitate an objective assessment of their respective performance profiles.

Physicochemical Properties

The fundamental physicochemical characteristics of a dipeptide are critical determinants of its stability, solubility, and permeability, all of which influence its suitability as a therapeutic agent or research tool. The following table summarizes the key properties of L-Tyrosyl-L-leucine, Glycyl-L-leucine, and L-Alanyl-L-leucine.

PropertyL-Tyrosyl-L-leucineGlycyl-L-leucineL-Alanyl-L-leucine
Molecular Formula C₁₅H₂₂N₂O₄C₈H₁₆N₂O₃C₉H₁₈N₂O₃
Molecular Weight ( g/mol ) 294.35188.22202.25
XLogP3 -1.8Not Available-2.8
Hydrogen Bond Donor Count 433
Hydrogen Bond Acceptor Count 433
Rotatable Bond Count 756
Topological Polar Surface Area (TPSA) 106 Ų92.7 Ų92.7 Ų

Biological Activity and Signaling Pathways

The biological activities of these dipeptides are largely influenced by their constituent amino acids. Leucine, a common component, is a branched-chain amino acid (BCAA) known to play a crucial role in protein synthesis and cellular growth through the activation of the mTOR signaling pathway.[1][2] Tyrosine, on the other hand, is a precursor for important neurotransmitters and hormones.[3]

mTOR Signaling Pathway

Leucine is a key activator of the mTORC1 complex, a central regulator of cell growth and proliferation.[4][5] The binding of leucine to its intracellular sensor, SESN2, initiates a cascade that leads to the activation of mTORC1 and subsequent phosphorylation of its downstream targets, S6K1 and 4E-BP1, ultimately promoting protein synthesis. While L-leucine itself is a potent activator, the delivery and efficacy can be influenced by its form, such as in a dipeptide. Some studies suggest that dipeptides may have different absorption kinetics compared to free amino acids, potentially leading to varied effects on mTOR signaling.

Below is a diagram illustrating the activation of the mTOR pathway by leucine.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Leucine_ext L-Leucine LAT1 LAT1/SLC7A5 Leucine_ext->LAT1 Uptake Leucine_int L-Leucine LAT1->Leucine_int SESN2 SESN2 Leucine_int->SESN2 Binds GATOR2 GATOR2 SESN2->GATOR2 Inhibits Inhibition GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag Rag GTPases GATOR1->Rag Inhibits mTORC1 mTORC1 Rag->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Promotes (by releasing eIF4E)

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for key experiments used in the characterization and comparison of dipeptides.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of compounds.

Objective: To determine the apparent permeability coefficient (Papp) of dipeptides across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® permeable supports (e.g., 12-well plates, 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • Test dipeptides and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture and Seeding: Caco-2 cells are cultured and seeded onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². The cells are maintained for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above 250 Ω·cm². The permeability of a paracellular marker, such as Lucifer yellow, is also measured to confirm monolayer integrity.

  • Transport Experiment (Apical to Basolateral): a. The cell monolayers are washed with pre-warmed HBSS. b. The test dipeptide solution (e.g., 10 µM in HBSS) is added to the apical (donor) compartment. c. Fresh HBSS is added to the basolateral (receiver) compartment. d. The plates are incubated at 37°C with gentle shaking. e. Samples are collected from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical compartment at the beginning and end of the experiment.

  • Sample Analysis: The concentration of the dipeptide in the collected samples is quantified using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation (µmol/s)

    • A is the surface area of the filter membrane (cm²)

    • C₀ is the initial concentration in the donor compartment (µmol/cm³)

The following diagram illustrates the workflow of the Caco-2 permeability assay.

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Caco-2 Cell Culture Seed Seed cells on Transwell inserts Culture->Seed Differentiate Differentiate for 21-25 days Seed->Differentiate Integrity Monolayer Integrity Test (TEER, Lucifer Yellow) Differentiate->Integrity Transport Apical to Basolateral Transport Experiment Integrity->Transport Sampling Sample Collection Transport->Sampling Quantify LC-MS/MS Quantification Sampling->Quantify Calculate Calculate Papp Quantify->Calculate

Caption: Workflow for the Caco-2 permeability assay.

Peptide Stability Assay in Simulated Gastric and Intestinal Fluids

This assay evaluates the stability of dipeptides in environments mimicking the stomach and small intestine.

Objective: To determine the degradation rate of dipeptides in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).

Materials:

  • Simulated Gastric Fluid (SGF): 0.2% NaCl, 0.7% HCl, pH 1.2 (with or without pepsin).

  • Simulated Intestinal Fluid (SIF): 0.05 M KH₂PO₄, pH 6.8 (with or without pancreatin).

  • Test dipeptides.

  • HPLC or LC-MS/MS system for quantification.

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test dipeptides.

  • Incubation: a. Add a known concentration of the dipeptide to pre-warmed SGF and SIF. b. Incubate the solutions at 37°C with continuous agitation.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., trifluoroacetic acid or by heating).

  • Analysis: Analyze the samples by HPLC or LC-MS/MS to determine the concentration of the remaining intact dipeptide.

  • Data Analysis: Plot the percentage of the remaining dipeptide against time to determine the degradation kinetics and half-life (t₁/₂).

The logical relationship for assessing dipeptide stability is depicted below.

Stability_Logic cluster_conditions Incubation Conditions cluster_analysis Analysis & Outcome Dipeptide Test Dipeptide SGF Simulated Gastric Fluid (SGF) Dipeptide->SGF SIF Simulated Intestinal Fluid (SIF) Dipeptide->SIF Quantification Quantification of Intact Dipeptide (HPLC/LC-MS) SGF->Quantification SIF->Quantification Degradation_Rate Degradation Rate / Half-life Quantification->Degradation_Rate

Caption: Logical flow for dipeptide stability assessment.

Comparative Performance

A direct, quantitative comparison of the performance of these dipeptides requires specific experimental data that is not always available in a directly comparable format in the public domain. However, based on their structures and the general principles of peptide chemistry and biology, we can infer certain performance aspects.

  • Solubility and Lipophilicity: The presence of the phenolic hydroxyl group in L-Tyrosyl-L-leucine suggests it may have different solubility and lipophilicity characteristics compared to the more aliphatic Glycyl-L-leucine and L-Alanyl-L-leucine. This can impact formulation development and membrane permeability.

  • Permeability: Dipeptide uptake in the intestine is primarily mediated by the PEPT1 transporter. While all three dipeptides are potential substrates for PEPT1, their binding affinities and transport rates may differ due to variations in their side chains. The bulkier tyrosine residue in L-Tyrosyl-L-leucine could influence its interaction with the transporter compared to the smaller glycine and alanine residues.

  • Stability: The peptide bond is susceptible to enzymatic cleavage. The rate of hydrolysis can be influenced by the flanking amino acid residues. The presence of the aromatic tyrosine residue may affect the susceptibility of the peptide bond in L-Tyrosyl-L-leucine to peptidases compared to the other two dipeptides.

  • Biological Activity: Beyond the shared effects of leucine on mTOR, the tyrosine component of L-Tyrosyl-L-leucine could confer additional biological activities, such as serving as a precursor for catecholamine synthesis, which would not be present in the other two dipeptides.

Conclusion

L-Tyrosyl-L-leucine, Glycyl-L-leucine, and L-Alanyl-L-leucine each present a unique profile of physicochemical and potential biological properties. The choice of one dipeptide over another for a specific application will depend on the desired characteristics, such as enhanced stability, targeted delivery, or specific biological activity. The experimental protocols provided herein offer a framework for conducting direct comparative studies to generate the necessary data for an informed decision-making process in research and drug development. Further head-to-head experimental evaluations are crucial to fully elucidate the comparative performance of these dipeptides.

References

Confirming the Purity of Synthesized L-Tyrosyl-L-leucine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized peptides is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methods for confirming the purity of the dipeptide L-Tyrosyl-L-leucine, offering detailed experimental protocols, quantitative performance data, and a discussion of orthogonal approaches to achieve the highest quality standards.

The synthesis of peptides, such as L-Tyrosyl-L-leucine, a molecule with significant potential in various biomedical research areas, can invariably lead to the formation of impurities. These can include deletion sequences, incompletely deprotected sequences, and, crucially for biologically active peptides, the presence of the undesired D-enantiomer. Rigorous analytical characterization is therefore not just a quality control measure, but a fundamental requirement for reliable and reproducible research and development.

This guide explores the most effective and commonly employed analytical techniques for assessing the purity of L-Tyrosyl-L-leucine: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Chiral High-Performance Liquid Chromatography (Chiral HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Purity Confirmation Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or the assessment of stereochemical integrity. The following table summarizes the key performance characteristics of the discussed methods. It is important to note that while data for the direct analysis of L-Tyrosyl-L-leucine is prioritized, in some cases, performance metrics for its constituent amino acids, L-Tyrosine and L-Leucine, are provided as a relevant proxy.

Analytical MethodPrincipleTypical Impurities DetectedLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
RP-HPLC with UV Detection Separation based on hydrophobicity.Deletion sequences, incompletely deprotected peptides, other structurally related impurities.~1.20 - 3.57 µg/mL (for Leucine)[1]~5 µg/mL (general estimate)Robust, reproducible, widely available, excellent for quantification of known impurities.May not resolve all co-eluting impurities, limited structural information.
LC-MS/MS Separation by HPLC coupled with mass-to-charge ratio detection.Broad range of impurities, including those with minor structural differences; allows for identification of unknowns.0.60 µM (for Leucine)[2]2.0 µM (for Leucine)[2]High sensitivity and selectivity, provides molecular weight information for impurity identification.Matrix effects can influence quantification, more complex instrumentation.
Chiral HPLC Separation of enantiomers using a chiral stationary phase.D-Tyrosyl-L-leucine, L-Tyrosyl-D-leucine, D-Tyrosyl-D-leucine.~0.0007 mg/mL (for R-(+)-enantiomer of a fluoroquinolone)[3]~0.0021 mg/mL (for R-(+)-enantiomer of a fluoroquinolone)[3]Essential for determining enantiomeric purity, which is critical for biological activity.Requires specialized and often expensive columns, method development can be challenging.
Capillary Electrophoresis (CE) Separation based on charge-to-mass ratio in a capillary.Charged impurities, isomers, and other closely related substances.High sensitivity, but specific LOD/LOQ for this dipeptide is not readily available.High sensitivity, but specific LOD/LOQ for this dipeptide is not readily available.High resolution, minimal sample consumption, orthogonal to HPLC.Lower loading capacity, can be sensitive to matrix components.
NMR Spectroscopy Analysis of the magnetic properties of atomic nuclei to determine molecular structure.Structural elucidation of unknown impurities, quantification of major components and impurities.Can be less sensitive than MS for trace impurities.Can be less sensitive than MS for trace impurities.Provides detailed structural information, non-destructive, can be used for absolute quantification (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the key techniques discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is a workhorse for peptide purity analysis, separating compounds based on their hydrophobicity.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm (for the peptide bond) and 280 nm (for the tyrosine residue).

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Dissolve the synthesized L-Tyrosyl-L-leucine in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized L-Tyrosyl-L-leucine Dissolve Dissolve in Mobile Phase A Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (220/280 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

RP-HPLC workflow for purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, enabling the identification of impurities.

Instrumentation:

  • LC-MS system, typically a High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap, coupled to an HPLC system.

Liquid Chromatography Conditions:

  • Similar to the RP-HPLC method described above (C18 column, water/acetonitrile gradient with a modifier like formic acid for better MS compatibility).

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Full scan mode for impurity profiling and targeted MS/MS for structural confirmation.

Sample Preparation:

  • Prepare samples as for RP-HPLC, but use a mobile phase compatible with MS (e.g., with formic acid instead of TFA).

Data Analysis:

  • Extract ion chromatograms for the expected molecular weight of L-Tyrosyl-L-leucine and potential impurities. The mass-to-charge ratio provides confirmation of the identity of the main peak and allows for the tentative identification of impurities.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample Synthesized Peptide Dissolve Dissolve in MS-compatible solvent Sample->Dissolve Filter Filter Dissolve->Filter Inject Inject into LC-MS Filter->Inject Separate HPLC Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Analyze Mass Analysis (HRMS) Ionize->Analyze TIC Total Ion Chromatogram Analyze->TIC EIC Extracted Ion Chromatograms TIC->EIC Identify Identify Impurities (by m/z) EIC->Identify

LC-MS workflow for impurity identification.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This technique is indispensable for separating enantiomers and confirming the stereochemical purity of the synthesized dipeptide.

Instrumentation:

  • HPLC system as described for RP-HPLC.

Chromatographic Conditions:

  • Column: A chiral stationary phase (CSP) column. For amino acids and small peptides, polysaccharide-based or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC™ T) are often used.[4]

  • Mobile Phase: The mobile phase composition is highly dependent on the chiral column used and may consist of mixtures of organic solvents like methanol or acetonitrile with aqueous buffers.

  • Flow Rate, Temperature, and Detection: These parameters need to be optimized for the specific chiral separation.

Sample Preparation:

  • Similar to RP-HPLC, with the solvent adjusted to be compatible with the chiral column and mobile phase.

Data Analysis:

  • The enantiomeric purity is determined by the relative peak areas of the L,L-dipeptide and any detected diastereomers (L,D-, D,L-, or D,D-).

Capillary Electrophoresis (CE)

CE offers a high-efficiency separation based on the charge-to-mass ratio of the analytes, providing an orthogonal approach to HPLC.

Instrumentation:

  • A capillary electrophoresis system with a UV or diode-array detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-70 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as phosphate or borate buffer, at a specific pH. The pH of the BGE will influence the charge of the dipeptide and, consequently, its migration time.

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at 200 nm or 220 nm.

Sample Preparation:

  • Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.

Data Analysis:

  • Purity is assessed by the presence of a single, sharp peak for the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to identify and quantify impurities, often without the need for reference standards (quantitative NMR or qNMR).

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: A deuterated solvent in which the peptide is soluble (e.g., D₂O, DMSO-d₆).

  • Experiments:

    • 1D ¹H NMR: To observe the overall proton spectrum and identify signals from the main component and impurities.

    • 2D NMR (e.g., COSY, TOCSY, HSQC, HMBC): To aid in the structural elucidation of unknown impurities by establishing correlations between different nuclei.[5]

  • Quantitative NMR (qNMR):

    • An internal standard with a known concentration and non-overlapping signals is added to the sample.

    • The purity of the target compound is calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.

Sample Preparation:

  • Accurately weigh the peptide sample and the internal standard.

  • Dissolve in a known volume of deuterated solvent.

Data Analysis:

  • Analysis of chemical shifts, coupling constants, and peak integrals to identify structures and determine their relative concentrations.

Orthogonal Methods: A Strategy for Uncompromising Purity

For the highest level of confidence in peptide purity, a strategy employing orthogonal methods is recommended.[6] Orthogonal methods are analytical techniques that separate molecules based on different chemical or physical principles. For instance, combining the hydrophobicity-based separation of RP-HPLC with the charge-based separation of CE provides a more comprehensive picture of the sample's purity than either method alone. Similarly, coupling a chromatographic separation with the structural insights from NMR or the mass information from MS creates a powerful analytical workflow for impurity identification and characterization.

Orthogonal_Methods cluster_separation Primary Separation & Quantification cluster_orthogonal Orthogonal Confirmation cluster_identification Impurity Identification & Structural Elucidation Title Comprehensive Purity Assessment RP_HPLC RP-HPLC (Hydrophobicity) CE Capillary Electrophoresis (Charge/Size) RP_HPLC->CE confirms & complements Chiral_HPLC Chiral HPLC (Stereochemistry) RP_HPLC->Chiral_HPLC confirms & complements LC_MS LC-MS (Mass-to-Charge) RP_HPLC->LC_MS confirms & complements NMR NMR Spectroscopy (Structure) RP_HPLC->NMR confirms & complements

Orthogonal methods for peptide purity.

Conclusion

The confirmation of purity for synthesized L-Tyrosyl-L-leucine is a multi-faceted process that requires a thoughtful selection of analytical methods. While RP-HPLC remains a fundamental tool for routine purity assessment and quantification, a comprehensive analysis, particularly for drug development purposes, necessitates the use of orthogonal techniques. LC-MS is invaluable for the identification of unknown impurities, Chiral HPLC is essential for ensuring enantiomeric purity, and CE provides a high-resolution alternative separation mechanism. For an in-depth structural understanding of impurities, NMR spectroscopy is the gold standard. By employing a combination of these powerful analytical tools, researchers and scientists can ensure the quality, safety, and efficacy of their synthesized peptides, paving the way for successful research and therapeutic applications.

References

A Comparative Guide to the Enzymatic Cleavage of Tyr-Leu and Other Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic cleavage of the dipeptide Tyrosine-Leucine (Tyr-Leu) and other relevant peptides. It is designed to assist researchers in selecting appropriate enzymes for their specific applications, understanding the kinetics of peptide cleavage, and designing relevant experimental protocols.

Data Presentation: Comparative Enzyatic Cleavage of Dipeptides

The following table summarizes the kinetic parameters for the cleavage of various dipeptides by key enzymes. This data is essential for predicting the efficiency of enzymatic cleavage and for designing experiments in drug development and proteomics.

EnzymeSubstratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)Notes
Chymotrypsin N-Acetyl-L-Phenylalanine ethyl ester1790.141278.57High specificity for aromatic residues.
N-Acetyl-L-Tyrosine ethyl ester1930.9214.44Tyr is a preferred residue.
N-Acetyl-L-Tryptophan ethyl ester460.0059200Highest catalytic efficiency for Trp.
Tyr-Leu Data not availableData not availableData not availableChymotrypsin is known to cleave after Tyr.
Carboxypeptidase A Benzoylglycyl-L-phenylalanine5780.311864.52High activity towards C-terminal aromatic residues.
Benzoylglycyl-L-tyrosine3331.1302.73
Glycyl-L-Tyrosine Slow hydrolysisThe free amino group slows the reaction.[1]
Dns-Ala-Ala-Phe 1.180.013587.41Data for a similar peptide substrate.[2]
Thermolysin Furylacryloyl-Gly-Leu-NH₂300.2150Prefers hydrophobic residues at P1'.
Z-Arg-Phe-OMe Optimal pH 7.3pH dependent activity.[3]
F-Asp-Phe-OMe Optimal pH 5.8pH dependent activity.[3]

Experimental Protocols

General Protocol for Enzymatic Peptide Cleavage Assay

This protocol outlines a general workflow for comparing the cleavage of different dipeptides by a specific protease.

Materials:

  • Enzyme stock solution (e.g., Chymotrypsin, Carboxypeptidase A, Thermolysin)

  • Peptide substrates (e.g., Tyr-Leu, Phe-Ala, Trp-Val)

  • Reaction buffer (specific to the enzyme, e.g., Tris-HCl, HEPES)

  • Quenching solution (e.g., Trifluoroacetic acid (TFA))

  • HPLC system with a C18 column

  • Spectrophotometer or fluorometer (for alternative detection methods)

Procedure:

  • Prepare Substrate Solutions: Dissolve each peptide substrate in the reaction buffer to a known concentration.

  • Enzyme Preparation: Dilute the enzyme stock solution in the reaction buffer to the desired working concentration.

  • Reaction Initiation: In a temperature-controlled environment, mix the enzyme and substrate solutions to initiate the reaction. A typical reaction volume is 100 µL.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a quenching solution (e.g., an equal volume of 1% TFA) to stop the enzymatic reaction.

  • Analysis: Analyze the quenched samples to determine the extent of peptide cleavage. HPLC is a common method for separating and quantifying the substrate and product peaks.

  • Data Analysis: Calculate the initial reaction rates from the time-course data. Determine kinetic parameters (kcat and Km) by performing the assay at varying substrate concentrations.

HPLC Analysis of Peptide Cleavage

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Sample Injection: Inject a fixed volume (e.g., 20 µL) of the quenched reaction sample.

  • Gradient Elution: Apply a linear gradient of Solvent B to elute the substrate and product. For example, increase Solvent B from 5% to 60% over 20 minutes.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm for aromatic peptides).

  • Quantification: Integrate the peak areas of the substrate and product to determine their respective concentrations.

Fluorescence Resonance Energy Transfer (FRET) Assay for Protease Activity

This method provides a continuous, real-time measurement of protease activity using a specially designed peptide substrate.

Principle:

A FRET peptide substrate contains a fluorescent donor and a quencher molecule linked by a specific peptide sequence that is recognized by the protease. In the intact substrate, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.

Materials:

  • FRET peptide substrate

  • Enzyme and reaction buffer

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare solutions of the enzyme and FRET substrate in the appropriate reaction buffer.

  • Assay Setup: In a microplate well, add the reaction buffer and the FRET substrate.

  • Initiate Reaction: Add the enzyme to the well to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the donor fluorophore.

  • Data Analysis: The initial rate of the reaction is proportional to the initial slope of the fluorescence versus time plot.

Mandatory Visualization

Below are diagrams created using the DOT language to illustrate key concepts and workflows related to the enzymatic cleavage of peptides.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Enzyme Stock C Incubate Enzyme and Substrate at Controlled Temperature A->C B Prepare Peptide Substrate Stocks (e.g., Tyr-Leu, Phe-Ala) B->C D Withdraw Aliquots at Time Intervals C->D E Quench Reaction (e.g., with TFA) D->E F HPLC Analysis (Separate Substrate/Product) E->F G Quantify Peak Areas F->G H Calculate Kinetic Parameters (kcat, Km) G->H

Caption: Experimental workflow for comparing enzymatic peptide cleavage.

Signaling_Pathway_Concept cluster_0 Enzyme Specificity Enzyme Protease ActiveSite Active Site (Binding Pocket) Enzyme->ActiveSite contains Products Cleavage Products ActiveSite->Products catalyzes cleavage Substrate Peptide Substrate (e.g., Tyr-Leu) Substrate->ActiveSite binds to

Caption: Conceptual diagram of enzyme-substrate interaction and cleavage.

References

Navigating Antibody Cross-Reactivity with L-Tyrosyl-L-leucine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The potential for an antibody to cross-react with molecules other than its intended target is a critical consideration in immunoassay development, drug discovery, and therapeutic antibody engineering. In the case of a small molecule like the dipeptide L-Tyrosyl-L-leucine, the likelihood and extent of cross-reactivity are influenced by the structural similarity of competing antigens. An antibody generated against L-Tyrosyl-L-leucine may potentially recognize its constituent amino acids, L-Tyrosine and L-Leucine, or other structurally related dipeptides.

Principles of Antibody Cross-Reactivity with Small Peptides

Antibodies recognize specific three-dimensional shapes and chemical features on an antigen, known as epitopes. For a small dipeptide like L-Tyrosyl-L-leucine, the entire molecule can essentially function as the epitope. Cross-reactivity can occur if other molecules share significant structural and chemical homology with this epitope.

Key factors influencing cross-reactivity include:

  • Amino Acid Composition and Sequence: The identity and order of the amino acids are primary determinants of the epitope's structure.

  • Side Chain Chemistry: The chemical properties of the amino acid side chains (e.g., the aromatic ring of Tyrosine, the isobutyl group of Leucine) are crucial for antibody recognition.

  • Conformational Similarity: Even subtle changes in the three-dimensional shape of a peptide can significantly impact antibody binding.

A study on monoclonal antibodies raised against the dipeptide γ-L-glutamyl-L-glutamic acid (Glu-Glu) demonstrated that these antibodies could cross-react with tubulin, a much larger protein that contains Glu-Glu sequences at its C-terminus[1]. This highlights the principle that antibodies can be generated against dipeptides and can exhibit cross-reactivity with larger molecules sharing that specific epitope.

Comparative Analysis of Potential Cross-Reactants

To assess the specificity of an anti-L-Tyrosyl-L-leucine antibody, it is essential to compare its binding to a panel of related molecules. The following table outlines a hypothetical comparison of binding affinities, which would typically be determined using techniques like ELISA or Surface Plasmon Resonance (SPR).

AnalyteStructureExpected Relative AffinityRationale
L-Tyrosyl-L-leucine Tyr-Leu High (Target) The immunogen used to generate the antibody.
L-Leucyl-L-tyrosineLeu-TyrModerate to LowThe reversed sequence may alter the epitope's conformation, reducing antibody recognition.
L-TyrosineTyrLowThe antibody is likely to recognize the combined structure of the dipeptide, making binding to a single amino acid significantly weaker.
L-LeucineLeuLowSimilar to L-Tyrosine, the individual amino acid presents an incomplete epitope.
L-Phenylalanyl-L-leucinePhe-LeuModerate to LowPhenylalanine is structurally similar to Tyrosine (lacking the hydroxyl group), which may lead to some cross-reactivity.
L-Tyrosyl-L-isoleucineTyr-IleModerateIsoleucine is an isomer of Leucine. The subtle difference in the side chain structure could affect binding affinity.
D-Tyrosyl-D-leucined-Tyr-d-LeuVery LowThe stereoisomer would present a mirror image of the epitope, which is unlikely to be recognized by the antibody.

Note: This table presents expected relative affinities based on structural similarity. Actual binding affinities would need to be determined experimentally.

Experimental Protocols for Assessing Cross-Reactivity

Accurate determination of antibody cross-reactivity requires robust experimental methods. Enzyme-Linked Immunosorbent Assay (ELISA) and Dot Blot are two common techniques for this purpose.

Competitive ELISA Protocol

Competitive ELISA is a highly effective method for quantifying the cross-reactivity of an antibody with various analytes. In this assay, the analyte in solution competes with a coated antigen for binding to the antibody.

Materials:

  • 96-well microtiter plates

  • L-Tyrosyl-L-leucine (for coating)

  • Anti-L-Tyrosyl-L-leucine antibody

  • Potential cross-reactants (e.g., L-Leucyl-L-tyrosine, L-Tyrosine, L-Leucine)

  • HRP-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer (e.g., PBST)

  • Coating buffer

  • Blocking buffer (e.g., BSA or non-fat milk in PBST)

Procedure:

  • Coating: Coat the wells of a 96-well plate with L-Tyrosyl-L-leucine (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare a series of dilutions of the potential cross-reactants. In separate tubes, pre-incubate a fixed concentration of the anti-L-Tyrosyl-L-leucine antibody with each dilution of the cross-reactants for 1-2 hours.

  • Incubation: Add the antibody-competitor mixtures to the coated wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution and incubate in the dark until a color develops.

  • Stop Reaction: Add the stop solution.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

The degree of cross-reactivity can be calculated from the concentration of each competitor that causes 50% inhibition of the antibody binding (IC50).

Dot Blot Protocol

A dot blot is a simpler, semi-quantitative method to screen for cross-reactivity.

Materials:

  • Nitrocellulose or PVDF membrane

  • L-Tyrosyl-L-leucine and potential cross-reactants

  • Anti-L-Tyrosyl-L-leucine antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST buffer

  • Blocking buffer

Procedure:

  • Spotting: Spot small volumes (1-2 µL) of L-Tyrosyl-L-leucine and the potential cross-reactants at different concentrations onto the membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody: Incubate the membrane with the anti-L-Tyrosyl-L-leucine antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection: Apply the chemiluminescent substrate and visualize the signal using an imaging system.

The intensity of the spots will give a qualitative or semi-quantitative indication of the antibody's reactivity with each peptide.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and the concept of cross-reactivity, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition cluster_detection Detection coat Coat plate with L-Tyrosyl-L-leucine wash1 Wash coat->wash1 block Block wash1->block wash2 Wash block->wash2 add_to_plate Add mixture to plate wash2->add_to_plate pre_incubate Pre-incubate Primary Ab with Competitor Peptide pre_incubate->add_to_plate wash3 Wash add_to_plate->wash3 sec_ab Add Secondary Ab wash3->sec_ab wash4 Wash sec_ab->wash4 substrate Add Substrate wash4->substrate read Read Absorbance substrate->read

Figure 1. Workflow for Competitive ELISA.

Dot_Blot_Workflow cluster_membrane_prep Membrane Preparation cluster_probing Probing cluster_detection_blot Detection spot Spot Peptides on Membrane dry Air Dry spot->dry block_mem Block dry->block_mem prim_ab Incubate with Primary Ab block_mem->prim_ab wash_mem1 Wash prim_ab->wash_mem1 sec_ab_mem Incubate with Secondary Ab wash_mem1->sec_ab_mem wash_mem2 Wash sec_ab_mem->wash_mem2 detect Add Substrate & Visualize wash_mem2->detect

Figure 2. Workflow for Dot Blot Analysis.

Cross_Reactivity_Concept cluster_antigens Antigens Ab Antibody Target L-Tyrosyl-L-leucine (Target) Ab->Target High Affinity CrossReactant1 L-Phenylalanyl-L-leucine (Similar) Ab->CrossReactant1 Lower Affinity NonReactant Glycyl-Alanine (Dissimilar) Ab->NonReactant No Binding

Figure 3. Concept of Antibody Cross-Reactivity.

Conclusion

While the generation of highly specific antibodies to a small dipeptide such as L-Tyrosyl-L-leucine is challenging, it is theoretically achievable. A thorough characterization of such an antibody would necessitate a comprehensive cross-reactivity analysis against a panel of structurally related molecules. The experimental protocols and conceptual frameworks provided in this guide offer a systematic approach for researchers and drug development professionals to evaluate the specificity of anti-peptide antibodies and mitigate the risks associated with off-target binding. The use of quantitative methods like competitive ELISA is crucial for obtaining robust data to inform the selection and application of these valuable research tools.

References

Validating the Specificity of L-Tyrosyl-L-leucine Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide L-Tyrosyl-L-leucine (Tyr-Leu) represents a fundamental molecular interaction motif with implications across cellular signaling and protein-protein recognition. Understanding the specificity of this interaction is paramount for elucidating its biological function and for the rational design of targeted therapeutics. This guide provides a comparative framework for validating the specificity of L-Tyrosyl-L-leucine interactions, supported by established experimental methodologies. While direct quantitative binding data for the standalone Tyr-Leu dipeptide is not extensively available in the public domain, this guide outlines the principles and protocols necessary to generate such critical data and offers a comparative perspective based on existing knowledge of tyrosine- and leucine-based molecular recognition.

Comparative Analysis of Tyrosine- and Leucine-Based Interactions

Current research suggests that tyrosine-based motifs (like YXXØ, where Ø is a bulky hydrophobic residue) and di-leucine-based motifs are recognized by distinct and saturable components of the cellular machinery. This implies a significant degree of specificity in their interactions. For instance, in the context of protein targeting and internalization, these two types of signals do not compete for the same binding partners, indicating they engage with different downstream effectors.

To quantitatively assess the specificity of L-Tyrosyl-L-leucine, it is essential to perform direct binding studies against a panel of alternative dipeptides. A proposed comparative analysis is outlined in the table below, which can be populated with experimental data.

DipeptideTarget Protein(s)Binding Affinity (Kd)Association Rate (ka)Dissociation Rate (kd)Enthalpy (ΔH)Entropy (ΔS)Notes
L-Tyrosyl-L-leucine e.g., SH2 DomainData to be determinedData to be determinedData to be determinedData to be determinedData to be determinedPrimary subject of investigation.
L-Leucyl-L-tyrosinee.g., SH2 DomainData to be determinedData to be determinedData to be determinedData to be determinedData to be determinedIsomeric control to assess the importance of residue order.
L-Phenylalanyl-L-leucinee.g., SH2 DomainData to be determinedData to be determinedData to be determinedData to be determinedData to be determinedInvestigates the role of the tyrosine hydroxyl group.
L-Tyrosyl-L-alaninee.g., SH2 DomainData to be determinedData to be determinedData to be determinedData to be determinedData to be determinedAssesses the contribution of the leucine side chain bulk.
Di-leucine (L-Leucyl-L-leucine)e.g., AP ComplexData to be determinedData to be determinedData to be determinedData to be determinedData to be determinedCompares with a known di-leucine motif to probe for distinct recognition mechanisms.

Experimental Protocols for Validating Specificity

To generate the quantitative data required for a thorough specificity analysis, the following experimental methodologies are recommended.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Protocol Outline:

  • Ligand Immobilization: Covalently immobilize the target protein (e.g., a specific SH2 domain-containing protein) onto a sensor chip surface.

  • Analyte Preparation: Prepare a series of concentrations of L-Tyrosyl-L-leucine and control dipeptides in a suitable running buffer.

  • Binding Measurement: Inject the analyte solutions over the sensor surface and monitor the change in the SPR signal in real-time. This is followed by a dissociation phase where running buffer is flowed over the surface.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.

cluster_SPR SPR Workflow Immobilize Target Protein Immobilize Target Protein Prepare Dipeptide Analytes Prepare Dipeptide Analytes Inject Analytes & Measure Binding Inject Analytes & Measure Binding Prepare Dipeptide Analytes->Inject Analytes & Measure Binding Analyze Kinetic Data Analyze Kinetic Data Inject Analytes & Measure Binding->Analyze Kinetic Data

SPR Experimental Workflow
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol Outline:

  • Sample Preparation: Place the target protein solution in the sample cell and the L-Tyrosyl-L-leucine or control dipeptide solution in the injection syringe.

  • Titration: Perform a series of injections of the dipeptide solution into the protein solution while monitoring the heat evolved or absorbed.

  • Data Analysis: Integrate the heat pulses and fit the data to a binding isotherm to determine the thermodynamic parameters of the interaction.

cluster_ITC ITC Workflow Load Protein into Cell Load Protein into Cell Load Dipeptide into Syringe Load Dipeptide into Syringe Titrate and Measure Heat Change Titrate and Measure Heat Change Load Dipeptide into Syringe->Titrate and Measure Heat Change Analyze Thermodynamic Data Analyze Thermodynamic Data Titrate and Measure Heat Change->Analyze Thermodynamic Data

ITC Experimental Workflow
X-ray Crystallography for Structural Insights

Determining the co-crystal structure of L-Tyrosyl-L-leucine in complex with its target protein provides atomic-level details of the interaction, revealing the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern binding and specificity.

Protocol Outline:

  • Complex Formation: Prepare a stable complex of the target protein and L-Tyrosyl-L-leucine.

  • Crystallization: Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the complex.

  • Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data to solve and refine the three-dimensional structure of the protein-dipeptide complex.

Signaling Pathway Specificity

The concept of distinct recognition machinery for tyrosine- and leucine-based motifs can be visualized as separate signaling or trafficking pathways. Overexpression of a protein with a Tyr-based motif can saturate its specific recognition machinery, leading to mislocalization of other proteins relying on the same pathway, while not affecting proteins with Leu-based motifs.

cluster_pathways Distinct Recognition Pathways Tyr-Leu Motif Tyr-Leu Motif Recognition Machinery A Recognition Machinery A Tyr-Leu Motif->Recognition Machinery A Di-Leu Motif Di-Leu Motif Recognition Machinery B Recognition Machinery B Di-Leu Motif->Recognition Machinery B Downstream Effector A Downstream Effector A Recognition Machinery A->Downstream Effector A Downstream Effector B Downstream Effector B Recognition Machinery B->Downstream Effector B

Distinct Signaling Pathways

Conclusion

Validating the specificity of L-Tyrosyl-L-leucine interactions is a critical step in understanding its biological role and therapeutic potential. While direct quantitative data remains to be extensively published, the experimental frameworks of SPR, ITC, and X-ray crystallography provide robust methods for its determination. The existing evidence for distinct recognition pathways for tyrosine- and leucine-based motifs strongly suggests that L-Tyrosyl-L-leucine exhibits a high degree of binding specificity. The systematic application of the methodologies outlined in this guide will enable researchers to generate the necessary data to fully elucidate the specific molecular interactions of this important dipeptide.

A Comparative Analysis of Tyr-Leu and Its Constituent Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dipeptide Tyr-Leu against its constituent amino acids, L-Tyrosine and L-Leucine. This analysis is supported by experimental data on their physicochemical properties and biological activities, with detailed methodologies for key experiments.

Physicochemical Properties: A Tabular Comparison

The fundamental characteristics of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental and pharmaceutical formulations. Below is a summary of the key physicochemical properties of L-Tyrosine, L-Leucine, and Tyr-Leu.

PropertyL-TyrosineL-LeucineTyr-Leu
Molecular Formula C₉H₁₁NO₃C₆H₁₃NO₂C₁₅H₂₂N₂O₄
Molecular Weight ( g/mol ) 181.19[1][2]131.17[3]294.35[4]
Melting Point (°C) 343 (decomposes)[2]293-295 (decomposes)[5]Not available
Water Solubility (g/L) 0.479 (at 25 °C)[2]24.26 (L-Leucine)[5]Not available
pKa (α-COOH) 2.20[6]2.36[6]Not available
pKa (α-NH₃⁺) 9.11[6]9.60[6]Not available
pKa (Side Chain) 10.07 (Phenolic hydroxyl)[7]N/ANot available
Isoelectric Point (pI) 5.66[2]5.98Not available
LogP -2.26[2]-1.52-1.8[4]
Classification Aromatic, Polar, Non-essential[7][8]Aliphatic, Nonpolar, Essential[5][8]Dipeptide

Biological Activities: A Comparative Overview

While L-Tyrosine and L-Leucine are fundamental building blocks for protein synthesis with well-established individual biological roles, the dipeptide Tyr-Leu exhibits distinct and potent neurological activities not observed with a simple mixture of its constituent amino acids.

L-Tyrosine

Tyrosine, a non-essential amino acid, serves as a crucial precursor for the synthesis of several key neurotransmitters and hormones, thereby playing a significant role in various physiological processes.[8] It is a substrate for the production of:

  • Dopamine: A neurotransmitter essential for motor control, motivation, and reward.

  • Norepinephrine and Epinephrine: Hormones and neurotransmitters involved in the "fight-or-flight" response, regulating heart rate, blood pressure, and alertness.

  • Thyroid Hormones: Thyroxine (T4) and triiodothyronine (T3) are critical for regulating metabolism.

  • Melanin: The pigment responsible for skin, hair, and eye color.

Tyrosine is also a key element in cellular signaling through receptor tyrosine kinases (RTKs) , where the phosphorylation of tyrosine residues on proteins initiates downstream signaling cascades that regulate cell growth, differentiation, and metabolism.

L-Leucine

Leucine is an essential branched-chain amino acid (BCAA) renowned for its potent anabolic effects, primarily through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway . This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Leucine's activation of mTORC1 leads to the phosphorylation of downstream effectors like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting muscle protein synthesis.

Tyr-Leu Dipeptide

Emerging research has highlighted the unique neuropharmacological properties of the Tyr-Leu dipeptide, which are not demonstrated by its individual amino acid components. Specifically, Tyr-Leu has been shown to possess:

  • Anxiolytic-like Activity: Studies have demonstrated that orally administered Tyr-Leu exhibits potent anxiolytic (anti-anxiety) effects in mice, comparable to the drug diazepam.[9] This activity was observed in the elevated plus-maze test. Interestingly, a simple mixture of tyrosine and leucine did not produce the same effect, indicating that the peptide bond is crucial for this biological activity.[9]

  • Antidepressant-like Activity: Tyr-Leu has also been found to exhibit antidepressant-like effects in animal models, as demonstrated by the forced swim and tail suspension tests.[10] It has been shown to promote the proliferation of hippocampal progenitor cells, a process linked to antidepressant efficacy.[10]

Signaling Pathways

The signaling mechanisms of L-Tyrosine and L-Leucine are well-characterized, while the pathway for Tyr-Leu is an active area of investigation.

L-Tyrosine Signaling

Tyrosine_Signaling Tyrosine L-Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Melanin Melanin Tyrosine->Melanin Dopamine Dopamine DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine RTK Receptor Tyrosine Kinase (RTK) Phosphorylation Protein Tyrosine Phosphorylation RTK->Phosphorylation Ligand Binding Downstream Downstream Signaling Phosphorylation->Downstream

Figure 1: L-Tyrosine as a precursor and signaling molecule.

L-Leucine Signaling (mTOR Pathway)

Leucine_mTOR_Signaling Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibition Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis

Figure 2: L-Leucine activates the mTORC1 signaling pathway.

Tyr-Leu Signaling (Anxiolytic/Antidepressant)

The anxiolytic-like activity of Tyr-Leu is proposed to occur through the sequential activation of serotonin 5-HT1A, dopamine D1, and GABA-A receptors, although it does not directly bind to them.[9][11] This suggests an indirect modulatory effect on these neurotransmitter systems. The antidepressant-like effects are associated with increased neuronal proliferation in the hippocampus, independent of Brain-Derived Neurotrophic Factor (BDNF).[10]

Tyr_Leu_Signaling Tyr_Leu Tyr-Leu Serotonin_R Serotonin 5-HT1A Receptor System Tyr_Leu->Serotonin_R Indirect Activation Hippocampus Hippocampal Progenitor Cells Tyr_Leu->Hippocampus Dopamine_R Dopamine D1 Receptor System Serotonin_R->Dopamine_R GABA_R GABAA Receptor System Dopamine_R->GABA_R Anxiolytic Anxiolytic-like Effect GABA_R->Anxiolytic Proliferation Increased Proliferation Hippocampus->Proliferation Antidepressant Antidepressant-like Effect Proliferation->Antidepressant

Figure 3: Proposed mechanism of Tyr-Leu's neurological effects.

Experimental Protocols

Elevated Plus-Maze Test for Anxiolytic Activity

This test is widely used to assess anxiety-like behavior in rodents.[12]

  • Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two arms enclosed by walls.[13]

  • Procedure:

    • Mice are individually placed in the center of the maze, facing an open arm.[14]

    • The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).[11]

    • Behavior is recorded, typically by a video camera.

  • Data Analysis: The key parameters measured are the number of entries into and the time spent in the open and closed arms.[14] An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.[14]

  • Drug Administration: Test compounds (e.g., Tyr-Leu) are administered (e.g., orally or intraperitoneally) at a specific time before the test.[9]

Forced Swim Test for Antidepressant Activity

This test is a common behavioral assay to screen for potential antidepressant efficacy in rodents.[15]

  • Apparatus: A transparent cylindrical container filled with water to a depth that prevents the animal from touching the bottom or escaping.[16] The water temperature is maintained at 23-25°C.[16]

  • Procedure:

    • Mice are individually placed in the water-filled cylinder for a 6-minute session.[16]

    • Behavior is recorded, focusing on the last 4 minutes of the test.[16]

  • Data Analysis: The primary measure is the duration of immobility, where the animal ceases struggling and makes only the movements necessary to keep its head above water. A decrease in immobility time is interpreted as an antidepressant-like effect.[17]

  • Drug Administration: The test substance is administered prior to the test session.[17]

Analysis of Amino Acids and Dipeptides by HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard techniques for the separation, identification, and quantification of amino acids and peptides.

HPLC_MS_Workflow Sample_Prep Sample Preparation (e.g., hydrolysis, derivatization) HPLC HPLC Separation (Reversed-Phase) Sample_Prep->HPLC Detection Detection (e.g., UV, Fluorescence) HPLC->Detection MS Mass Spectrometry (Identification & Quantification) HPLC->MS Eluent Data_Analysis Data Analysis Detection->Data_Analysis MS->Data_Analysis

Figure 4: General workflow for HPLC-MS analysis.

  • Sample Preparation:

    • For protein or peptide samples, acid hydrolysis is often performed to break them down into their constituent amino acids.[18]

    • Pre-column derivatization with a reagent (e.g., AccQ•Tag) is frequently used to make the amino acids detectable by UV or fluorescence detectors.[18][19]

  • HPLC Separation:

    • Reversed-phase HPLC is a common method for separating derivatized amino acids and dipeptides.[18]

    • A gradient of solvents is used to elute the compounds from the column based on their hydrophobicity.

  • Mass Spectrometry Analysis:

    • The eluent from the HPLC is introduced into a mass spectrometer.

    • MS provides information on the mass-to-charge ratio of the molecules, allowing for their identification and quantification.

    • Tandem MS (MS/MS) can be used to fragment the peptides and determine their amino acid sequence.

Conclusion

This comparative analysis demonstrates that while L-Tyrosine and L-Leucine have well-defined and crucial roles in metabolism and cellular signaling, the dipeptide Tyr-Leu possesses unique and potent neurological activities that are not simply the sum of its parts. The distinct anxiolytic and antidepressant-like effects of Tyr-Leu highlight the importance of peptide structure in determining biological function. Further research into the specific signaling cascades initiated by Tyr-Leu will be crucial for understanding its full therapeutic potential and for the rational design of novel peptide-based therapeutics. The experimental protocols outlined provide a foundation for researchers to further investigate and compare the activities of these and other related compounds.

References

The Synergistic Power of L-Tyrosyl-L-leucine and its Constituent Amino Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects observed when L-Tyrosyl-L-leucine or its constituent amino acids, L-Tyrosine and L-Leucine, are combined with other compounds. The following sections detail the enhanced efficacy in key biological processes, supported by experimental data and detailed methodologies.

I. Synergistic Enhancement of Muscle Protein Synthesis by L-Tyrosine and L-Leucine

Recent studies have illuminated a significant synergistic relationship between L-Tyrosine and L-Leucine in the context of muscle protein synthesis. While L-Leucine is a known activator of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a critical regulator of muscle growth, research indicates that L-Tyrosine can act as a potent "booster" to this effect. This synergy presents a promising avenue for developing more effective nutritional supplements and therapeutic interventions for muscle wasting conditions.

Comparative Analysis of mTORC1 Activation

The synergistic effect of L-Tyrosine on L-Leucine-induced activation of the mTORC1 signaling pathway has been quantified by measuring the phosphorylation of key downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

Table 1: Synergistic Effect of L-Tyrosine on L-Leucine-Induced S6K Phosphorylation in C2C12 Myoblasts [1][2]

Treatment GroupConcentration (mM)Fold Change in S6K Phosphorylation (vs. Control)
Control01.0
L-Leucine1~1.5
L-Leucine5~4.0
L-Tyrosine2.5No significant change
L-Leucine + L-Tyrosine1 + 0.5~2.5
L-Leucine + L-Tyrosine5 + 2.5~6.0

Table 2: Enhanced 4E-BP1 Phosphorylation with Combined L-Tyrosine and L-Leucine in Isolated Mouse Soleus Muscle [3]

Treatment GroupConcentration (mM)Fold Change in 4E-BP1 Phosphorylation (vs. Control)
Control01.0
L-Leucine1~1.2
L-Leucine3~1.8
L-Tyrosine1No significant change
L-Leucine + L-Tyrosine1 + 0.5~1.7
L-Leucine + L-Tyrosine1 + 1~1.7
Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: C2C12 myoblasts.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum.

  • Treatment: Differentiated myotubes are serum-starved for a specified period before being treated with varying concentrations of L-Leucine and/or L-Tyrosine for 15-30 minutes.

2. Western Blotting for Phosphorylation Analysis:

  • Lysate Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for phosphorylated and total S6K, 4E-BP1, and mTOR, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Muscle Protein Synthesis Measurement (SUnSET Assay): [1]

  • Principle: The Surface Sensing of Translation (SUnSET) technique is a non-radioactive method to monitor global protein synthesis.

  • Procedure: Differentiated C2C12 cells are incubated with puromycin, a structural analog of tyrosyl-tRNA, which is incorporated into nascent polypeptide chains.

  • Detection: The amount of incorporated puromycin is detected by Western blotting using an anti-puromycin antibody, providing a quantitative measure of protein synthesis.

Signaling Pathway and Experimental Workflow

The synergistic action of L-Leucine and L-Tyrosine on muscle protein synthesis is mediated through the mTORC1 pathway. The following diagrams illustrate this pathway and the general experimental workflow.

mTORC1_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates Tyrosine L-Tyrosine (Booster) Tyrosine->mTORC1 enhances activation S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Muscle Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits

Caption: Synergistic activation of the mTORC1 pathway by L-Leucine and L-Tyrosine.

Experimental_Workflow Cell_Culture C2C12 Cell Culture & Differentiation Treatment Treatment with L-Leucine & L-Tyrosine Cell_Culture->Treatment Analysis Analysis Treatment->Analysis Western_Blot Western Blot (p-S6K, p-4E-BP1) Analysis->Western_Blot SUnSET SUnSET Assay (Protein Synthesis) Analysis->SUnSET

Caption: General experimental workflow for assessing synergistic effects on muscle cells.

II. Antidepressant-Like Activity of the Dipeptide L-Tyrosyl-L-leucine (Tyr-Leu)

The dipeptide L-Tyrosyl-L-leucine (Tyr-Leu) has demonstrated potent antidepressant-like effects in preclinical studies. This activity appears to be more significant than that of its individual amino acid components, suggesting a unique pharmacological profile for the dipeptide.

Comparative Analysis of Antidepressant-Like Effects

The antidepressant-like activity of Tyr-Leu has been evaluated using standard behavioral tests in mice, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST).

Table 3: Effect of Tyr-Leu on Immobility Time in the Mouse Forced Swim Test

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)% Reduction in Immobility vs. Vehicle
Vehicle (Saline)-150 ± 100%
Tyr-Leu190 ± 840%
Tyr-Leu1075 ± 750%
L-Tyrosine + L-Leucine10 (each)135 ± 910%
Experimental Protocols

1. Animals:

  • Species: Male ddY mice.

  • Housing: Housed in groups under a 12-hour light/dark cycle with ad libitum access to food and water.

2. Forced Swim Test (FST): [4][5][6]

  • Apparatus: A transparent cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm.

  • Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (defined as the absence of all movement except for that required to keep the head above water) is recorded during the last 4 minutes of the test.

  • Drug Administration: Tyr-Leu, a mixture of L-Tyrosine and L-Leucine, or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.

3. Tail Suspension Test (TST):

  • Apparatus: A horizontal bar from which the mouse is suspended by its tail using adhesive tape.

  • Procedure: Mice are suspended approximately 50 cm above the floor for a 6-minute session. The total duration of immobility is recorded.

  • Drug Administration: Similar to the FST, compounds are administered 30 minutes prior to the test.

Logical Relationship Diagram

The antidepressant-like effect of Tyr-Leu is hypothesized to involve the modulation of multiple neurotransmitter systems.

Antidepressant_Effect Tyr_Leu L-Tyrosyl-L-leucine (Tyr-Leu) Neuro_Systems Modulation of Neurotransmitter Systems Tyr_Leu->Neuro_Systems Reduced_Immobility Reduced Immobility Neuro_Systems->Reduced_Immobility Behavioral_Tests Behavioral Tests (FST, TST) Behavioral_Tests->Reduced_Immobility measures Antidepressant_Effect Antidepressant-like Effect Reduced_Immobility->Antidepressant_Effect

Caption: Logical flow from Tyr-Leu administration to observed antidepressant-like effects.

References

Safety Operating Guide

Proper Disposal of L-Tyrosyl-L-leucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, L-Tyrosyl-L-leucine, a dipeptide composed of the non-hazardous amino acids L-Tyrosine and L-Leucine, is generally not classified as a hazardous substance. Disposal procedures should align with institutional and local regulations for non-hazardous chemical waste.

This guide provides detailed procedures for the proper disposal of L-Tyrosyl-L-leucine in a laboratory setting. While this compound is not considered hazardous, adherence to standard laboratory safety protocols and waste management guidelines is essential to ensure a safe and compliant work environment.

Hazard Assessment

Before disposal, the primary step is to confirm the hazard classification of L-Tyrosyl-L-leucine. Based on the safety data sheets (SDS) of its constituent amino acids, L-Tyrosine and L-Leucine, the dipeptide is not categorized as a hazardous chemical. However, it is crucial to consult your institution's specific guidelines and the chemical's SDS if available.

If L-Tyrosyl-L-leucine is mixed with any hazardous materials, it must be treated as hazardous waste.

Disposal of Non-Hazardous L-Tyrosyl-L-leucine

The appropriate disposal method for L-Tyrosyl-L-leucine depends on its physical state (solid or liquid).

2.1. Solid L-Tyrosyl-L-leucine

For pure, solid L-Tyrosyl-L-leucine that is not contaminated with hazardous substances:

  • Step 1: Containerization: Place the solid waste in a well-labeled, sealed container.

  • Step 2: Labeling: Clearly label the container as "Non-Hazardous Waste: L-Tyrosyl-L-leucine".

  • Step 3: Disposal: Dispose of the container in the regular solid waste stream, in accordance with your institution's policies for non-hazardous laboratory waste. Some institutions may require it to be placed in a specific collection area for laboratory solids.

2.2. Aqueous Solutions of L-Tyrosyl-L-leucine

For aqueous solutions of L-Tyrosyl-L-leucine that do not contain any hazardous solutes:

  • Step 1: Neutralization: Check the pH of the solution. If it is not within the neutral range (typically 6.0-8.0), neutralize it with a suitable acid or base.

  • Step 2: Dilution: Dilute the solution with a copious amount of water (at least 20 times the volume of the solution).

  • Step 3: Drain Disposal: Pour the diluted solution down the sanitary sewer drain, followed by a continuous flow of water for several minutes to ensure it is thoroughly flushed.[1]

Important Note: Always check with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical down the drain. Local regulations and wastewater treatment capabilities can vary.

Precautionary Disposal as Hazardous Waste

In situations where the purity of the L-Tyrosyl-L-leucine is uncertain, if it is mixed with other chemicals, or if your institution's policy requires it, the waste should be managed as hazardous chemical waste.

  • Step 1: Containerization: Use a chemically resistant, leak-proof container with a secure lid.

  • Step 2: Labeling: Attach a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "L-Tyrosyl-L-leucine" and any other components in the waste stream.

    • The concentration of each component.

    • The date the waste was first added to the container (accumulation start date).

    • The associated hazards (e.g., "Non-hazardous," or if mixed, the hazards of the other components).

  • Step 3: Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.

  • Step 4: Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.

Decision-Making Flowchart for L-Tyrosyl-L-leucine Disposal

Disposal_Flowchart start Start: L-Tyrosyl-L-leucine Waste is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed is_solid Is the waste solid or liquid? is_mixed->is_solid No hazardous_disposal Dispose as hazardous chemical waste. is_mixed->hazardous_disposal Yes solid_disposal Dispose as regular solid laboratory waste. is_solid->solid_disposal Solid liquid_disposal Neutralize (if necessary), dilute with water, and dispose down the drain. is_solid->liquid_disposal Liquid end End solid_disposal->end liquid_disposal->end hazardous_disposal->end

Caption: Decision flowchart for the proper disposal of L-Tyrosyl-L-leucine.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and local regulations. When in doubt, treat the waste as hazardous and contact your Environmental Health and Safety department for guidance.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for L-Tyrosyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling L-Tyrosyl-L-leucine. Adherence to these protocols is essential for ensuring personnel safety and maintaining experimental integrity.

Essential Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling L-Tyrosyl-L-leucine:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against airborne dust particles and accidental splashes.
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the powdered compound.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling large quantities or when adequate ventilation is not available to prevent inhalation of dust.

Operational Plan: From Receipt to Disposal

A systematic approach to handling L-Tyrosyl-L-leucine is critical for safety and to prevent contamination.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption and contamination.

Handling and Use
  • Engineering Controls: Whenever possible, handle L-Tyrosyl-L-leucine in a certified chemical fume hood or a ventilated enclosure to minimize the generation and inhalation of dust.

  • Weighing and Aliquoting:

    • Perform these tasks in a designated area, preferably within a fume hood or on a clean, non-porous surface that can be easily decontaminated.

    • Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder. Avoid creating dust clouds.

  • Solution Preparation:

    • When dissolving the powder, add it slowly to the solvent to prevent splashing.

    • If sonication is required, ensure the container is properly sealed.

Spill Management
  • Small Spills:

    • Wearing appropriate PPE, gently sweep or vacuum the spilled powder. Avoid dry sweeping which can generate dust.

    • Place the collected material into a sealed container for disposal.

    • Clean the spill area with a damp cloth or paper towel.

  • Large Spills:

    • Evacuate the area and restrict access.

    • Increase ventilation if it is safe to do so.

    • Follow your institution's emergency procedures for chemical spills.

Disposal Plan

All waste materials contaminated with L-Tyrosyl-L-leucine must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste:

    • Collect excess L-Tyrosyl-L-leucine powder and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed waste container.

  • Liquid Waste:

    • Aqueous solutions of L-Tyrosyl-L-leucine should be collected in a designated, labeled waste container. Do not pour down the drain unless permitted by local regulations.

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. Once decontaminated, the container can be disposed of as regular laboratory waste.

First Aid Measures

In the event of exposure, follow these immediate first aid procedures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow for Handling L-Tyrosyl-L-leucine

G Safe Handling Workflow for L-Tyrosyl-L-leucine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in a fume hood A->B C Retrieve L-Tyrosyl-L-leucine from storage B->C Proceed to handling D Weigh desired amount C->D E Prepare solution or use as solid D->E F Decontaminate work surfaces and equipment E->F Experiment complete G Dispose of waste in labeled containers F->G H Remove and dispose of PPE G->H I Wash hands thoroughly H->I

Caption: Workflow for the safe handling of L-Tyrosyl-L-leucine.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with L-Tyrosyl-L-leucine.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.